molecular formula C6H5NO2 B1456415 Picolinic acid-d4 CAS No. 284487-61-2

Picolinic acid-d4

货号: B1456415
CAS 编号: 284487-61-2
分子量: 127.13 g/mol
InChI 键: SIOXPEMLGUPBBT-RHQRLBAQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Picolinic acid-d4 is a useful research compound. Its molecular formula is C6H5NO2 and its molecular weight is 127.13 g/mol. The purity is usually 95%.
The exact mass of the compound Picolinic-D4 acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4,5,6-tetradeuteriopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOXPEMLGUPBBT-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745727
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284487-61-2
Record name (~2~H_4_)Pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 284487-61-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of picolinic acid-d4 (2-Pyridine-d4-carboxylic acid). This deuterated analog is a critical tool in various research applications, including metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative mass spectrometry assays. This document outlines a plausible synthetic route, detailed experimental protocols for analysis, and discusses the biological significance of picolinic acid.

Synthesis of this compound

While specific proprietary methods for the synthesis of this compound may vary between commercial suppliers, a common and effective strategy involves the hydrolysis of a deuterated precursor, 2-cyanopyridine-d4. An alternative approach is the direct hydrogen-deuterium exchange of picolinic acid under specific catalytic or high-temperature conditions. Below is a proposed synthetic protocol based on the hydrolysis method.

Proposed Synthetic Pathway: Hydrolysis of 2-Cyanopyridine-d4

The synthesis begins with the readily available 2-cyanopyridine, which is first deuterated and then hydrolyzed to yield the final product.

Synthesis_Pathway cluster_deuteration Step 1: Deuteration cluster_hydrolysis Step 2: Hydrolysis 2-Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine-d4 2-Cyanopyridine-d4 2-Cyanopyridine->2-Cyanopyridine-d4 D₂O, Acid/Base or Iridium Catalyst Picolinic_acid_d4 This compound 2-Cyanopyridine-d4->Picolinic_acid_d4 Acid or Base Hydrolysis (e.g., DCl in D₂O)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Hydrolysis

This protocol is adapted from general procedures for the hydrolysis of nitriles to carboxylic acids. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Cyanopyridine-d4

  • Deuterium chloride (DCl) in D₂O (e.g., 35 wt. %)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-cyanopyridine-d4 (1.0 eq) in a solution of DCl in D₂O (5.0 eq of DCl).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution to a pH of approximately 3-4 by the slow addition of anhydrous sodium carbonate. This is the isoelectric point of picolinic acid, where it has minimum solubility.

  • Precipitation and Isolation: The this compound product should precipitate out of the solution. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold D₂O and then with cold acetone. The product can be further purified by recrystallization from ethanol if necessary.

  • Drying: Dry the purified this compound under vacuum to yield a white to off-white solid.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of the deuterated standard. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive assessment of isotopic enrichment and the location of deuterium incorporation.[1]

Data Presentation: Isotopic Purity and Mass Spectrometry Data
ParameterValueSource
Chemical Formula C₆HD₄NO₂
Molecular Weight 127.13 g/mol
Stated Isotopic Purity ≥98 atom % D
Mass Shift (M) M+4
Picolinic Acid (Unlabeled) [M+H]⁺ m/z 124[2]
This compound [M+H]⁺ m/z 128[2]
Picolinic Acid Product Ion m/z 78[2]
This compound Product Ion m/z 82[2]
Experimental Protocol: Isotopic Purity by HRMS

Instrumentation:

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-Orbitrap or TOF).

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Create a dilute working solution (e.g., 1 µg/mL) in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC-HRMS Analysis: Inject the sample into the LC-HRMS system. While chromatographic separation may not be essential for a pure sample, it can help eliminate potential interferences.

  • Mass Spectral Acquisition: Acquire full scan mass spectra in positive ion mode, ensuring the mass range covers the expected m/z values for all isotopologues (d0 to d4).

  • Data Analysis:

    • Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue (d0: m/z 124.04, d1: m/z 125.05, d2: m/z 126.05, d3: m/z 127.06, d4: m/z 128.06).

    • Integrate the peak areas for each isotopologue from the mass spectrum.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is reported as the percentage of the desired d4 species.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Dissolve this compound B Dilute to working concentration A->B C Inject sample B->C D Acquire full scan MS data C->D E Extract ion chromatograms (d0 to d4 isotopologues) D->E F Integrate peak areas E->F G Calculate isotopic purity F->G

Caption: Workflow for isotopic purity analysis by HRMS.

Experimental Protocol: Isotopic Purity by ¹H NMR

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound (approx. 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H-NMR Acquisition: Acquire a standard one-dimensional ¹H-NMR spectrum. The spectrum of fully deuterated this compound should show a significant reduction or complete absence of signals corresponding to the aromatic protons on the pyridine ring.

  • Data Analysis:

    • Identify the residual proton signals corresponding to the positions that should be deuterated.

    • Compare the integration of these residual signals to the integration of a non-deuterated reference signal (e.g., the carboxylic acid proton, although this can exchange with residual water in the solvent) or a known internal standard.

    • The percentage of deuteration at each position can be calculated by comparing the signal intensity to that of an unlabeled picolinic acid standard run under the same conditions.

Biological Signaling Pathway

Picolinic acid is an endogenous catabolite of the amino acid L-tryptophan via the kynurenine pathway.[3][4] It is not merely a metabolic byproduct but functions as an important signaling molecule, particularly in the immune system. Picolinic acid acts as a co-stimulator for macrophage activation, working synergistically with interferon-gamma (IFN-γ).[3][5] This activation leads to various downstream effects, including the production of inflammatory chemokines and nitric oxide, contributing to immune responses and neuroprotective effects.[3]

Signaling_Pathway cluster_activation Macrophage Activation Kynurenine_Pathway Kynurenine Pathway Picolinic_Acid Picolinic Acid Kynurenine_Pathway->Picolinic_Acid Biosynthesis Macrophage Macrophage Picolinic_Acid->Macrophage Second Signal IFN_gamma IFN-γ IFN_gamma->Macrophage First Signal Activated_Macrophage Activated Macrophage (Tumoricidal Activity) Macrophage->Activated_Macrophage Activation Immune_Response Modulated Immune Response Activated_Macrophage->Immune_Response Neuroprotection Neuroprotection Activated_Macrophage->Neuroprotection

Caption: Picolinic acid's role in macrophage activation.

References

Picolinic Acid-d4: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of picolinic acid-d4. This deuterated analog of picolinic acid serves as a valuable tool in various research applications, particularly in metabolic studies, pharmacokinetics, and as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

This compound, also known as 2-Pyridine-d4-carboxylic acid, is a stable isotope-labeled version of picolinic acid where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This isotopic labeling makes it readily distinguishable from its endogenous counterpart by mass spectrometry without significantly altering its chemical behavior.

PropertyValueReference
Molecular Formula C₆HD₄NO₂[]
Molecular Weight 127.13 g/mol []
CAS Number 284487-61-2
Appearance White to off-white solid[2]
Melting Point 139-142 °C[]
Purity (Isotopic) ≥98 atom % D
Solubility Soluble in DMSO and water. In DMSO, solubility is reported to be 100 mg/mL (786.53 mM), and in water, it is ≥ 50 mg/mL (393.27 mM).[2]
Storage Store at room temperature. For long-term storage as a powder, -20°C for up to 3 years is recommended. In solvent, store at -80°C for up to 6 months.[2]

Spectroscopic Data

While specific spectra for this compound are not widely published, the following provides expected characteristics based on the structure and data for the unlabeled compound.

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in signals in the aromatic region compared to unlabeled picolinic acid due to the deuterium substitution on the pyridine ring. The carboxylic acid proton signal would still be present.

  • ¹³C NMR: The carbon-13 NMR spectrum of this compound would be similar to that of picolinic acid, with slight shifts possible due to the isotopic effect of deuterium. The characteristic signals for the carboxyl group and the pyridine ring carbons would be observed. For unlabeled picolinic acid in CDCl₃, representative shifts are δ 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 ppm.[3]

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 127, which is 4 mass units higher than that of unlabeled picolinic acid (m/z 123). The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the carboxyl group. In LC-MS/MS analysis, the precursor ion is 128 m/z, and the product ion is 82 m/z.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the pyridine ring. The C-D stretching vibrations will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound. The spectrum for unlabeled picolinic acid shows broad absorption between 2607 and 2152 cm⁻¹ indicative of O-H···N intermolecular hydrogen bonding.[4][5]

Experimental Protocols

General Synthesis Approach
Quantitative Analysis using LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of picolinic acid in biological samples. The following is a general protocol based on a published method.

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, serum), add a known amount of this compound solution in a suitable solvent (e.g., methanol).
  • Precipitate proteins by adding a precipitating agent (e.g., perchloric acid).
  • Centrifuge the sample to pellet the precipitated proteins.
  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A suitable reversed-phase column (e.g., C18).
  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile or methanol) containing a suitable buffer.
  • Flow Rate: Optimized for the column dimensions.
  • Injection Volume: Typically 5-20 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
  • Multiple Reaction Monitoring (MRM):
  • Picolinic Acid: Monitor the transition from the precursor ion (m/z 124) to a specific product ion (e.g., m/z 78).
  • This compound (Internal Standard): Monitor the transition from the precursor ion (m/z 128) to a specific product ion (e.g., m/z 82).

3. Quantification:

  • The concentration of picolinic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared with known concentrations of picolinic acid and a fixed concentration of the internal standard.

Biological Significance and Applications

Picolinic acid is an endogenous metabolite of the amino acid tryptophan via the kynurenine pathway.[7] It plays several important roles in the body, including acting as a chelator of metal ions, an immunomodulator, and an antiviral agent.[8]

Signaling Pathways and Mechanisms of Action

Kynurenine Pathway

Picolinic acid is synthesized from tryptophan through a series of enzymatic reactions known as the kynurenine pathway. This pathway is a major route for tryptophan catabolism and produces several neuroactive and immunologically active molecules.[7]

Kynurenine_Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid 3-Hydroxykynurenine->3-Hydroxyanthranilic_Acid Kynureninase ACMS ACMS 3-Hydroxyanthranilic_Acid->ACMS 3-HAO Quinolinic_Acid Quinolinic_Acid ACMS->Quinolinic_Acid Aminomuconic_Semialdehyde Aminomuconic_Semialdehyde ACMS->Aminomuconic_Semialdehyde ACMSD Picolinic_Acid Picolinic_Acid Aminomuconic_Semialdehyde->Picolinic_Acid Non-enzymatic

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Antiviral Mechanism

Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid against enveloped viruses, including influenza A and SARS-CoV-2.[9] The proposed mechanism involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the host cell membrane.[8][10]

Antiviral_Mechanism cluster_0 Viral Entry Enveloped_Virus Enveloped_Virus Fusion Enveloped_Virus->Fusion Attachment & Membrane Fusion Host_Cell Host_Cell Viral_RNA_Release Viral RNA Release Fusion->Viral_RNA_Release Picolinic_Acid Picolinic_Acid Picolinic_Acid->Fusion Inhibits QC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Biological_Sample->Spike_IS Protein_Precipitation Protein Precipitation Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

References

Picolinic acid-d4 solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Picolinic Acid-d4

For researchers, scientists, and professionals in drug development, understanding the solubility of isotopically labeled compounds like this compound is critical for experimental design, formulation, and interpretation of results. This guide provides a comprehensive overview of the available solubility data for this compound, primarily leveraging data from its non-deuterated analogue, picolinic acid, due to the limited availability of specific data for the deuterated form. The physical and chemical properties of deuterated and non-deuterated forms are generally considered to be very similar.

Core Physicochemical Properties

This compound, also known as 2-Pyridine-d4-carboxylic acid, is the deuterated form of picolinic acid.

PropertyValueReference
CAS Number 284487-61-2[1][]
Molecular Formula C₆HD₄NO₂[][3]
Molecular Weight 127.13 g/mol []
Appearance White to off-white solid/crystalline powder[1][4]
Melting Point 139-142 °C[]
Purity ≥98%[3]

Solubility Data

The solubility of a compound is dependent on the solvent, temperature, and pH. The following tables summarize the available quantitative and qualitative solubility data for picolinic acid and its deuterated form.

Quantitative Solubility of this compound

Quantitative solubility data for this compound is limited. The following data is available from chemical suppliers.

SolventSolubilityConditionsReference
Water≥ 50 mg/mL-[4][5]
DMSO100 mg/mLRequires sonication[4][5]
Quantitative Solubility of Picolinic Acid (Non-deuterated)

More extensive data is available for the non-deuterated form, picolinic acid. This data provides a strong proxy for the solubility of this compound. A 2023 study published by MDPI provides detailed solubility information in three polar solvents at various temperatures.

Table 1: Solubility of Picolinic Acid in g/kg of Solvent at Different Temperatures [6]

Temperature (K)Water (g/kg)Ethanol (g/kg)Acetonitrile (g/kg)
293.15862.557.117.0
298.15903.264.319.9
303.15945.872.123.1
308.15990.480.626.7
313.151037.189.930.7
318.151086.199.935.1
323.151137.5110.839.9

Table 2: Additional Quantitative Solubility Data for Picolinic Acid

SolventSolubilityConditionsReference
Water887 g/L20 °C[7]
Water960 mg/mL20 °C[8]
Ethanol6.89 g/100g 25 °C[9]
Qualitative Solubility of Picolinic Acid
SolventSolubilityReference
BenzeneDifficultly soluble[9]
Carbon DisulfideInsoluble[9]
ChloroformDifficultly soluble[9]
Diethyl EtherDifficultly soluble[9]
Glacial Acetic AcidEasily soluble[7]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound using the gravimetric method, as referenced in the study by Apolinário et al. (2023).[6][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetonitrile)

  • Analytical balance

  • Isothermal shaker bath or temperature-controlled incubator

  • Vials with sealed caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) with constant agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Quickly attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed vial.

  • Solvent Evaporation:

    • Record the exact mass of the filtered solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

  • Mass Determination and Calculation:

    • Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

    • The mass of the solute is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the filtered solution minus the mass of the solute.

    • Calculate the solubility in the desired units (e.g., g/100g solvent, mg/mL).

  • Repeat for Different Temperatures:

    • Repeat steps 2-5 for each desired temperature to determine the temperature dependence of solubility.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in isothermal shaker bath at target temperature prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 samp1 Allow solid to settle equil2->samp1 samp2 Draw supernatant with pre-warmed syringe samp1->samp2 samp3 Filter into a pre-weighed vial samp2->samp3 anal1 Weigh the vial with the filtered solution samp3->anal1 anal2 Evaporate solvent in drying oven anal1->anal2 anal3 Cool in desiccator anal2->anal3 anal4 Weigh vial with dried solute anal3->anal4 anal5 Calculate solubility anal4->anal5

Caption: Workflow for Gravimetric Solubility Determination.

Logical Relationship of Factors Affecting Solubility

G cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility 'Like dissolves like' h_bond Hydrogen Bonding Capacity h_bond->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding Capacity h_bond_solvent->solubility temperature Temperature temperature->solubility Generally increases solubility ph pH ph->solubility Affects ionization state

Caption: Factors Influencing the Solubility of this compound.

Biological Context of Picolinic Acid

Picolinic acid is a biologically significant molecule, primarily known as an intermediate in the metabolism of tryptophan.[7][8] It plays a crucial role as a chelator of metal ions, including zinc, and is involved in their transport.[8] This function has led to research into its potential as an anti-infective and immunomodulatory agent.[8] The deuterated form, this compound, is a valuable tool in metabolic studies and as an internal standard for quantitative analysis by mass spectrometry.

References

Picolinic Acid-d4 Metabolic Pathway Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a catabolite of the essential amino acid tryptophan, plays a significant role in various physiological processes, including immunomodulation and mineral absorption. Its deuterated isotopologue, picolinic acid-d4, serves as a valuable tool in metabolic studies, enabling researchers to trace its metabolic fate and understand its pharmacokinetic profile without altering its fundamental biochemical properties. This technical guide provides a comprehensive overview of the metabolic pathway of picolinic acid, detailed experimental protocols for its analysis, and a discussion on the application of this compound in metabolic research. While extensive research has elucidated the biosynthesis of picolinic acid, quantitative pharmacokinetic data for both picolinic acid and its deuterated form remains limited in publicly available literature. This guide aims to bridge this gap by presenting the known metabolic pathways and providing the necessary methodological framework for conducting future pharmacokinetic and metabolic studies.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite derived from the kynurenine pathway, the primary route of tryptophan degradation.[1][2] It is recognized for its role as a chelating agent, particularly for divalent and trivalent metal ions such as zinc and chromium, thereby influencing their absorption and disposition in the body.[1][3] this compound is a stable isotope-labeled version of picolinic acid, where four hydrogen atoms on the pyridine ring are replaced with deuterium. This isotopic labeling allows for its use as a tracer in metabolic studies and as an internal standard for accurate quantification in complex biological matrices using mass spectrometry.[4] Understanding the metabolic pathway of picolinic acid is crucial for elucidating its physiological functions and its potential therapeutic applications.

Metabolic Pathway of Picolinic Acid

The biosynthesis of picolinic acid is intricately linked to the metabolism of tryptophan. The following section details the established pathway leading to the formation of picolinic acid and the current understanding of its subsequent degradation.

Biosynthesis via the Kynurenine Pathway

Picolinic acid is not synthesized de novo but is rather a downstream product of the kynurenine pathway. This metabolic route accounts for the majority of tryptophan catabolism in the body.

The key steps leading to picolinic acid formation are as follows:

  • Tryptophan to N-Formylkynurenine: The pathway is initiated by the oxidative cleavage of the indole ring of L-tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).

  • N-Formylkynurenine to L-Kynurenine: N-formylkynurenine is then hydrolyzed by kynurenine formamidase to yield L-kynurenine.

  • L-Kynurenine to 3-Hydroxykynurenine: L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO).

  • 3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid: 3-Hydroxykynurenine is cleaved by kynureninase to produce 3-hydroxyanthranilic acid.

  • 3-Hydroxyanthranilic Acid to α-Amino-β-carboxymuconate-ε-semialdehyde (ACMS): 3-hydroxyanthranilic acid is oxidized by 3-hydroxyanthranilate 3,4-dioxygenase.

  • ACMS to Picolinic Acid: The unstable intermediate, ACMS, stands at a critical branch point. It can either spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis, or be enzymatically decarboxylated by α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), also known as picolinic acid carboxylase, to form picolinic acid.[5]

The following diagram illustrates the biosynthesis of picolinic acid from tryptophan.

Picolinic Acid Biosynthesis Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO L_Kynurenine L_Kynurenine N_Formylkynurenine->L_Kynurenine Kynurenine formamidase _3_Hydroxykynurenine _3_Hydroxykynurenine L_Kynurenine->_3_Hydroxykynurenine KMO _3_Hydroxyanthranilic_acid _3_Hydroxyanthranilic_acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_acid Kynureninase ACMS α-Amino-β-carboxymuconate-ε-semialdehyde _3_Hydroxyanthranilic_acid->ACMS 3-hydroxyanthranilate 3,4-dioxygenase Picolinic_Acid Picolinic Acid ACMS->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous cyclization

Biosynthesis of Picolinic Acid from Tryptophan.
Degradation of Picolinic Acid

While the biosynthesis of picolinic acid in mammals is well-documented, its subsequent metabolic fate is less clear. It is believed that picolinic acid is not extensively metabolized in the human body and is primarily excreted unchanged. However, studies in microorganisms have identified a degradation pathway for picolinic acid, which may provide insights into potential, albeit minor, metabolic routes in mammals.

Microbial degradation of picolinic acid typically involves the following steps:

  • Hydroxylation: The initial step is the hydroxylation of the pyridine ring, often at the 6-position, to form 6-hydroxypicolinic acid.

  • Further Oxidation and Ring Cleavage: The hydroxylated intermediate undergoes further oxidation and eventual cleavage of the pyridine ring, leading to the formation of smaller, readily metabolizable molecules that can enter central metabolic pathways.

The following diagram depicts a plausible microbial degradation pathway for picolinic acid.

Picolinic Acid Degradation Picolinic_Acid Picolinic Acid _6_Hydroxypicolinic_Acid 6-Hydroxypicolinic Acid Picolinic_Acid->_6_Hydroxypicolinic_Acid Hydroxylation Downstream_Metabolites Further Oxidation & Ring Cleavage Products _6_Hydroxypicolinic_Acid->Downstream_Metabolites Central_Metabolism Central Metabolism Downstream_Metabolites->Central_Metabolism

Microbial Degradation Pathway of Picolinic Acid.

Quantitative Data and Pharmacokinetics

A comprehensive search of scientific literature did not yield specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) for either picolinic acid or this compound following oral or intravenous administration in humans or animals. While some studies have investigated the effects of high doses of picolinic acid on mineral metabolism and toxicity, they did not report detailed pharmacokinetic parameters.[6][7] One study on chromium picolinate reported an absorption of 2.8% for chromium, but this value is specific to the mineral and not the picolinic acid moiety.[8]

The absence of this data highlights a significant knowledge gap. This compound is commercially available and is primarily used as an internal standard for the accurate quantification of endogenous picolinic acid.[4] Tracer studies using this compound would be invaluable for determining the pharmacokinetic profile of picolinic acid.

Key Pharmacokinetic Parameters to be Determined

Future studies utilizing this compound should aim to determine the following key pharmacokinetic parameters:

ParameterDescription
Cmax Maximum (or peak) plasma concentration that a drug achieves after administration.
Tmax The time at which the Cmax is observed.
AUC Area under the plasma concentration-time curve, which reflects the total drug exposure over time.
t½ (Half-life) The time required for the concentration of the drug in the body to be reduced by one-half.
CL (Clearance) The volume of plasma from which the drug is completely removed per unit of time.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (Bioavailability) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Experimental Protocols

This section provides detailed methodologies for the analysis of picolinic acid and for conducting a pharmacokinetic study using this compound.

Quantification of Picolinic Acid in Biological Samples using LC-MS/MS

This protocol describes a general method for the quantification of picolinic acid in plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is used as the internal standard.

4.1.1. Materials and Reagents

  • Picolinic acid standard

  • This compound (internal standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Plasma or urine samples

4.1.2. Sample Preparation (Protein Precipitation for Plasma)

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate picolinic acid from matrix components (e.g., start at 5% B, ramp to 95% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Picolinic acid: Precursor ion (Q1) m/z 124 -> Product ion (Q3) m/z 78

    • This compound: Precursor ion (Q1) m/z 128 -> Product ion (Q3) m/z 82

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of picolinic acid to this compound against the concentration of the picolinic acid standards.

  • Determine the concentration of picolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

In Vivo Pharmacokinetic Study of this compound

This protocol outlines a general workflow for an in vivo study to determine the pharmacokinetic profile of this compound in a rodent model.

Pharmacokinetic Study Workflow cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Dosing Oral or IV Administration of this compound Animal_Acclimatization->Dosing Dose_Preparation This compound Dose Formulation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Urine_Collection Urine and Feces Collection (Metabolic Cages) Dosing->Urine_Collection Plasma_Processing Plasma Separation and Storage at -80°C Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis of This compound in Samples Urine_Collection->Sample_Analysis Plasma_Processing->Sample_Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2, etc.) Sample_Analysis->PK_Analysis Metabolite_ID Metabolite Identification (High-Resolution MS) Sample_Analysis->Metabolite_ID

Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

Picolinic acid is a physiologically important metabolite of tryptophan, and its deuterated form, this compound, is an indispensable tool for its quantitative analysis and metabolic investigation. While the biosynthetic pathway of picolinic acid is well-established, a significant gap exists in the understanding of its pharmacokinetic profile and metabolic fate. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct in-depth studies to fill this knowledge gap. Future research employing this compound as a tracer will be critical in fully elucidating the absorption, distribution, metabolism, and excretion of picolinic acid, thereby providing a clearer picture of its physiological and potential therapeutic roles.

References

The Role of Picolinic Acid-d4 in Elucidating Tryptophan Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, an endogenous catabolite of L-tryptophan, is gaining significant attention for its diverse physiological roles, including neuroprotective, immunological, and anti-proliferative effects.[1][2][3] Understanding its dynamics within the broader context of tryptophan metabolism is crucial for elucidating disease mechanisms and developing novel therapeutics. This technical guide provides an in-depth overview of the role of its deuterated isotopologue, picolinic acid-d4, as a critical tool for the accurate quantification of tryptophan and its metabolites. We will delve into the metabolic pathways, present detailed experimental protocols for mass spectrometry-based analysis, and summarize key quantitative data, offering a comprehensive resource for researchers in the field.

Introduction: Tryptophan Metabolism and the Significance of Picolinic Acid

Tryptophan, an essential amino acid, is metabolized through several key pathways, the most prominent being the kynurenine pathway, which accounts for over 95% of tryptophan turnover.[2] This pathway generates a host of bioactive molecules, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[4][5] Picolinic acid is synthesized via a side branch of the kynurenine pathway from the intermediate 2-amino-3-carboxymuconic semialdehyde, a process catalyzed by the enzyme aminocarboxymuconate-semialdehyde decarboxylase (ACMSD).[2][4] Dysregulation of the kynurenine pathway and altered levels of its metabolites, including picolinic acid, have been implicated in a range of pathologies such as neurodegenerative diseases, inflammatory disorders, and cancer.[1][5][6]

Given the complex interplay of these metabolites, highly accurate and sensitive analytical methods are required for their quantification in biological matrices. Stable isotope-labeled internal standards are indispensable for achieving this accuracy in mass spectrometry-based methods. This compound, a deuterated form of picolinic acid, serves as an ideal internal standard for the quantification of endogenous picolinic acid and other tryptophan metabolites, enabling precise measurement by correcting for matrix effects and variations in sample processing and instrument response.

The Kynurenine Pathway: A Visual Overview

The catabolism of tryptophan to picolinic acid is a multi-step enzymatic process. The following diagram illustrates the key steps in the kynurenine pathway leading to the formation of picolinic acid and other significant metabolites.

Kynurenine_Pathway Trp L-Tryptophan Formylkynurenine N-Formylkynurenine Trp->Formylkynurenine IDO/TDO Kyn L-Kynurenine Formylkynurenine->Kyn Kynurenine formamidase KYNA Kynurenic Acid Kyn->KYNA KAT ThreeHK 3-Hydroxykynurenine Kyn->ThreeHK KMO HAA 3-Hydroxyanthranilic Acid ACMS 2-Amino-3-carboxymuconic semialdehyde HAA->ACMS 3HAO AMS 2-Aminomuconic semialdehyde ACMS->AMS ACMSD QUIN Quinolinic Acid ACMS->QUIN Non-enzymatic cyclization PIC Picolinic Acid AMS->PIC Non-enzymatic NAD NAD+ QUIN->NAD ThreeHK->HAA Kynureninase

Caption: Simplified Kynurenine Pathway leading to Picolinic Acid.

Quantitative Analysis of Tryptophan Metabolites using this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan metabolites. The use of stable isotope-labeled internal standards, such as this compound, is crucial for achieving accurate and precise results.

Experimental Workflow

The general workflow for the analysis of tryptophan metabolites involves sample preparation, LC separation, and MS/MS detection. This compound and other deuterated standards are introduced early in the sample preparation process to account for any analyte loss during extraction and derivatization.

Experimental_Workflow Sample Biological Sample (Serum, Plasma, CSF, etc.) Spike Spike with Internal Standards (incl. This compound) Sample->Spike Precipitation Protein Precipitation (e.g., Acetone:Methanol) Spike->Precipitation Derivatization Derivatization (optional) (e.g., Butyl ester for PICA, QUIN) Precipitation->Derivatization LC_MS UHPLC-MS/MS Analysis Derivatization->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: General workflow for tryptophan metabolite analysis.
Detailed Experimental Protocols

The following protocols are compiled from established methodologies for the quantification of tryptophan metabolites.[7][8][9][10]

Protocol 1: Sample Preparation (Human Serum) [7]

  • Aliquoting: Thaw frozen serum samples on ice. Vortex briefly. Aliquot 100 µL of serum into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a stable isotope-labeled internal standard (SIL-IS) mixture containing this compound to each sample.

  • Protein Precipitation: Add 370 µL of ice-cold acetone:methanol (1:1, v/v) to each tube.

  • Vortexing and Incubation: Vortex the samples vigorously for 1 minute. Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis [7][9][11]

  • Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A reversed-phase C18 column (e.g., Waters HSS T3, 2.1 x 150 mm, 1.8 µm) is commonly used.[11]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. For example, starting at 1% B, increasing to 10% B over 3 minutes, then to 90% B at 4 minutes, followed by re-equilibration.[11]

  • Flow Rate: A flow rate of 0.3-0.6 mL/min is common.[7][11]

  • Injection Volume: 2-20 µL.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for picolinic acid and many other tryptophan metabolites.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods utilizing deuterated internal standards for tryptophan metabolite analysis.

Table 1: Internal Standard Concentrations in Spiking Solutions

Internal StandardConcentrationBiological MatrixReference
This compound80 nMSerum[7]
This compound15 nMCerebrospinal Fluid[7]
Kynurenine-d41000 nMSerum[7]
Tryptophan-d55250 nMSerum[7]
Quinolinic Acid-d3300 nMSerum[7]

Table 2: Limits of Quantification (LOQ) for Selected Tryptophan Metabolites

AnalyteLOQ (ng/mL)Biological MatrixReference
Picolinic Acid3.2 - 49.4Plasma[12]
Kynurenine43.7 - 1790Plasma[12]
Quinolinic Acid39 - 180Plasma[12]
TryptophanNot specifiedPlasma[12]
Kynurenic Acid1.9 - 14Plasma[12]

Note: Ranges may reflect inter-individual variability or different analytical methodologies.

Table 3: Mass Spectrometric Parameters (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Picolinic Acid124.078.0ESI+
This compound 128.0 82.0 ESI+
Kynurenine209.1192.1ESI+
Kynurenine-d4213.1196.1ESI+
Tryptophan205.1188.1ESI+
Tryptophan-d5210.1192.1ESI+

Note: Specific m/z values may vary slightly depending on the instrument and adducts formed.

Conclusion

This compound is an essential tool for the accurate and precise quantification of tryptophan metabolites in complex biological samples. Its use as an internal standard in LC-MS/MS methodologies allows researchers to reliably investigate the intricate role of the kynurenine pathway in health and disease. The detailed protocols and summarized quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of targeting tryptophan metabolism. As research in this area continues to expand, the robust analytical methods enabled by tools like this compound will be paramount in translating fundamental discoveries into clinical applications.

References

Picolinic acid-d4 certificate of analysis explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Certificate of Analysis for Picolinic Acid-d4

For researchers, scientists, and professionals in drug development, understanding the quality and characteristics of a stable isotope-labeled compound like this compound is paramount. The Certificate of Analysis (CoA) is the primary document that provides this critical information. This guide offers a detailed explanation of the data presented in a typical CoA for this compound, including the methodologies used to obtain this data and the biological context of the molecule.

Overview of this compound

Picolinic acid, a catabolite of the amino acid tryptophan, is implicated in various neuroprotective, immunological, and anti-proliferative effects[1][2][3]. Its deuterated form, this compound, serves as an invaluable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled picolinic acid in biological samples[5].

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented on a Certificate of Analysis for this compound.

Table 1: Physical and Chemical Properties

PropertySpecification
Chemical Name 2-Pyridine-d4-carboxylic acid
IUPAC Name 3,4,5,6-tetradeuteriopyridine-2-carboxylic acid
CAS Number 284487-61-2
Molecular Formula C₆HD₄NO₂
Molecular Weight 127.13 g/mol
Appearance White to off-white solid
Melting Point 139-142 °C
Solubility Soluble in water, DMSO, and Methanol
Storage Store at room temperature or 4°C for long-term

Table 2: Analytical Test Results

TestMethodSpecification
Chemical Purity HPLC≥98%
Isotopic Purity Mass Spec / NMR≥98 atom % D
Isotopic Enrichment Mass SpecM+4
¹H-NMR NMR SpectroscopyConforms to structure
Mass Spectrum ESI-MSConforms to structure

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound. The following are representative protocols for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Detector: Diode Array Detector (DAD)

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Method:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment
  • Objective: To confirm the molecular weight and assess the isotopic enrichment of this compound.

  • Instrumentation:

    • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent

    • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Method:

    • Infusion: The sample, prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid, is directly infused into the mass spectrometer.

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage: 100 V

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Mass Range: m/z 50-500

  • Data Analysis: The spectrum is analyzed for the presence of the [M+H]⁺ ion. For this compound, this would be at m/z 128.1. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to calculate the isotopic purity and confirm the +4 mass shift from the unlabeled compound (unlabeled picolinic acid [M+H]⁺ at m/z 124.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Objective: To confirm the chemical structure and the positions of deuterium labeling.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

    • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • ¹H-NMR Method:

    • Pulse Program: Standard single pulse experiment

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • Data Analysis: Due to the deuterium labeling on the pyridine ring, the aromatic signals present in the ¹H-NMR spectrum of unlabeled picolinic acid will be absent or significantly reduced in the spectrum of this compound. The most prominent peak will be the broad singlet corresponding to the carboxylic acid proton.

  • ¹³C-NMR Method:

    • Pulse Program: Proton-decoupled experiment

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Analysis: The ¹³C-NMR spectrum will show signals for the carbon atoms. The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity compared to the carboxyl and the C2 carbon signals.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways and workflows related to this compound.

G cluster_workflow LC-MS Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) HPLC HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLC Inject 10 µL Ionization Electrospray Ionization (ESI) (Positive Mode) HPLC->Ionization Eluent MS Mass Spectrometry (Q-TOF, m/z 50-500) Ionization->MS Ions DataAnalysis Data Analysis (Purity & Isotopic Enrichment) MS->DataAnalysis Mass Spectrum

Caption: A typical workflow for the LC-MS analysis of this compound.

G cluster_pathway Biosynthesis of Picolinic Acid Tryptophan Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Kynurenine formamidase Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid Non-enzymatic cyclization Quinolinic_Acid Quinolinic Acid (neurotoxin) Aminocarboxymuconate_semialdehyde->Quinolinic_Acid Spontaneous cyclization

Caption: The Kynurenine pathway for the biosynthesis of Picolinic acid from Tryptophan.[3]

This comprehensive guide provides the necessary technical details for a thorough understanding of a Certificate of Analysis for this compound, enabling researchers to confidently utilize this important analytical standard in their work.

References

Isotopic Enrichment of Picolinic Acid-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Picolinic Acid-d4, a deuterated analog of picolinic acid. This isotopically labeled compound is a critical tool in biomedical and pharmaceutical research, primarily utilized as an internal standard for mass spectrometry-based quantitative analysis of picolinic acid in biological matrices. The substitution of hydrogen with deuterium atoms provides a distinct mass shift, enabling precise differentiation from the endogenous, unlabeled compound.

Picolinic acid, a catabolite of tryptophan, is implicated in various neuroprotective and immunological functions.[1] Accurate measurement of its concentration is crucial for understanding its physiological and pathological roles. This compound, with its high isotopic purity, serves as an ideal internal standard for these analytical applications.[2][3]

Commercially Available this compound

This compound is readily available from several commercial suppliers. The key specifications for this compound are summarized in the table below.

ParameterSpecificationAnalytical MethodReference
Chemical Formula C₆HD₄NO₂-[2][4]
Molecular Weight 127.13 g/mol Mass Spectrometry[4][5]
Isotopic Purity ≥98 atom % DMass Spectrometry, NMR Spectroscopy[4][5]
Chemical Purity ≥98%High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)[4][6]
Appearance White to off-white solidVisual Inspection[2]
Melting Point 139-142 °CMelting Point Apparatus[4][5]
CAS Number 284487-61-2-[2][4][5][6]
Unlabeled CAS Number 98-98-6-[2]

Synthesis and Isotopic Enrichment

While specific proprietary methods for the commercial synthesis of this compound are not publicly disclosed, a common and established method for deuterium labeling of aromatic rings is through hydrogen-deuterium (H-D) exchange in deuterated water (D₂O) at elevated temperatures.[7] This approach is based on the principle of electrophilic substitution on the pyridine ring.

Plausible Synthetic Protocol: H-D Exchange of Picolinic Acid

This protocol describes a plausible method for the isotopic enrichment of picolinic acid via H-D exchange.

Materials:

  • Picolinic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • High-pressure reaction vessel (e.g., Parr reactor)

Procedure:

  • Preparation: In a high-pressure reaction vessel, dissolve picolinic acid (1.0 eq) in D₂O.

  • Acidification: Add a catalytic amount of DCl (formed in situ by adding a small amount of concentrated HCl to D₂O) to facilitate the exchange. The acidic conditions promote the deuteration of the pyridine ring.

  • Reaction: Seal the vessel and heat to a high temperature (e.g., 250-300 °C) for an extended period (e.g., 24-48 hours).[7] The high temperature provides the necessary activation energy for the H-D exchange to occur on the aromatic ring.

  • Cooling and Neutralization: After the reaction is complete, cool the vessel to room temperature. Carefully neutralize the reaction mixture with a solution of NaOH in D₂O to a pH of approximately 2.5-3.0.

  • Isolation: The deuterated picolinic acid can be isolated by evaporation of the D₂O under reduced pressure.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting material and impurities.

  • Characterization: The final product should be characterized by mass spectrometry to confirm the molecular weight and determine the level of deuterium incorporation, and by NMR spectroscopy to confirm the positions of deuteration.

Synthetic Workflow for this compound cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis picolinic_acid Picolinic Acid heating High Temperature (250-300°C) picolinic_acid->heating d2o_dcl D₂O / DCl (catalyst) d2o_dcl->heating neutralization Neutralization (NaOH in D₂O) heating->neutralization H-D Exchange isolation Isolation (Evaporation) neutralization->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (MS, NMR) purification->characterization final_product This compound characterization->final_product

Caption: Synthetic Workflow for this compound via H-D Exchange.

Analytical Characterization

The accurate characterization of this compound is essential to ensure its suitability as an internal standard. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of this compound and to quantify the extent of deuterium incorporation. In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, specific precursor and product ion transitions are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Picolinic Acid12478[7]
This compound12882[7]

The mass shift of +4 Da for this compound compared to the unlabeled compound confirms the incorporation of four deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the positions of any residual protons, while ²H NMR confirms the locations of the deuterium atoms on the pyridine ring. The SMILES representation [2H]C1=C([2H])C([2H])=C([2H])C(C(O)=O)=N1 indicates that the deuterium atoms are located on the pyridine ring.[2]

Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis sample This compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution lc_ms LC-MS/MS Analysis dissolution->lc_ms nmr NMR Spectroscopy (¹H and ²H) dissolution->nmr ms_data Mass Spectrum Analysis (Isotopic Purity) lc_ms->ms_data nmr_data NMR Spectrum Analysis (Positional Purity) nmr->nmr_data final_assessment Final Quality Assessment ms_data->final_assessment nmr_data->final_assessment

Caption: Analytical Workflow for the Characterization of this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalytical methods.[2][3] Its use is critical in pharmacokinetic and pharmacodynamic studies, as well as in clinical diagnostics where precise measurement of picolinic acid levels is required. The stable isotopic label ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variations in extraction efficiency and instrument response. This leads to highly accurate and reliable quantification of endogenous picolinic acid.

References

An In-depth Technical Guide to Picolinic Acid-d4: Applications in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid-d4 is the deuterated analog of picolinic acid, a catabolite of the amino acid tryptophan. In the realm of advanced scientific research, particularly in drug development and metabolic studies, stable isotope-labeled compounds like this compound are indispensable tools. This technical guide provides a comprehensive overview of this compound, focusing on its core application as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Picolinic acid itself is a biologically active molecule involved in various physiological processes. Consequently, its accurate quantification in biological matrices is crucial for understanding the kynurenine pathway's role in health and disease. The use of a deuterated internal standard such as this compound is the gold standard for achieving the required precision and accuracy in these measurements.

Core Data and Structure of this compound

This compound is structurally identical to picolinic acid, with the exception that four hydrogen atoms on the pyridine ring have been replaced by deuterium atoms. This substitution results in a mass shift of +4 Da, which is readily distinguishable by a mass spectrometer, while maintaining nearly identical physicochemical properties to the unlabeled analyte.

Chemical Structure:

  • IUPAC Name: 3,4,5,6-tetradeuteriopyridine-2-carboxylic acid[]

  • Synonyms: 2-Pyridine-d4-carboxylic acid, 2-Picolinic-d4 acid[]

PropertyValueReference
CAS Number 284487-61-2[2]
Molecular Formula C₆HD₄NO₂[2]
Molecular Weight 127.13 g/mol
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid[2]
Melting Point 139-142 °C
Mass Shift M+4

Application in Quantitative Bioanalysis: Experimental Protocol

This compound is primarily utilized as an internal standard in stable isotope dilution assays for the quantification of endogenous picolinic acid in biological samples such as plasma, serum, urine, and tissue homogenates. The following protocol outlines a general workflow for its use in an LC-MS/MS method for analyzing tryptophan metabolites.

Sample Preparation (Protein Precipitation)

This is a common method for removing proteins from biological fluids prior to LC-MS analysis.

  • Objective: To precipitate proteins that can interfere with the analysis and damage the LC column.

  • Procedure:

    • To 100 µL of the biological sample (e.g., plasma, serum), add a known concentration of this compound solution. The final concentration of the internal standard should be within the linear range of the assay.

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the analyte and the internal standard, and transfer it to a clean tube for analysis.

Liquid Chromatography (LC)
  • Objective: To chromatographically separate picolinic acid and its deuterated internal standard from other components in the sample extract.

  • Typical Column: A C18 reversed-phase column is commonly used for the separation of tryptophan metabolites.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Example Gradient:

    • Start with a low percentage of the organic phase (e.g., 5% acetonitrile).

    • Gradually increase the percentage of the organic phase to elute the analytes.

    • Re-equilibrate the column to the initial conditions before the next injection.

Mass Spectrometry (MS)
  • Objective: To detect and quantify picolinic acid and this compound.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Picolinic acid12478[3]
This compound 128 82 [3]
  • Data Analysis: The concentration of endogenous picolinic acid in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of picolinic acid and a constant concentration of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of picolinic acid in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma) Add_IS Spike with this compound (Internal Standard) BiologicalSample->Add_IS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC Inject MS Mass Spectrometry (Detection) MRM Mode LC->MS PeakIntegration Peak Area Integration MS->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Quantification using Calibration Curve RatioCalculation->CalibrationCurve FinalConcentration Determine Picolinic Acid Concentration CalibrationCurve->FinalConcentration

Caption: Workflow for quantitative analysis of picolinic acid using a deuterated internal standard.

Signaling Pathway Context: The Kynurenine Pathway

Picolinic acid is a key metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation. Dysregulation of this pathway has been implicated in a variety of neurological and inflammatory disorders. The accurate measurement of picolinic acid and other metabolites using methods that employ deuterated standards is crucial for understanding the pathway's dynamics in disease states.

G cluster_info Simplified Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO KynurenicAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynurenicAcid KAT ThreeHK 3-Hydroxykynurenine Kynurenine->ThreeHK KMO AnthranilicAcid Anthranilic Acid Kynurenine->AnthranilicAcid KYNU QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeHK->QuinolinicAcid PicolinicAcid Picolinic Acid AnthranilicAcid->PicolinicAcid ACMSD NAD NAD+ QuinolinicAcid->NAD info IDO/TDO: Indoleamine 2,3-dioxygenase/Tryptophan 2,3-dioxygenase KAT: Kynurenine aminotransferase KMO: Kynurenine 3-monooxygenase KYNU: Kynureninase ACMSD: Aminocarboxymuconate-semialdehyde decarboxylase

Caption: Simplified diagram of the Kynurenine Pathway showing the position of Picolinic Acid.

Conclusion

This compound is a critical tool for researchers in the fields of drug development, metabolomics, and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays enables the highly accurate and precise quantification of endogenous picolinic acid, providing valuable insights into the kynurenine pathway's role in various physiological and pathological processes. The detailed experimental protocols and workflows presented in this guide offer a solid foundation for the implementation of robust and reliable bioanalytical methods.

References

Commercial Sources and Technical Applications of High-Purity Picolinic Acid-d4: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity Picolinic acid-d4. This deuterated analog of picolinic acid, an endogenous metabolite of tryptophan, is a critical tool in a variety of analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification.

Commercial Availability

High-purity this compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. These suppliers offer the compound with high chemical and isotopic purity, suitable for sensitive analytical applications. The table below summarizes the specifications from various commercial sources.

SupplierCatalog Number (Example)Chemical PurityIsotopic Purity (atom % D)Molecular FormulaMolecular Weight ( g/mol )CAS Number
MedChemExpressHY-W259489S99.99%[1]Not SpecifiedC₆HD₄NO₂127.14[2]284487-61-2[2]
BOC SciencesNot Specified98% by CP[3]98% atom D[3]C₆HD₄NO₂127.13[3]284487-61-2[3]
Aladdin ScientificP650791-10mg≥99%(CP)[2]≥99 atom % D[2]C₆D₄HNO₂127.13[2]Not Specified
Sigma-AldrichNot Specified98% (CP)[4]98 atom % D[4]C₆D₄HNO₂127.13[4]284487-61-2[4]
ESSLAB (Chiron)12779.6-100MGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified284487-61-2[5]

Physicochemical Properties

PropertyValueSource
Melting Point139-142 °C[3][4]
AppearanceWhite to off-white solid[2]
Storage (Solid)-20°C for 3 years, 4°C for 2 years[2]
Storage (In Solvent)-80°C for 6 months, -20°C for 1 month[1][2]

Biological Context: The Kynurenine Pathway

Picolinic acid is an endogenous catabolite of the essential amino acid tryptophan, produced via the kynurenine pathway.[1][3] This pathway is a significant route for tryptophan metabolism and its intermediates are implicated in various physiological and pathological processes, including neuroprotection and immune responses.[3]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Aminocarboxymuconate_semialdehyde α-amino-β-carboxymuconate-ε-semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid Non-enzymatic

Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled picolinic acid in biological samples using liquid chromatography-mass spectrometry (LC-MS/MS).[1] Its deuterated nature ensures that it co-elutes with the analyte of interest but is distinguishable by its higher mass, allowing for correction of variations in sample preparation and instrument response.

General Workflow for use as an Internal Standard

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation / LLE / SPE Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification

General workflow for quantitative analysis using this compound.
Detailed LC-MS/MS Method for Picolinic Acid Analysis

The following is a representative protocol for the analysis of picolinic acid in a biological matrix, adapted from published methods.[6]

1. Sample Preparation:

  • To a known volume of the biological sample (e.g., plasma, serum), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration appropriate for the expected analyte concentration range.

  • Perform protein precipitation by adding a sufficient volume of a cold organic solvent such as acetonitrile.

  • Vortex the mixture thoroughly and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Flow Rate: A flow rate appropriate for the column dimensions.

    • Injection Volume: A small, precise volume of the reconstituted sample.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive-ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Picolinic acid: Precursor ion (m/z) 124 → Product ion (m/z) 78.[6]

      • This compound: Precursor ion (m/z) 128 → Product ion (m/z) 82.[6]

3. Data Analysis:

  • Integrate the peak areas for both the analyte (picolinic acid) and the internal standard (this compound).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using standards of known picolinic acid concentrations and a constant concentration of this compound.

  • Determine the concentration of picolinic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

High-purity this compound is an indispensable tool for researchers engaged in quantitative bioanalysis, particularly in studies related to tryptophan metabolism, neuroscience, and immunology. The commercial availability of this stable isotope-labeled standard from multiple suppliers, coupled with well-established analytical protocols, facilitates its integration into a wide range of research and development workflows. This guide provides a foundational understanding of the sources, properties, and applications of this compound to support the scientific community in achieving accurate and reproducible quantitative results.

References

A Technical Guide to the Natural Abundance of Picolinic Acid Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural isotopic abundance related to picolinic acid (Pyridine-2-carboxylic acid). As a direct measurement of the isotopic distribution for the entire picolinic acid molecule is not a standard practice, this document focuses on the foundational principles: the natural abundance of its constituent elements and the advanced analytical techniques used to determine these abundances in organic molecules. This guide also contextualizes picolinic acid within its primary biological synthesis route, the kynurenine pathway.

Theoretical Isotopic Abundance of Picolinic Acid

Picolinic acid (C₆H₅NO₂) is an organic compound and an isomer of nicotinic acid.[1][2] The concept of "natural abundance" for the entire molecule refers to the statistical distribution of its various isotopologues—molecules that differ only in their isotopic composition. This distribution is a direct consequence of the natural abundances of the stable isotopes of its constituent elements: Carbon, Hydrogen, Nitrogen, and Oxygen.

While a molecule of picolinic acid can have many possible isotopic combinations, the most abundant isotopologue by a significant margin is the one composed of the lightest stable isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The theoretical abundance of any specific isotopologue can be calculated by multiplying the natural abundances of its constituent isotopes.

Elemental Isotopic Data

The calculation of any isotopologue's prevalence is based on the established natural abundances of the stable isotopes for each element within the picolinic acid structure. These values, as recognized by the International Union of Pure and Applied Chemistry (IUPAC), are presented below.[3][4][5][6]

**Table 1: Natural Abundance of Stable Isotopes in Picolinic Acid (C₆H₅NO₂) **

ElementIsotopeAtomic Mass (u)Natural Abundance (%)
Hydrogen (H) ¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon (C) ¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen (N) ¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen (O) ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Source: IUPAC data and compilations.[5][7]

Experimental Determination of Isotopic Abundance

Determining the isotopic composition of a specific organic compound like picolinic acid is accomplished through a technique known as Compound-Specific Isotope Analysis (CSIA).[8][9] This methodology allows for the precise measurement of isotopic ratios within individual compounds from a complex mixture. The primary technique used for this purpose is Isotope Ratio Mass Spectrometry (IRMS), often coupled with a chromatographic separation method.

Experimental Protocol: GC-IRMS for Picolinic Acid Analysis

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful tool for determining carbon and nitrogen isotopic ratios in volatile or derivatized compounds.

Objective: To determine the δ¹³C and δ¹⁵N values of picolinic acid.

Methodology:

  • Sample Preparation & Derivatization:

    • Isolate and purify picolinic acid from the sample matrix using standard extraction techniques (e.g., liquid-liquid extraction or solid-phase extraction).

    • As picolinic acid is a polar, non-volatile compound, it must be chemically modified (derivatized) to make it suitable for gas chromatography. A common method is esterification (e.g., with methanol to form methyl picolinate) to increase its volatility.

  • Gas Chromatographic Separation:

    • Inject the derivatized sample into the GC.

    • The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column.

    • The column separates the derivatized picolinic acid from other compounds based on its boiling point and interaction with the column's stationary phase.

  • Combustion/Conversion:

    • As the separated compound elutes from the GC column, it passes into a high-temperature combustion reactor (for δ¹³C) or a reduction reactor (for δ¹⁵N).

    • For δ¹³C Analysis: The compound is oxidized at ~950°C, converting all carbon into CO₂ gas.

    • For δ¹⁵N Analysis: The compound is reduced, converting all nitrogen into N₂ gas.

    • Water and other byproducts are removed using chemical or cryogenic traps.

  • Isotope Ratio Mass Spectrometry (IRMS):

    • The purified analyte gas (CO₂ or N₂) is introduced into the ion source of the mass spectrometer.

    • The gas is ionized, and the resulting ions are accelerated into a magnetic field.[10]

    • The magnetic field separates the ions based on their mass-to-charge ratio (e.g., for CO₂, it separates masses 44, 45, and 46, corresponding to ¹²C¹⁶O₂, ¹³C¹⁶O₂, and ¹²C¹⁶O¹⁷O).

    • Sensitive detectors simultaneously measure the ion beams for each mass, allowing for the precise calculation of the isotope ratio (e.g., ¹³C/¹²C).

  • Data Analysis:

    • Isotope ratios are expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to international standards (e.g., Vienna Pee Dee Belemnite (VPDB) for carbon).

    • The formula for delta notation is: δ (‰) = [(R_sample / R_standard) - 1] * 1000, where R is the ratio of the heavy to light isotope.

Biological Context: Picolinic Acid Biosynthesis

Picolinic acid is an endogenous metabolite of the amino acid L-tryptophan.[11] It is synthesized via the kynurenine pathway, which accounts for over 95% of tryptophan catabolism.[11][12] Understanding this pathway is critical for isotopic studies, as the isotopic signature of the final picolinic acid molecule is derived from its tryptophan precursor and influenced by kinetic isotope effects during enzymatic conversions.

The diagram below illustrates the key steps in the conversion of L-tryptophan to picolinic acid.

Picolinic_Acid_Biosynthesis trp L-Tryptophan formyl N-Formylkynurenine trp->formyl IDO/TDO kyn L-Kynurenine formyl->kyn Kynurenine Formamidase oh_kyn 3-Hydroxykynurenine kyn->oh_kyn Kynurenine 3-Monooxygenase acms 2-amino-3-carboxymuconate semialdehyde oh_kyn->acms Kynureninase pic Picolinic Acid acms->pic ACMSD (Enzymatic) quin Quinolinic Acid (Spontaneous Cyclization) acms->quin (Non-Enzymatic)

Caption: Biosynthesis of Picolinic Acid via the Kynurenine Pathway.

References

Methodological & Application

Application Note: Quantitative Analysis of Picolinic Acid in Human Plasma using Picolinic Acid-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a catabolite of the essential amino acid tryptophan via the kynurenine pathway, is implicated in various physiological and pathological processes, including neuroprotection, immune responses, and cellular proliferation.[1] Accurate and precise quantification of picolinic acid in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of picolinic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, picolinic acid-d4. The use of a deuterated internal standard is the gold standard for quantitative LC-MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this LC-MS/MS method for the analysis of picolinic acid.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Picolinic Acid12478
This compound12882

Table 2: Method Performance Characteristics

ParameterValueReference
Linearity Range8 - 400 nmol/L[3]
Linearity (r²)> 0.99[3]
Limit of Detection (LOD)8 nmol/L[3]
Precision
Within-day CV6-7%[3]
Between-day CV5-8%[3]
Analytical Precision2.1 - 12.9%[4][5]
Accuracy
LLOQ< 20%[4][5]
Other QC levels< 15%[4][5]

Signaling Pathway

Picolinic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is a major contributor to tryptophan degradation and produces several neuroactive intermediates.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_Acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_Acid spontaneous NAD NAD+ Quinolinic_Acid->NAD

Kynurenine Pathway Overview

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol for the quantification of picolinic acid in human plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Human Plasma Sample (100 µL) Add_IS Add this compound Internal Standard (10 µL of 1 µg/mL) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (300 µL ice-cold Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase A (100 µL) Evaporation->Reconstitution Injection Inject sample (5 µL) Reconstitution->Injection UPLC_Separation UPLC Separation Injection->UPLC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) UPLC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification

LC-MS/MS Experimental Workflow

Experimental Protocols

Materials and Reagents
  • Picolinic acid (≥98% purity)

  • This compound (≥98% atom D)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (sourced from a reputable supplier)

Preparation of Standard and Internal Standard Solutions
  • Picolinic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of picolinic acid in 10 mL of methanol.

  • Picolinic Acid Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards covering the linear range of 8 to 400 nmol/L.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • This compound Internal Standard Working Solution (1 µg/mL): Dilute 100 µL of the this compound stock solution to 100 mL with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (98% Mobile Phase A: 2% Mobile Phase B).

LC-MS/MS Analysis

a. Liquid Chromatography Conditions

  • System: UPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 2% B

    • 6.1 - 7.0 min: Re-equilibrate at 2% B

b. Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

c. Data Acquisition and Processing

Acquire and process the data using the instrument's software. Quantify picolinic acid by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of picolinic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol suitable for a wide range of research and clinical applications. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data for advancing the understanding of the role of picolinic acid in human health and disease.

References

Application Notes and Protocols for Picolinic Acid-d4 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance in complex biological samples. Isotopic labeling is a powerful strategy that enhances the accuracy and reproducibility of quantitative mass spectrometry. This document provides detailed application notes and a hypothetical protocol for the use of picolinic acid and its deuterated analog, picolinic acid-d4, as a novel chemical labeling reagent for relative quantitative proteomics.

While picolinic acid is a known derivatizing agent for enhancing mass spectrometric detection of certain molecules, its application in isotopic labeling for quantitative proteomics is an emerging area. The following protocols are based on established principles of chemical labeling and derivatization in proteomics.

Principle of this compound Labeling for Quantitative Proteomics

The proposed method utilizes a "light" (picolinic acid) and a "heavy" (this compound) labeling strategy. The carboxylic acid group of picolinic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines on peptides, specifically the N-terminus and the epsilon-amino group of lysine residues.

Two distinct protein samples (e.g., control vs. treated) are independently digested into peptides. One peptide sample is then labeled with the "light" picolinic acid NHS ester, while the other is labeled with the "heavy" this compound NHS ester. The four deuterium atoms on the pyridine ring of this compound introduce a 4 Da mass shift for each label incorporated. After labeling, the two samples are mixed in a 1:1 ratio.

During mass spectrometry analysis, the same peptide from the two samples will appear as a pair of peaks separated by a mass difference of n × 4 Da (where 'n' is the number of labels on the peptide). The relative abundance of the peptide in the two original samples can be determined by comparing the intensities of these "light" and "heavy" peptide peaks.

Data Presentation: Hypothetical Quantitative Proteomics Data

The following table summarizes hypothetical quantitative data obtained from a comparative proteomics experiment using picolinic acid and this compound labeling. The data represents the relative abundance of several proteins in a "Treated" sample compared to a "Control" sample.

Protein IDPeptide SequenceLight Intensity (Control)Heavy Intensity (Treated)Ratio (Heavy/Light)Fold Change
P12345K.VSSNNSTNNAEYLLK.Q1.20E+062.45E+062.04+2.04
P67890R.LIQELEDVFSK.L8.50E+054.10E+050.48-2.08
Q12345K.AGFAGDDAPR.A1.50E+071.55E+071.03~1.00
Q67890R.TLLANELGER.I9.80E+052.84E+062.90+2.90
P54321K.DLMIEVLEER.I2.10E+065.00E+050.24-4.17

Experimental Protocols

I. Preparation of Picolinic Acid-d0/d4 NHS Esters

This protocol describes the synthesis of the reactive N-hydroxysuccinimide (NHS) esters of picolinic acid and this compound.

Materials:

  • Picolinic acid

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

Procedure:

  • In separate round-bottom flasks under an inert atmosphere (argon or nitrogen), dissolve picolinic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

  • Repeat step 1 in a separate flask for this compound.

  • Cool the solutions to 0°C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous DCM to each flask with stirring.

  • Allow the reactions to warm to room temperature and stir for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixtures to remove the DCU.

  • Evaporate the solvent from the filtrates under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., DCM/diethyl ether) to obtain the purified picolinic acid-NHS ester and this compound-NHS ester.

  • Confirm the product identity and purity by NMR and mass spectrometry. Store the activated esters under anhydrous conditions at -20°C.

II. Protein Digestion and Peptide Labeling

This protocol details the preparation of peptides from protein samples and their subsequent labeling with the "light" and "heavy" picolinic acid reagents.

Materials:

  • Protein samples (e.g., cell lysates from control and treated conditions)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tris-HCl buffer (pH 8.5)

  • Acetonitrile (ACN)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Picolinic acid-NHS ester ("light" reagent) solution (10 mg/mL in anhydrous ACN)

  • This compound-NHS ester ("heavy" reagent) solution (10 mg/mL in anhydrous ACN)

  • Hydroxylamine solution (5% w/v)

  • Formic acid (FA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Extraction and Digestion: a. Lyse cells or tissues in a buffer containing 8 M urea. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). c. Take an equal amount of protein from the control and treated samples (e.g., 100 µg). d. Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. e. Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. f. Dilute the samples 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. g. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C. h. Stop the digestion by adding formic acid to a final concentration of 1%. i. Desalt the resulting peptide mixtures using C18 SPE cartridges and dry the peptides under vacuum.

  • Peptide Labeling: a. Resuspend the dried peptides from the control sample in 100 µL of 100 mM TEAB buffer (pH 8.5). b. Resuspend the dried peptides from the treated sample in 100 µL of 100 mM TEAB buffer (pH 8.5). c. To the control peptide solution, add a calculated volume of the "light" picolinic acid-NHS ester solution. A starting point is a 10-fold molar excess of reagent over the estimated number of primary amines. Note: The optimal concentration should be determined empirically. d. To the treated peptide solution, add the same volume of the "heavy" this compound-NHS ester solution. e. Incubate the reactions for 1 hour at room temperature with gentle shaking. f. Quench the labeling reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.

  • Sample Mixing and Cleanup: a. Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio. b. Acidify the mixed sample with formic acid to a final concentration of 1%. c. Desalt the combined peptide mixture using C18 SPE cartridges. d. Elute the labeled peptides and dry them under vacuum. e. The sample is now ready for LC-MS/MS analysis.

Visualizations

Picolinic_Acid_Labeling_Workflow cluster_control Control Sample cluster_treated Treated Sample control_protein Protein Extraction control_digest Tryptic Digestion control_protein->control_digest control_label Labeling with Picolinic Acid-NHS control_digest->control_label mix Mix Samples 1:1 control_label->mix treated_protein Protein Extraction treated_digest Tryptic Digestion treated_protein->treated_digest treated_label Labeling with This compound-NHS treated_digest->treated_label treated_label->mix cleanup C18 Desalting mix->cleanup ms LC-MS/MS Analysis cleanup->ms data Data Analysis ms->data

Caption: Workflow for quantitative proteomics using picolinic acid-d0/d4 labeling.

Signaling_Pathway_Example cluster_upregulated Upregulated Proteins cluster_downregulated Downregulated Proteins cluster_unchanged Unchanged Protein P12345 Protein A (+2.04 fold) Q67890 Protein D (+2.90 fold) P12345->Q67890 P67890 Protein B (-2.08 fold) P54321 Protein E (-4.17 fold) P67890->P54321 Q12345 Protein C (~1.00 fold) Treatment Treatment Treatment->P12345 Treatment->P67890

Caption: Example of a signaling pathway analysis from quantitative proteomics data.

Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the derivatization of target analytes containing hydroxyl or carboxyl functional groups using picolinic acid-d4, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The incorporation of a deuterium-labeled picolinoyl group enhances chromatographic properties and provides a distinct mass shift, facilitating sensitive and specific detection. This method is particularly advantageous for the quantitative analysis of small molecules in complex matrices by introducing a stable isotope label.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many biologically relevant molecules, such as steroids, fatty acids, and certain pharmaceuticals, possess poor volatility or chromatographic behavior due to the presence of polar functional groups like hydroxyls and carboxylic acids. Chemical derivatization is a crucial pre-analytical step to overcome these limitations by converting the polar analytes into less polar, more volatile, and more thermally stable derivatives.[1][2]

Picolinic acid derivatization has been successfully employed to enhance the detection of various compounds in Liquid Chromatography-Mass Spectrometry (LC-MS) by improving ionization efficiency.[3][4][5] This protocol adapts the principles of picolinic acid derivatization for GC-MS analysis and incorporates the use of a deuterated reagent, this compound. The use of a stable isotope-labeled derivatizing agent introduces a known mass shift in the resulting derivative, which can aid in compound identification and serve as an internal standard for quantitative studies, a common practice in stable isotope-assisted metabolomics.[6][7][8]

Principle of Derivatization

The derivatization process involves the esterification of hydroxyl or carboxyl groups on the analyte with this compound. This is typically achieved using a mixed anhydride method, which activates the carboxylic acid of this compound for efficient reaction with the target functional group.[4][5] The resulting picolinoyl-d4 ester is more volatile and thermally stable, making it suitable for GC-MS analysis. The pyridine ring in the picolinoyl group can also provide favorable fragmentation patterns in the mass spectrometer.

Experimental Protocol

This protocol provides a general procedure for the derivatization of a standard analyte or a dried sample extract. Optimization of reaction conditions may be necessary for specific analytes and matrices.

Materials:

  • This compound

  • Analyte of interest (containing hydroxyl or carboxyl groups)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Pyridine

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply for evaporation

  • GC-MS system

Reagent Preparation:

  • This compound solution: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.

  • MNBA solution: Prepare a 20 mg/mL solution of 2-methyl-6-nitrobenzoic anhydride (MNBA) in anhydrous acetonitrile.

  • DMAP solution: Prepare a 5 mg/mL solution of 4-(dimethylamino)pyridine (DMAP) in anhydrous acetonitrile.

Derivatization Procedure:

  • Sample Preparation:

    • For pure standards, weigh approximately 1 mg of the analyte into a reaction vial.

    • For extracted samples, evaporate the sample to complete dryness under a gentle stream of nitrogen.

  • Reaction Mixture Addition:

    • To the dried sample or standard, add the following reagents in a fume hood:

      • 50 µL of 10 mg/mL this compound solution.[4]

      • 50 µL of 20 mg/mL MNBA solution.[4]

      • 20 µL of 5 mg/mL DMAP solution.[4]

      • 10 µL of triethylamine (TEA).[4]

  • Reaction Incubation:

    • Vortex the mixture gently to ensure complete dissolution and mixing.

    • Incubate the reaction vial at 60°C for 30 minutes.[9]

  • Work-up and Extraction:

    • After incubation, cool the vial to room temperature.

    • Add 1 mL of ethyl acetate to the reaction mixture.

    • Add 1 mL of saturated sodium bicarbonate solution to quench the reaction and wash the organic layer.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Final Sample Preparation:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of an appropriate solvent (e.g., ethyl acetate or hexane) for GC-MS analysis.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. The method will require optimization based on the specific analyte and instrument.

Table 1: Suggested GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial Temp: 100 °C, hold for 1 min
Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50 - 550 m/z
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

The effectiveness of the this compound derivatization can be evaluated by comparing the chromatographic and mass spectrometric data of the underivatized and derivatized analyte.

Table 2: Hypothetical Comparison of Underivatized vs. Derivatized Analyte

ParameterUnderivatized AnalyteThis compound Derivatized Analyte
Chromatography
Retention TimeLate, broad peak or no elutionEarlier, sharp, symmetric peak
Peak TailingSignificantMinimal
Mass Spectrometry
Molecular Ion (M+)Weak or absentPresent and identifiable
Mass ShiftN/A+126 Da (C6D4NO)
FragmentationComplex, non-specificCharacteristic fragments of picolinoyl group
Sensitivity (Signal-to-Noise)LowSignificantly Increased (e.g., >10-fold)

Workflow and Pathway Diagrams

Derivatization_Workflow This compound Derivatization Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_cleanup Work-up and Cleanup cluster_analysis Analysis start Start: Analyte or Dried Extract reagents Add Derivatization Reagents: This compound, MNBA, DMAP, TEA start->reagents incubate Incubate at 60°C for 30 min reagents->incubate quench Quench with NaHCO3 incubate->quench extract Liquid-Liquid Extraction (Ethyl Acetate) quench->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate to Dryness dry->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute gcms Inject into GC-MS reconstitute->gcms

Caption: Experimental workflow for this compound derivatization.

Picolinic_Acid_Derivatization_Reaction Simplified this compound Esterification Reaction cluster_reactants Reactants cluster_products Products analyte Analyte-OH (Hydroxyl Group) plus1 + analyte->plus1 picolinic_acid This compound catalysts MNBA, DMAP, TEA picolinic_acid->catalysts Activation plus1->picolinic_acid derivative Analyte-O-Picolinoyl-d4 (Derivatized Analyte) catalysts->derivative Esterification plus2 + derivative->plus2 byproducts Byproducts plus2->byproducts

Caption: Simplified reaction pathway for this compound derivatization.

Conclusion

The described this compound derivatization protocol offers a robust method for enhancing the GC-MS analysis of compounds containing hydroxyl or carboxyl groups. This approach improves the chromatographic performance and sensitivity of detection. The incorporation of a stable isotope label provides a valuable tool for analyte identification and quantification in complex biological matrices, making it highly suitable for applications in metabolomics, clinical diagnostics, and pharmaceutical research. Researchers should consider this protocol as a starting point and perform necessary optimizations for their specific analytical needs.

References

Application Notes and Protocols for Oligonucleotide Analysis using a Picolinic Acid-Based Matrix in MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful and rapid analytical technique for the characterization of oligonucleotides. Its applications in research and drug development are extensive, ranging from quality control of synthetic oligonucleotides to the analysis of complex biological samples. The choice of the matrix is a critical parameter for successful MALDI-TOF analysis of nucleic acids. Picolinic acid and its derivatives, particularly 3-hydroxypicolinic acid (3-HPA), have been established as highly effective matrices for this purpose. They facilitate the soft ionization of oligonucleotide molecules, leading to enhanced signal intensity and minimal fragmentation.

This document provides detailed application notes and protocols for the use of a picolinic acid-based matrix system for the routine analysis of oligonucleotides. While the specific use of Picolinic acid-d4 as a matrix is not widely documented, it is likely employed as an internal standard for quantitative analysis due to its mass shift compared to the non-deuterated form. The following protocols are based on the well-established use of picolinic acid and 3-HPA and can be adapted for quantitative assays incorporating a deuterated standard.

Principle of Picolinic Acid-Based Matrices in Oligonucleotide Analysis

Picolinic acid and 3-HPA are aromatic carboxylic acids that strongly absorb ultraviolet (UV) light at the wavelength of the nitrogen lasers (337 nm) typically used in MALDI-TOF instruments. In the MALDI process, the oligonucleotide sample is co-crystallized with a large molar excess of the matrix. Upon irradiation by the laser pulse, the matrix rapidly absorbs energy and desorbs into the gas phase, carrying the intact oligonucleotide molecules with it. The matrix molecules then play a crucial role in the ionization of the analyte, typically through proton transfer, resulting in the formation of singly charged molecular ions that are then accelerated into the time-of-flight analyzer for mass determination. The use of co-matrices and additives like diammonium citrate is a common practice to suppress the formation of alkali metal adducts and improve spectral quality.[1][2]

Quantitative Data Summary

The performance of a picolinic acid-based matrix system in MALDI-TOF analysis of oligonucleotides is summarized in the table below. These are typical values and may vary depending on the specific instrument, sample purity, and experimental conditions.

ParameterTypical PerformanceNotes
Mass Range 1,000 - 60,000 Da (up to ~190 bases)Picolinic acid has been shown to be effective for a wide range of oligonucleotide sizes.[3][4]
Sensitivity 100 fmol - 50 pmolThe amount of sample required is comparable to other analytical methods.[3]
Mass Accuracy < 0.2%Can be improved with internal or external calibration.[3]
Resolution > 35 (can be improved to > 47 with additives)Additives like ammonium hydrogen citrate can significantly improve resolution by reducing adduct formation.[5]
Signal-to-Noise Ratio > 10Can be enhanced by optimizing sample preparation, for instance, by pre-coating the sample slide with nitrocellulose.[3][5]

Experimental Protocols

Materials
  • Picolinic Acid (PA)

  • 3-Hydroxypicolinic Acid (3-HPA)

  • Diammonium Citrate

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure Water (H₂O)

  • Oligonucleotide sample(s)

  • (Optional) this compound or other suitable internal standard for quantitative analysis

  • MALDI target plate

  • Pipettes and tips

Protocol 1: Preparation of Picolinic Acid-Based Matrix Solution

This protocol describes the preparation of a commonly used co-matrix solution of 3-HPA and picolinic acid with diammonium citrate as an additive to enhance performance.[1]

  • Prepare Stock Solutions:

    • Stock A (3-HPA): Dissolve 3-HPA in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 mg/mL.

    • Stock B (Picolinic Acid): Dissolve picolinic acid in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 mg/mL.

    • Stock C (Diammonium Citrate): Dissolve diammonium citrate in water to a final concentration of 50 mg/mL.

  • Prepare Final Matrix Solution:

    • Immediately before use, mix the stock solutions in the following ratio: 10 parts of Stock A (3-HPA), 1 part of Stock B (Picolinic Acid), and 1 part of Stock C (Diammonium Citrate).

    • Vortex the final matrix solution thoroughly to ensure it is well mixed.

Protocol 2: Sample Preparation and Spotting (Dried-Droplet Method)

This is a standard and widely used method for preparing samples for MALDI-TOF analysis of oligonucleotides.

  • Sample Dilution:

    • Dilute the oligonucleotide sample in ultrapure water to a final concentration of 1-10 pmol/µL.

    • For quantitative analysis, add the internal standard (e.g., this compound labeled oligonucleotide) to the sample at a known concentration.

  • Sample-Matrix Mixture:

    • Mix the diluted oligonucleotide sample solution and the final matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube.

  • Spotting:

    • Pipette 0.5 - 1.0 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry completely at room temperature. The dried spot should have a fine crystalline appearance.

Protocol 3: MALDI-TOF Mass Spectrometry Analysis

The following are general instrument settings. Optimal parameters may vary depending on the instrument manufacturer and model.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of oligonucleotides with known masses.

  • Acquisition Mode:

    • Ion Mode: Negative ion mode is typically preferred for oligonucleotides due to the negatively charged phosphate backbone.

    • Analyzer Mode: Linear mode is often sufficient for routine analysis. Reflector mode can be used for higher resolution of smaller oligonucleotides.

  • Instrument Settings:

    • Laser: Nitrogen laser (337 nm).

    • Accelerating Voltage: 20-25 kV.

    • Laser Power: Adjust the laser power to the minimum level required to obtain a good signal with minimal fragmentation.

    • Mass Range: Set the mass range to encompass the expected mass of the oligonucleotide(s).

    • Data Acquisition: Acquire and average several hundred laser shots per sample spot to obtain a representative spectrum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF Analysis prep_matrix Prepare Matrix Solution (3-HPA, PA, Diammonium Citrate) mix Mix Sample and Matrix (1:1) prep_matrix->mix prep_sample Prepare Oligonucleotide Sample (1-10 pmol/µL) prep_sample->mix spot Spot 0.5-1.0 µL on MALDI Plate mix->spot dry Air Dry at Room Temperature spot->dry load Load Plate into Mass Spectrometer dry->load acquire Acquire Spectrum (Negative Ion Mode) load->acquire analyze Data Analysis acquire->analyze logical_relationships cluster_factors Factors Influencing Spectral Quality cluster_outcomes Desired Outcomes matrix Matrix Composition (e.g., 3-HPA, PA) resolution High Resolution matrix->resolution sensitivity High Sensitivity matrix->sensitivity additives Additives (e.g., Diammonium Citrate) additives->resolution signal_noise High Signal-to-Noise additives->signal_noise sample_prep Sample Preparation (e.g., Dried-Droplet) sample_prep->sensitivity sample_prep->signal_noise instrument Instrument Settings (e.g., Laser Power) instrument->resolution accuracy High Mass Accuracy instrument->accuracy

References

Application Notes and Protocols for Metabolomic Analysis Using Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of endogenous small molecules is paramount for understanding biological processes and for the development of novel therapeutics. Picolinic acid, a catabolite of the amino acid tryptophan via the kynurenine pathway, has been implicated in various neuroprotective, immunological, and anti-proliferative effects. Its accurate measurement in biological matrices is crucial for research in these areas. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and analysis. This document provides detailed application notes and protocols for the use of picolinic acid-d4 as an internal standard in metabolomics studies.

This compound is a deuterated analog of picolinic acid, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. Its physicochemical properties are nearly identical to the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable reference for accurate quantification.

Data Presentation

The following tables summarize key quantitative data for the analysis of picolinic acid using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Picolinic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Picolinic Acid12478Positive
This compound12882Positive

Table 2: Performance Characteristics for Picolinic Acid Quantification

ParameterValueReference
Linear Range8 - 400 nmol/L[1]
Linearity (r²)> 0.99[1]
Limit of Detection (LOD)8 nmol/L[1]
Within-day CV6-7 %[1]
Between-day CV5-8 %[1]

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. This compound Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol or a suitable solvent. This will serve as the primary stock solution.

1.2. This compound Working Solution:

  • The concentration of the working solution should be optimized based on the expected concentration of endogenous picolinic acid in the samples and should fall within the linear range of the assay (8-400 nmol/L).

  • A common starting point is to prepare a working solution in the mid-range of the calibration curve. For example, a 1 µM working solution can be prepared by diluting the stock solution. The exact concentration should be determined during method development.

1.3. Calibration Standards:

  • Prepare a stock solution of unlabeled picolinic acid.

  • Create a series of calibration standards by spiking known concentrations of unlabeled picolinic acid into a surrogate matrix (e.g., artificial cerebrospinal fluid or stripped serum) that is free of endogenous picolinic acid. The concentration range should encompass the expected physiological concentrations and the established linear range of the method.

Sample Preparation from Biological Matrices

The following protocol is a general guideline for the extraction of picolinic acid from plasma or serum. The protocol may need to be optimized for other matrices like urine or tissue homogenates.

2.1. Protein Precipitation:

  • Thaw frozen plasma or serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Add a fixed volume of the this compound internal standard working solution to each sample, quality control (QC) sample, and calibration standard. The goal is to have a consistent amount of internal standard in every sample.

  • Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new clean tube.

2.2. Evaporation and Reconstitution:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex the reconstituted sample for 30 seconds and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

3.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Picolinic Acid: 124 -> 78

    • This compound: 128 -> 82

  • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Mandatory Visualizations

metabolomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Kynureninase Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Hydroxykynurenine->Xanthurenic_Acid Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Hydroxykynurenine->Hydroxyanthranilic_Acid Kynureninase Picolinic_Acid Picolinic Acid Hydroxyanthranilic_Acid->Picolinic_Acid Quinolinic_Acid Quinolinic Acid Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD logical_relationship Analyte Endogenous Picolinic Acid Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Ionization, etc.) Sample_Prep->LCMS_Analysis Ratio Peak Area Ratio (Analyte / IS) LCMS_Analysis->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Application Note: Quantitative Analysis of Kynurenine Pathway Metabolites using Picolinic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in the body, producing a range of neuroactive and immunomodulatory metabolites. Dysregulation of the KP has been implicated in a variety of disorders, including neurodegenerative diseases, psychiatric conditions, and cancer.[1][2][3][4][5] Consequently, the accurate quantification of KP metabolites in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.[1][2]

This application note provides a detailed protocol for the simultaneous quantification of key kynurenine pathway metabolites in human plasma and serum using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Picolinic acid-d4, ensures high accuracy and precision in the quantification of Picolinic acid and other pathway metabolites.

Kynurenine Pathway Overview

The catabolism of tryptophan down the kynurenine pathway is a complex cascade of enzymatic reactions. Below is a simplified diagram illustrating the major metabolites and their relationships.

Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid KYNU Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid KAT Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid KYNU Picolinic_Acid Picolinic Acid Three_Hydroxyanthranilic_Acid->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD Experimental Workflow Sample Plasma/Serum Sample (100 µL) IS Add Internal Standard (this compound) Sample->IS Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge (18,000 x g, 4°C, 20 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

Picolinic Acid-d4 as a Tracer in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and quantify fluxes within cellular systems. By introducing a non-radioactive, heavy isotope-labeled compound, researchers can track its metabolic fate, providing a dynamic view of cellular biochemistry. Picolinic acid, an endogenous metabolite of the tryptophan catabolism via the kynurenine pathway, has garnered interest for its roles in immunology, neuroprotection, and cellular proliferation.[1][2] Picolinic acid-d4, a deuterated isotopologue of picolinic acid, serves as an excellent tracer to elucidate the dynamics of the kynurenine pathway and the downstream effects of picolinic acid itself.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in cell culture experiments, coupled with analysis by liquid chromatography-mass spectrometry (LC-MS).

Applications

  • Metabolic Flux Analysis of the Kynurenine Pathway: Quantifying the rate of picolinic acid synthesis from tryptophan and its subsequent catabolism.

  • Investigating Tryptophan Metabolism in Disease Models: Studying alterations in the kynurenine pathway in cancer, neurodegenerative, and inflammatory disease models.[2][3]

  • Cellular Uptake and Efflux Studies: Determining the kinetics of picolinic acid transport across the cell membrane.

  • Target Engagement and Mechanism of Action Studies: Tracing the intracellular fate of picolinic acid to identify its binding partners and downstream metabolic or signaling effects, such as the inhibition of c-Myc.[4]

Data Presentation: Expected Outcomes of a Tracer Experiment

A key outcome of a stable isotope tracing experiment is the measurement of isotopic enrichment in downstream metabolites. The following table represents hypothetical data from a time-course experiment where cells were incubated with this compound.

Time Point (hours)Intracellular this compound (pmol/10^6 cells)Isotopic Enrichment of a Hypothetical Downstream Metabolite (%)
000
115.2 ± 1.82.5 ± 0.3
448.9 ± 5.215.8 ± 2.1
1285.6 ± 9.345.3 ± 4.9
2492.3 ± 10.155.1 ± 6.2

Experimental Protocols

Protocol 1: General Stable Isotope Tracing with this compound

This protocol outlines the general workflow for a stable isotope tracing experiment using this compound in cultured mammalian cells.

Materials:

  • This compound (isotopic purity >98 atom % D)

  • Base medium appropriate for the cell line (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in standard FBS.[5][6]

  • Cell line of interest

  • Standard cell culture reagents (e.g., PBS, trypsin-EDTA, penicillin-streptomycin)

  • Ice-cold 0.9% NaCl solution

  • Ice-cold extraction solvent (e.g., 80:20 methanol:water)

  • Sterile filtration units (0.22 µm)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Tracer Medium Preparation:

    • Prepare the cell culture medium by supplementing the base medium with dFBS (e.g., 10%), L-glutamine, and antibiotics.

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • Spike the prepared medium with the this compound stock solution to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically.

    • Sterile filter the complete tracer medium using a 0.22 µm filter.

    • Pre-warm the tracer medium to 37°C in a cell culture incubator.

  • Tracer Incubation:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove residual medium.

    • Add the pre-warmed this compound tracer medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 12, 24 hours). The duration should be comparable to the doubling time of the cells for steady-state analysis.[7]

  • Metabolite Extraction:

    • At each time point, place the culture vessel on ice to quench metabolic activity.

    • Quickly aspirate the tracer medium.

    • Wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular tracer.

    • Add a sufficient volume of ice-cold extraction solvent to the cells (e.g., 1 mL for a well in a 6-well plate).

    • Scrape the cells into the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Picolinic Acid and its Isotopologues

This protocol provides a general framework for the analysis of this compound and its unlabeled counterpart using LC-MS/MS with multiple reaction monitoring (MRM).

Materials:

  • Dried metabolite extracts

  • Reconstitution solvent (e.g., 5% acetonitrile in water with 0.1% formic acid)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Appropriate chromatography column (e.g., C18 reversed-phase)

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solvent.

  • LC Separation:

    • Inject the reconstituted sample onto the LC system.

    • Perform a chromatographic separation using a suitable gradient. For example, a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Analyze the eluent using a mass spectrometer in positive ion mode.

    • Monitor the specific precursor and product ion transitions for picolinic acid and this compound.

      • Picolinic Acid: Precursor ion m/z 124, Product ion m/z 78.[8]

      • This compound: Precursor ion m/z 128, Product ion m/z 82.[8]

  • Data Analysis:

    • Integrate the peak areas for each transition.

    • Calculate the isotopic enrichment by determining the ratio of the labeled analyte to the total analyte pool (labeled + unlabeled).

Visualizations

experimental_workflow Experimental Workflow for this compound Tracing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells media_prep 2. Prepare this compound Tracer Medium cell_seeding->media_prep incubation 3. Incubate Cells with Tracer Medium media_prep->incubation quenching 4. Quench Metabolism (on ice) incubation->quenching extraction 5. Extract Metabolites quenching->extraction lcms 6. LC-MS/MS Analysis extraction->lcms data_analysis 7. Data Interpretation lcms->data_analysis

Caption: General experimental workflow for stable isotope tracing.

kynurenine_pathway Tracing Tryptophan Metabolism with this compound tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO acms 2-amino-3-carboxymuconate semialdehyde kynurenine->acms picolinic_acid Picolinic Acid acms->picolinic_acid ACMSD downstream Downstream Metabolites (Isotopically Labeled) picolinic_acid->downstream picolinic_acid_d4 This compound (Tracer Input) picolinic_acid_d4->picolinic_acid Traces the pool

Caption: Simplified Kynurenine Pathway showing tracer input.

References

Application Note: Robust and Efficient Sample Preparation Methods for the Quantification of Picolinic Acid-d4 in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the preparation of plasma samples for the quantitative analysis of picolinic acid-d4, a common internal standard for the measurement of picolinic acid. Picolinic acid is a catabolite of the tryptophan-kynurenine pathway and is implicated in various physiological and pathological processes. Accurate quantification is crucial for researchers, scientists, and drug development professionals. Three widely used sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This document includes step-by-step experimental procedures, a comparative table of quantitative performance data, and a visualization of the picolinic acid metabolic pathway to provide a comprehensive guide for laboratory personnel.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of L-tryptophan. It is synthesized via the kynurenine pathway, which is responsible for the degradation of the majority of dietary tryptophan.[1][2] Picolinic acid has been shown to possess neuroprotective, immunological, and anti-proliferative properties.[1] Given its biological significance, the accurate and precise quantification of picolinic acid in biological matrices such as plasma is of great interest in clinical research and drug development.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like picolinic acid. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and instrument response.

Effective sample preparation is a critical step to remove interferences, such as proteins and phospholipids, from the plasma matrix, which can suppress the ionization of the analyte and contaminate the analytical system. This application note details and compares three common sample preparation methodologies: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) for the analysis of this compound in plasma.

Metabolic Pathway of Picolinic Acid

Picolinic acid is synthesized from L-tryptophan through the kynurenine pathway. The pathway involves a series of enzymatic conversions, with 2-amino-3-carboxymuconate-semialdehyde being a key intermediate that can be converted to either quinolinic acid or picolinic acid.[1][3]

Picolinic_Acid_Pathway cluster_main Kynurenine Pathway cluster_key Key tryptophan L-Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO hydroxyanthranilic 3-Hydroxyanthranilic Acid hydroxykynurenine->hydroxyanthranilic Kynureninase acms 2-amino-3-carboxymuconic semialdehyde hydroxyanthranilic->acms 3HAO quinolinic Quinolinic Acid acms->quinolinic Spontaneous cyclization aminomuconic 2-aminomuconic semialdehyde acms->aminomuconic ACMSD nad NAD+ quinolinic->nad QPRT picolinic Picolinic Acid aminomuconic->picolinic Non-enzymatic key_metabolite Metabolite key_intermediate Key Intermediate key_neurotoxic Neurotoxic Product key_neuroprotective Neuroprotective Product

Figure 1. Simplified diagram of the kynurenine pathway leading to picolinic acid synthesis.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Both organic solvents (e.g., acetonitrile) and acids (e.g., perchloric acid) are effective precipitating agents.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of this compound internal standard solution at a known concentration.

  • Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.[4] The ratio of ACN to plasma is 3:1 (v/v).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[4]

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human serum.[6]

  • Spike with 10 µL of this compound internal standard solution.

  • Add 50 µL of 1.0 M perchloric acid.[6]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at 9,600 x g for 1 minute.[6]

  • Transfer the supernatant to a new tube containing 20 µL of 1.5 M potassium hydroxide to neutralize the acid and precipitate potassium perchlorate.[6]

  • Vortex and centrifuge again under the same conditions.

  • The resulting supernatant is ready for injection into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. A C18 reversed-phase sorbent is commonly used for the extraction of small polar molecules from aqueous matrices.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100mg/1mL) by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry out.[7]

  • Sample Loading:

    • Pre-treat 200 µL of plasma by adding the this compound internal standard and 600 µL of 4% phosphoric acid. Vortex to mix.

    • Load the pre-treated sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 drop per second).

  • Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.

  • Elution: Elute the picolinic acid and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Ethyl acetate is a common solvent for the extraction of moderately polar compounds.

  • To a 2 mL microcentrifuge tube, add 200 µL of plasma and the this compound internal standard.

  • Add 20 µL of 1M HCl to acidify the sample and ensure picolinic acid is in its neutral form.

  • Add 800 µL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the proteinaceous interface.

  • Repeat the extraction (steps 3-6) with another 800 µL of ethyl acetate and combine the organic layers for improved recovery.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The choice of sample preparation method can significantly impact the recovery, matrix effects, and overall performance of the bioanalytical assay. The following table summarizes typical performance data for the described methods. It is important to note that these values can vary depending on the specific LC-MS/MS system and method parameters.

ParameterProtein Precipitation (ACN)Protein Precipitation (Perchloric Acid)Solid-Phase Extraction (C18)Liquid-Liquid Extraction (Ethyl Acetate)
Recovery >80% (general for small molecules)[8][9]99.0% for Picolinic Acid[6]>85% (typical for acidic drugs)[10]Variable, often lower for polar compounds[11]
Matrix Effect Can be significantCan be significantMinimizedModerate
Throughput HighHighModerateModerate to Low
Cost per Sample LowLowHighLow
LOQ Dependent on LC-MS sensitivityDependent on LC-MS sensitivityCan be improved due to cleaner extractDependent on extraction efficiency
Protocol Simplicity SimpleSimpleComplexModerate

Experimental Workflow Diagram

The general workflow for the sample preparation and analysis of this compound in plasma is depicted below.

Experimental_Workflow cluster_workflow Sample Preparation and Analysis Workflow cluster_prep Sample Preparation start Start: Plasma Sample Collection add_is Spike with This compound (IS) start->add_is ppt Protein Precipitation (ACN or Acid) add_is->ppt spe Solid-Phase Extraction (C18) add_is->spe lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle centrifuge_filter Centrifugation / Filtration ppt->centrifuge_filter dry_reconstitute Evaporation & Reconstitution spe->dry_reconstitute lle->dry_reconstitute centrifuge_filter->dry_reconstitute analysis LC-MS/MS Analysis dry_reconstitute->analysis end End: Data Quantification analysis->end

Figure 2. General experimental workflow for this compound analysis in plasma.

Conclusion

This application note provides three robust and effective methods for the preparation of plasma samples for the analysis of this compound.

  • Protein precipitation is a rapid, high-throughput, and cost-effective method suitable for large sample batches, with perchloric acid precipitation showing excellent recovery for picolinic acid.[6] However, it may result in less clean extracts and potential matrix effects.

  • Solid-phase extraction offers a cleaner sample extract, which can lead to improved sensitivity and reduced instrument maintenance, but it is more time-consuming and costly.

  • Liquid-liquid extraction provides a good balance between cleanliness and cost, although its efficiency can be variable for polar analytes like picolinic acid.

The choice of the optimal sample preparation method will depend on the specific requirements of the study, including the number of samples, required sensitivity, and available resources. The use of a deuterated internal standard such as this compound is strongly recommended for all methods to ensure the highest accuracy and precision in the quantification of picolinic acid.

References

Application Note: Quantification of Picolinic Acid-d4 in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of picolinic acid in human urine samples. The protocol employs a stable isotope-labeled internal standard, picolinic acid-d4, to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The methodology utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode, a common and reliable technique for the analysis of small polar molecules in complex biological matrices.[1] This document provides a comprehensive guide, including sample preparation, detailed instrumental parameters, and method performance characteristics, to facilitate its implementation in clinical research and drug development settings.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous catabolite of the essential amino acid L-tryptophan, formed via the kynurenine pathway.[2][3] This pathway is responsible for the majority of tryptophan degradation in mammals.[4] Picolinic acid has been implicated in a variety of physiological processes, including neuroprotection, immune modulation, and the absorption of divalent metal ions like zinc.[2][5] Alterations in the kynurenine pathway and its metabolites are associated with various pathological conditions, including neurodegenerative and inflammatory diseases.[3][5] Consequently, the accurate quantification of picolinic acid in biological fluids such as urine is crucial for understanding its role in health and disease, and for the development of novel therapeutic interventions.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It co-elutes with the analyte and behaves similarly during sample preparation and ionization, thereby compensating for variations and leading to more reliable data.[6] This protocol is designed for high-throughput analysis, offering the sensitivity and specificity required for clinical and epidemiological studies.

Metabolic Context of Picolinic Acid

Picolinic acid is synthesized from L-tryptophan through a series of enzymatic steps known as the kynurenine pathway. The pathway begins with the conversion of tryptophan to N-formylkynurenine. A key enzyme, aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), directs the pathway toward the synthesis of picolinic acid.[3] The diagram below illustrates the major steps leading to the formation of picolinic acid from tryptophan.

Picolinic Acid Metabolic Pathway Tryptophan Tryptophan Formylkynurenine Formylkynurenine Tryptophan->Formylkynurenine IDO/TDO Kynurenine Kynurenine Formylkynurenine->Kynurenine Aminocarboxymuconate_Semialdehyde Aminocarboxymuconate Semialdehyde Kynurenine->Aminocarboxymuconate_Semialdehyde ...multiple steps Picolinic_Acid Picolinic Acid Aminocarboxymuconate_Semialdehyde->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid Aminocarboxymuconate_Semialdehyde->Quinolinic_Acid Non-enzymatic

Caption: Simplified diagram of the Kynurenine Pathway leading to Picolinic Acid synthesis.

Experimental Protocol

This protocol is intended for the quantitative analysis of picolinic acid in human urine samples.

Materials and Reagents
  • Picolinic Acid (purity >98%)

  • This compound (isotopic purity 98 atom % D)[7]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure water

  • Human urine (drug-free, for calibration standards and quality controls)

Equipment
  • UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column suitable for polar compounds (e.g., HILIC or C18 reversed-phase)

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

  • Autosampler vials

Standard Solutions Preparation
  • Picolinic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of picolinic acid in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the picolinic acid stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.[8]

  • Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of the 50:50 acetonitrile/water mixture.

  • Add 10 µL of the 1 µg/mL internal standard working solution (this compound) to each tube.

  • Vortex the mixture for 30 seconds.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Chromatographic Conditions (Example using HILIC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention and separation of polar compounds like picolinic acid.[2][3][9][10]

  • Column: HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water with 10 mM Ammonium Acetate

  • Mobile Phase B: 0.1% Formic Acid in 95:5 Acetonitrile:Water

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 50% B

    • 3.5 min: 50% B

    • 4.0 min: 95% B

    • 5.5 min: 95% B

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: +3500 V

  • Drying Gas Temperature: 200 °C

  • Drying Gas Flow: 5.0 L/min

  • Nebulizer Pressure: 7 psi

MRM Transitions

The following MRM transitions should be monitored:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Picolinic Acid124.078.0
This compound128.082.0
Data sourced from supplementary materials related to LC-MS/MS analysis of picolinic acid.[11]

Analytical Workflow

The overall process from sample collection to data analysis is depicted in the workflow diagram below.

Analytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Urine_Sample Urine Sample Collection (Mid-stream) Centrifuge Centrifugation (14,000 x g, 10 min) Urine_Sample->Centrifuge Dilution Dilution with ACN:H2O Centrifuge->Dilution Spike_IS Spike with This compound (IS) Dilution->Spike_IS Vortex Vortex Mix Spike_IS->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer Injection Sample Injection Transfer->Injection Chromatography HILIC Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Picolinic Acid Calibration->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Experimental workflow for the analysis of picolinic acid in urine.

Method Performance

The following table summarizes the performance characteristics of a similar LC-MS/MS method for picolinic acid analysis.[11] This data is provided for reference and should be confirmed during in-house method validation.

ParameterResult
Linearity (r²)0.99
Linear Range (nmol/L)8 - 400
Limit of Detection (LOD) (nmol/L)8
Within-day CV (%)6 - 7
Between-day CV (%)5 - 8
Data sourced from Midttun et al. (2009) supplementary information.[11]

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of picolinic acid in human urine. The use of this compound as an internal standard ensures data accuracy, making this protocol highly suitable for clinical research, metabolomics studies, and applications in drug development where monitoring the kynurenine pathway is of interest. The straightforward sample preparation procedure allows for high-throughput analysis, which is essential for large-scale studies.

References

Application Notes and Protocols for the Derivatization of Hydroxyl-Containing Molecules with Picolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of hydroxyl-containing molecules with picolinic acid is a powerful technique employed in analytical chemistry, particularly for enhancing the sensitivity and specificity of detection in liquid chromatography-mass spectrometry (LC-MS).[1][2] This pre-analytical step involves the chemical modification of the hydroxyl group (-OH) on an analyte to improve its ionization efficiency, chromatographic retention, and overall detectability.[1] The introduction of a picolinoyl group, which possesses a high proton affinity, significantly boosts the signal intensity in positive ion electrospray ionization (ESI) mass spectrometry.[1][3] This method is especially advantageous for compounds that exhibit poor ionization in their native state, such as steroids, corticosteroids, and other alcohols.[1]

The most common and efficient method for this derivatization is the mixed anhydride method.[1][3] In this approach, picolinic acid is activated by reacting it with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) and a base like triethylamine (TEA).[1] This reaction forms a highly reactive mixed anhydride intermediate that readily esterifies the hydroxyl group of the target analyte, resulting in a stable picolinoyl ester derivative.[1]

Principle of Derivatization

The derivatization of a hydroxyl group with picolinic acid proceeds via an esterification reaction. The carboxyl group of picolinic acid is activated to facilitate its reaction with the nucleophilic hydroxyl group of the analyte. The mixed anhydride method is a widely used activation strategy.

Simplified Reaction Pathway

cluster_activation Activation of Picolinic Acid cluster_derivatization Esterification Picolinic_Acid Picolinic Acid Mixed_Anhydride Reactive Mixed Anhydride Intermediate Picolinic_Acid->Mixed_Anhydride DMAP, TEA MNBA 2-Methyl-6-nitrobenzoic anhydride (MNBA) MNBA->Mixed_Anhydride Derivatized_Analyte Picolinoyl Ester Derivative (R-O-Picolinoyl) Mixed_Anhydride->Derivatized_Analyte Analyte Analyte with Hydroxyl Group (R-OH) Analyte->Derivatized_Analyte

Caption: Simplified reaction pathway for picolinic acid derivatization.

Applications

The derivatization of hydroxyl-containing molecules with picolinic acid has found significant applications in various fields:

  • Pharmaceutical Analysis: To enhance the detection and quantification of steroid and corticosteroid hormones in biological matrices.[3][4]

  • Drug Metabolism Studies: For the analysis of hydroxylated metabolites of drugs, which is crucial for understanding their pharmacokinetic and pharmacodynamic properties.[1]

  • Biomarker Discovery: Enables the sensitive detection of hydroxyl-containing biomarkers, facilitating early disease diagnosis and monitoring.[1]

  • Doping Control: Used to improve the detection limits of anabolic androgenic steroids in sports.[5]

  • Metabolomics: To expand the coverage of detectable metabolites by targeting those with hydroxyl groups.[6]

Quantitative Data Summary

The derivatization with picolinic acid significantly enhances the analytical performance for hydroxyl-containing compounds, particularly in LC-MS analysis.

ParameterObservationAnalyte ClassReference
Fold Signal Enhancement 5-10 times higher ESI response compared to underivatized molecules.Corticosteroids, Steroids[3][7]
Ionization efficiency higher by almost two orders of magnitude.Anabolic Steroids[5]
Limit of Quantification (LOQ) 1-20 pg/tube for various steroid hormones.Steroid Hormones[4][7]
Allows MS detection down to 1 pg of androgen on the column.Androgens[7]
Reproducibility High reliability and reproducibility reported for steroid hormone analysis.Steroid Hormones[7]
Recovery Mean recovery of 99.0% for picolinic acid itself from serum.Picolinic Acid[7]

Experimental Protocols

Protocol 1: Derivatization of Hydroxy-Steroids using the Mixed Anhydride Method

This protocol is based on the derivatization of corticosteroids and other hydroxy-steroids for LC-MS analysis.[1][3][7]

Materials:

  • Picolinic acid (PA)

  • 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF) or anhydrous acetonitrile (ACN)

  • Nitrogen gas supply

  • Vortex mixer

  • Incubator or water bath (optional)

  • Solid-Phase Extraction (SPE) cartridges (optional)

Procedure:

  • Sample Preparation: a. Extract the hydroxyl-containing steroids from the biological sample (e.g., serum, saliva) using an appropriate method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1] b. Evaporate the extract to complete dryness under a gentle stream of nitrogen gas.[1]

  • Reagent Preparation (prepare fresh): a. In a fume hood, prepare the mixed anhydride reagent by dissolving 30 mg of picolinic acid, 50 mg of 2-methyl-6-nitrobenzoic anhydride, and 10 mg of 4-(dimethylamino)pyridine in 1 mL of anhydrous tetrahydrofuran (THF).[7] b. Shake the mixture for 10-20 minutes until the appearance of white crystallization.[7] Alternative Reagent Preparation: a. Prepare separate stock solutions in anhydrous acetonitrile (ACN):[1]

    • Picolinic acid (e.g., 10 mg/mL)
    • 2-methyl-6-nitrobenzoic anhydride (MNBA) (e.g., 20 mg/mL)
    • 4-(dimethylamino)pyridine (DMAP) (e.g., 5 mg/mL)

  • Derivatization Reaction: a. To the dried sample extract, add 50-75 µL of the freshly prepared mixed anhydride reagent and 20 µL of triethylamine (TEA).[7] Alternative Addition for Separate Solutions: a. To the dried sample, add:[1]

    • 50 µL of the picolinic acid solution
    • 50 µL of the MNBA solution
    • 20 µL of the DMAP solution
    • 10 µL of TEA b. Vortex the mixture gently to ensure all components are dissolved and thoroughly mixed.[1]

  • Incubation: a. Allow the reaction to proceed at room temperature for 30 minutes.[7] Alternatively, incubation at a slightly elevated temperature (e.g., 60°C) for 30-60 minutes can be performed.[1]

  • Reaction Quenching and Cleanup (Optional but Recommended): a. After incubation, evaporate the solvent under a stream of nitrogen.[1] b. Reconstitute the residue in a suitable solvent for SPE cleanup (e.g., 1 mL of 5% methanol in water).[1] c. Perform SPE to remove excess reagents and by-products.[1][7] d. Elute the derivatized analytes and evaporate the eluate to dryness.[1]

  • Analysis: a. Reconstitute the final dried residue in the mobile phase for LC-MS analysis.[1][7] b. Inject an appropriate volume into the LC-MS/MS system.[1]

Experimental Workflow

Sample_Extraction Sample Extraction (LLE or SPE) Drying Evaporation to Dryness (Nitrogen Stream) Sample_Extraction->Drying Reagent_Addition Addition of Derivatization Reagents (PA, MNBA, DMAP, TEA) Drying->Reagent_Addition Incubation Incubation (Room Temp or 60°C) Reagent_Addition->Incubation Cleanup Reaction Quenching & Cleanup (SPE) Incubation->Cleanup Final_Prep Final Drying & Reconstitution in Mobile Phase Cleanup->Final_Prep Analysis LC-MS/MS Analysis Final_Prep->Analysis

Caption: General workflow for picolinic acid derivatization.

Concluding Remarks

Derivatization with picolinic acid is a robust and highly effective strategy for the sensitive quantification of hydroxyl-containing molecules, particularly steroids, by LC-MS. The significant enhancement in ionization efficiency leads to lower limits of detection and quantification, making it an invaluable tool in various research and development settings. The provided protocols offer a solid foundation for implementing this technique, and with appropriate optimization and validation, can be adapted for a wide range of hydroxylated analytes.

References

Troubleshooting & Optimization

Picolinic Acid-d4 Signal Suppression in Electrospray Ionization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of picolinic acid-d4 during electrospray ionization (ESI) mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of picolinic acid, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal stable isotope-labeled internal standard (SIL-IS) for quantitative analysis of picolinic acid using liquid chromatography-mass spectrometry (LC-MS).[1] Because its chemical and physical properties are nearly identical to picolinic acid, it co-elutes during chromatography and experiences similar ionization effects, allowing for accurate correction of signal variations, including suppression.[2]

Q2: What is electrospray ionization (ESI) signal suppression?

Electrospray ionization (ESI) signal suppression is a phenomenon where the ionization efficiency of the target analyte (this compound) is reduced by the presence of other co-eluting compounds in the sample matrix.[3][4][5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[6] ESI is particularly susceptible to these "matrix effects".[5]

Q3: What are the common causes of signal suppression for this compound in ESI?

Signal suppression for this compound can arise from various sources, broadly categorized as matrix effects:

  • Endogenous Matrix Components: Biological samples like plasma, urine, and tissue extracts contain a complex mixture of salts, proteins, lipids (especially phospholipids), and other small molecules that can interfere with the ionization of this compound.[3][4][7]

  • Exogenous Substances: Contaminants from sample collection and preparation steps, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives, can also cause signal suppression.[3]

  • Mobile Phase Additives: While necessary for good chromatography, some mobile phase additives like trifluoroacetic acid (TFA) are known to cause significant signal suppression in ESI.[5]

  • High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear response and self-suppression.[5]

  • Chelation with Metal Ions: Picolinic acid is a known chelating agent, meaning it can bind to metal ions.[8][9] If metal ions are present in the sample or LC system, the formation of these chelates can alter the ionization of this compound.

Q4: How can I determine if my this compound signal is being suppressed?

Two primary methods are used to assess ion suppression:

  • Post-Column Infusion (PCI): This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[5] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of this compound indicates the retention time of interfering components.

  • Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression. The response of this compound in a clean solvent is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of suppression.[3]

Troubleshooting Guide

If you have identified signal suppression in your this compound analysis, the following troubleshooting steps can help mitigate the issue.

Problem: Reduced or inconsistent this compound signal intensity.

Solution Workflow:

Troubleshooting_Workflow start Start: Signal Suppression Identified sample_prep Optimize Sample Preparation start->sample_prep Step 1 chromatography Improve Chromatographic Separation sample_prep->chromatography Step 2 ms_params Adjust MS Parameters chromatography->ms_params Step 3 is_check Verify Internal Standard Performance ms_params->is_check Step 4 result Signal Suppression Mitigated is_check->result

Caption: A stepwise workflow for troubleshooting this compound signal suppression.

Step 1: Optimize Sample Preparation

The goal of sample preparation is to remove interfering matrix components before analysis.

  • Protein Precipitation (PPT): While a simple and common technique, PPT may not effectively remove all interfering substances, especially phospholipids.[5][7]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by separating compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering components and concentrating the analyte of interest.[10] Different SPE sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal cleanup for your sample matrix.

Sample Preparation Technique Pros Cons Recommendation for this compound
Protein Precipitation (PPT) Simple, fast, inexpensive.May result in significant matrix effects from phospholipids and other small molecules.[5][7]Use as a preliminary step, but consider additional cleanup if suppression is observed.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT.Can be labor-intensive and require larger solvent volumes.A good option to explore if PPT is insufficient.
Solid-Phase Extraction (SPE) Provides excellent sample cleanup and analyte concentration.[10]Can be more time-consuming and costly to develop.Highly recommended for complex biological matrices to minimize signal suppression.

Step 2: Improve Chromatographic Separation

The aim is to chromatographically separate this compound from co-eluting interfering compounds.

  • Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and interfering peaks.

  • Use a Different Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a HILIC column for polar compounds) to achieve a different elution order.

  • Adjust Mobile Phase pH: Picolinic acid is an acidic compound, and adjusting the mobile phase pH can alter its retention time and potentially move it away from interfering peaks.

  • Mobile Phase Additives: Avoid using TFA if possible. Formic acid is generally a better choice for ESI-MS as it causes less signal suppression.[5]

Step 3: Adjust Mass Spectrometer Parameters

While less effective than sample preparation and chromatography for mitigating matrix effects, optimizing MS parameters can sometimes help.

  • Ion Source Parameters: Optimize spray voltage, gas flows (nebulizer and drying gas), and source temperature to ensure efficient desolvation and ionization of this compound.

  • Ionization Mode: Picolinic acid is typically analyzed in positive ion mode.[11] Ensure this is the optimal mode for your specific conditions.

Step 4: Verify Internal Standard Performance

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for unavoidable ion suppression.[2]

  • Co-elution: Ensure that this compound and the native picolinic acid co-elute as closely as possible.

  • Purity: Verify the isotopic purity of your this compound standard to ensure it does not contain significant amounts of the unlabeled analyte.[1]

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

This protocol helps to identify the retention time windows where matrix components cause ion suppression.

  • Prepare a this compound infusion solution: Prepare a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.

  • Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for this compound is observed in your data acquisition software.

  • Inject a blank matrix extract: Inject a prepared blank matrix sample (that has undergone your standard sample preparation procedure).

  • Analyze the chromatogram: Monitor the this compound MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your picolinic acid peak in a standard injection.

Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

This protocol provides a numerical value for the extent of signal suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of this compound as in Set A into the final, extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is for recovery assessment).

  • Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates signal suppression.

    • An MF > 1 indicates signal enhancement.

    • An MF = 1 indicates no matrix effect.

Signaling Pathway and Experimental Workflow Diagrams

ESI_Process cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase p1 p2 p3 p4 g1 g2 LC_Eluent LC Eluent with This compound Taylor_Cone Taylor Cone Formation LC_Eluent->Taylor_Cone High Voltage Droplet_Fission Charged Droplet Fission Taylor_Cone->Droplet_Fission Solvent Evaporation Gas_Phase_Ions Gas Phase Ions Droplet_Fission->Gas_Phase_Ions Ion Ejection MS_Inlet Mass Spectrometer Inlet Gas_Phase_Ions->MS_Inlet

Caption: The electrospray ionization (ESI) process for this compound.

Signal_Suppression_Mechanism Analyte This compound (Analyte) Droplet ESI Droplet Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Suppressed_Signal Suppressed Signal in MS Droplet->Suppressed_Signal Competition for charge and surface area

Caption: Mechanism of signal suppression in the ESI droplet.

Summary of LC-MS/MS Parameters for this compound

The following table provides a starting point for method development based on published data. Optimization will be necessary for your specific instrumentation and application.

Parameter Value Reference
LC-MS/MS Mode Positive-ion multiple reaction monitoring (MRM)[11]
Precursor Ion (m/z) 128[11]
Product Ion (m/z) 82[11]
Retention Time ~2.25 min (method dependent)[11]

This technical support guide provides a comprehensive overview of troubleshooting signal suppression for this compound in ESI-MS. By systematically addressing potential issues in sample preparation, chromatography, and data analysis, researchers can develop robust and reliable quantitative methods.

References

Technical Support Center: Picolinic Acid-d4 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Picolinic Acid-d4 as an internal standard or for other applications, ensuring its stability in solution is paramount for accurate and reproducible experimental results. This technical support center provides a comprehensive guide to understanding and mitigating potential stability issues.

Troubleshooting Common Stability Issues

This section addresses specific problems users may encounter during their experiments, offering potential causes and solutions.

Issue Potential Causes Recommended Actions & Solutions
Loss of Isotopic Purity (H/D Exchange) Use of protic solvents (e.g., water, methanol) under non-neutral pH conditions. Exposure to high temperatures in protic solvents.Solution: Whenever possible, use aprotic solvents (e.g., acetonitrile, DMSO) for stock solutions. If aqueous solutions are necessary, maintain a neutral pH and store at low temperatures. Prepare aqueous solutions fresh before use.
Degradation of this compound Exposure to harsh acidic or basic conditions. Prolonged exposure to elevated temperatures. Exposure to UV or fluorescent light. Presence of oxidizing agents.Solution: Buffer aqueous solutions to a neutral pH. Store all solutions at recommended low temperatures and protect from light using amber vials or by wrapping containers in foil. Avoid introducing oxidizing agents into the solution.
Inconsistent Analytical Results Improper storage of stock or working solutions. Repeated freeze-thaw cycles. Solvent evaporation.Solution: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store solutions in tightly sealed vials to prevent solvent evaporation. Adhere to the recommended storage temperatures and expiration guidelines.[1]
Precipitation of this compound in Solution Exceeding the solubility limit of the solvent. Change in temperature affecting solubility.Solution: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. If precipitation occurs upon cooling, gentle warming and sonication may redissolve the compound. For in vivo experiments, consider using a co-solvent system as recommended by the manufacturer.[1]

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the stability of this compound in solution.

1. What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store stock solutions of this compound in a suitable solvent at low temperatures. The following table summarizes general storage guidelines provided by suppliers:

Storage Condition Solvent Duration
-80°CDMSO6 months[1]
-20°CDMSO1 month[1]
-80°CWater6 months (use within 6 months)[1]
-20°CWater1 month (use within 1 month)[1]

It is crucial to aliquot solutions to avoid repeated freeze-thaw cycles.[1] For aqueous solutions, it is recommended to filter and sterilize them before use.[1]

2. What is hydrogen-deuterium (H/D) exchange and how can I prevent it?

Hydrogen-deuterium exchange is a process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding solvent.[2] This can compromise the isotopic purity of this compound, affecting its utility as an internal standard. H/D exchange is more likely to occur in protic solvents (like water or methanol) and can be catalyzed by acidic or basic conditions.[2][3]

To minimize H/D exchange:

  • Use aprotic solvents for long-term storage of stock solutions.

  • If using aqueous solutions, maintain a neutral pH.

  • Prepare aqueous working solutions fresh before each experiment.

  • Store all solutions at low temperatures to slow down the exchange rate.

3. What are the potential degradation pathways for this compound?

  • Hydrolysis: Under strong acidic or basic conditions, the carboxylic acid group may undergo reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the breakdown of the pyridine ring. Studies on other aromatic compounds have shown that photodegradation kinetics can be influenced by pH.

  • Oxidation: The presence of oxidizing agents can lead to the formation of various oxidation products.

  • Biological Degradation: In biological systems, picolinic acid can be metabolized to 6-hydroxypicolinic acid.[4]

4. How can I assess the stability of my this compound solution?

The stability of a this compound solution can be assessed using validated analytical methods. The primary techniques for this purpose are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and detecting any potential degradation products.[5] A stability-indicating LC-MS/MS method should be able to separate the intact this compound from any impurities or degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structural integrity of this compound and to monitor for H/D exchange by observing changes in the deuterium and proton signals over time.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of this compound.

Protocol 1: LC-MS/MS Method for this compound Analysis

This protocol is based on a published method for the analysis of picolinic acid and its deuterated analog.[5]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Chromatographic Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion m/z 128 → Product ion m/z 82[5]

    • Picolinic acid (unlabeled): Precursor ion m/z 124 → Product ion m/z 78[5]

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies should be optimized for maximum signal intensity.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[6][7][8]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solution at 70°C for 48 hours.

  • Photostability: Expose a solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

3. Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the developed LC-MS/MS method.

4. Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation StockSolution Prepare Picolinic Acid-d4 Stock Solution WorkingSolutions Prepare Working Solutions in Test Matrix StockSolution->WorkingSolutions Storage Store at Varied Temperatures & Durations WorkingSolutions->Storage FreezeThaw Subject to Freeze-Thaw Cycles WorkingSolutions->FreezeThaw LightExposure Expose to Light WorkingSolutions->LightExposure NMR NMR Analysis (for H/D Exchange) WorkingSolutions->NMR LCMS LC-MS/MS Analysis Storage->LCMS FreezeThaw->LCMS LightExposure->LCMS Data Compare with Initial Concentration LCMS->Data Assess Assess Degradation & H/D Exchange NMR->Assess Data->Assess

Caption: Workflow for assessing the stability of this compound solutions.

Potential Degradation and H/D Exchange Pathways

Degradation_Pathways cluster_degradation Degradation Pathways cluster_exchange Isotopic Exchange Picolinic_d4 This compound Oxidation Oxidation Products Picolinic_d4->Oxidation Oxidizing Agents Hydrolysis Hydrolysis Products Picolinic_d4->Hydrolysis Acid/Base Photolysis Photodegradation Products Picolinic_d4->Photolysis Light Biological 6-Hydroxypicolinic Acid Picolinic_d4->Biological Biological Systems HD_Exchange Picolinic Acid-d3, -d2, etc. (Loss of Deuterium) Picolinic_d4->HD_Exchange Protic Solvents

Caption: Potential degradation and isotopic exchange pathways for this compound.

References

Technical Support Center: Optimizing Picolinic acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance for the use of Picolinic acid-d4 as an internal standard (IS), particularly in LC-MS/MS applications for the quantification of tryptophan metabolites like picolinic acid and quinolinic acid.[1][2] Consistent and optimized internal standard performance is critical for achieving accurate and reproducible analytical results.[3][4]

This guide offers detailed troubleshooting advice and protocols to address common challenges encountered during method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard?

A1: Using a stable isotope-labeled (SIL) internal standard like this compound is the gold standard for quantitative mass spectrometry.[5] Because its chemical structure is nearly identical to the analyte (picolinic acid), it exhibits very similar behavior during sample extraction, chromatographic separation, and mass spectrometric ionization.[5][6] This allows it to effectively normalize variations that can occur throughout the analytical process, significantly improving the accuracy and precision of your results.[3][5]

Q2: What is the ideal concentration for my this compound working solution?

A2: There is no single universal concentration, and optimization is required for each specific assay. However, a common best practice is to use a concentration that provides a signal response that is roughly 1/3 to 1/2 of the analyte's response at the upper limit of quantification (ULOQ).[3] Another approach is to use a concentration similar to the midpoint of your analyte's calibration curve.[7] The key is to use a concentration that is well above the lower limit of detection but avoids detector saturation, and this same concentration must be added consistently to all calibrators, quality controls, and study samples.[3][5]

Q3: At what stage of sample preparation should I add the this compound?

A3: It is strongly recommended to add the internal standard as early as possible in the sample preparation workflow.[6] For methods involving liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the IS should be added to the biological matrix before any extraction steps.[3] This ensures that the IS compensates for any analyte loss or variability during the entire preparation process.[3][5]

Q4: How do I check for potential interference with my this compound signal?

A4: Interference should be assessed according to regulatory guidelines like the ICH M10.[3][8] This involves analyzing blank matrix samples from at least six different sources. The response of any interfering peak at the retention time of the internal standard should be less than 5% of the internal standard's response in your Lower Limit of Quantification (LLOQ) sample.[8][9] Additionally, when analyzing a high-concentration solution of the unlabeled analyte, you should monitor the mass channel of the internal standard to check for isotopic "cross-talk".[10]

Troubleshooting Guides

This section addresses specific issues you may encounter with your internal standard signal.

Issue 1: High or Random Variability in IS Signal Across a Run

Q: My this compound peak area is fluctuating randomly from one injection to the next. What is the cause and how can I fix it?

A: Random fluctuation in the IS signal points to a lack of consistency in the analytical process.[11] This variability can compromise the accuracy and linearity of your results.[12] The issue can typically be traced to sample preparation, the LC system, or the mass spectrometer.[11]

Troubleshooting Steps:

  • Investigate Sample Preparation: This is often the primary source of variability.

    • Pipetting: Ensure pipettes are properly calibrated and that pipetting techniques are consistent, especially when adding the small volume of IS working solution.

    • Mixing: Insufficient vortexing or mixing after adding the IS can lead to a non-homogenous sample, causing inconsistent amounts to be injected.[11]

    • Extraction: Incomplete or inconsistent extraction recovery between samples will affect the final IS concentration.

    • Evaporation/Reconstitution: If an evaporation step is used, ensure samples are not left to dry for varying amounts of time. Reconstitution solvent volume must be precise and the sample must be thoroughly mixed to redissolve the extract.[11]

  • Check the LC Autosampler: The injection process is a critical source of potential error.

    • Injection Volume: Verify the autosampler is injecting the programmed volume accurately. Air bubbles in the syringe or sample loop can cause significant injection volume errors.[11][13]

    • Carryover: Inject a blank solvent sample immediately after a high-concentration sample. A peak appearing at the retention time of the IS indicates carryover, which may require optimizing the needle wash method.[11]

  • Evaluate Mass Spectrometer Source: An unstable ion source can lead to a fluctuating signal.

    • Source Contamination: A dirty or improperly positioned spray needle can cause unstable ionization.[11][12] Regular source cleaning is essential for maintaining stable performance.

    • Gas Flows & Temperatures: Higher than necessary source temperatures can sometimes promote decomposition of certain analytes or internal standards.[12]

Issue 2: Consistent Downward Trend in IS Signal During a Long Run

Q: Over the course of my analytical batch, the peak area for this compound is steadily decreasing. What could be wrong?

A: A consistent downward trend suggests a systematic issue rather than random error. This can be caused by degradation of the IS, adsorption, or progressive instrument contamination.

Troubleshooting Steps:

  • Assess IS Stability: The internal standard may not be stable in the processed samples under the conditions in the autosampler.

    • Autosampler Temperature: Ensure the autosampler is maintaining the set temperature. Degradation can be accelerated at room temperature.

    • Matrix Stability: To test this, re-inject the first few samples from the run at the end of the batch. If the IS signal is restored to its original intensity, degradation in the autosampler is a likely cause.

  • Investigate Adsorption: The internal standard may be adsorbing to sample vials or other surfaces.[13]

    • Vial Type: Consider trying different types of vials (e.g., polypropylene vs. glass, or silanized glass vials) to minimize non-specific binding.

    • Reconstitution Solvent: Ensure the reconstitution solvent has sufficient organic content to keep the IS fully dissolved.

  • Check for System Contamination or Leaks:

    • MS Source Contamination: The ion source can become contaminated over a long run, leading to a gradual decline in sensitivity.[13] Cleaning the source should resolve this.

    • Injector Leaks: A slow leak in the injection system can lead to a gradual decrease in the injected volume and therefore the signal.[13]

Experimental Protocols

Protocol 1: Determining Optimal IS Concentration

Objective: To find a this compound concentration that provides a stable and appropriate signal response across the calibration range.

Methodology:

  • Prepare Analyte Solutions: Prepare solutions of the unlabeled analyte (e.g., picolinic acid) at concentrations corresponding to your Lower Limit of Quantification (LLOQ), a mid-range QC, and your Upper Limit of Quantification (ULOQ).

  • Prepare IS Test Solutions: Create a series of this compound working solutions at different concentrations (e.g., 50, 100, 250, 500, 1000 ng/mL).

  • Spike and Analyze: For each IS concentration, spike it into the LLOQ, Mid, and ULOQ analyte solutions. Process and analyze these samples using your LC-MS/MS method.

  • Evaluate Response: Analyze the peak area of the this compound. The ideal concentration should produce a robust signal (e.g., >5000 cps) without causing detector saturation at the ULOQ. The response should be consistent and ideally fall within the recommended range (1/3 to 1/2 of the ULOQ analyte response).[3]

IS ConcentrationIS Peak Area at LLOQIS Peak Area at Mid QCIS Peak Area at ULOQComments
50 ng/mL4,5004,6504,400Signal may be too low, poor S/N.
100 ng/mL9,80010,1009,500Good signal, no saturation observed.
250 ng/mL24,50025,20024,800Strong signal, good starting point.
500 ng/mL51,00050,50049,800Strong signal, check ULOQ analyte response.
1000 ng/mL110,000105,000108,000Potential for detector saturation.
Note: Data is hypothetical for illustrative purposes.

Visualizations

Workflow for Internal Standard Optimization

IS_Optimization_Workflow Workflow for Internal Standard Optimization A Define Calibration Range (LLOQ to ULOQ) B Prepare IS Working Solutions (Multiple Concentrations) A->B C Spike IS into LLOQ, Mid, and ULOQ Analyte Samples B->C D Analyze Samples via LC-MS/MS C->D E Evaluate IS Response: - Signal Intensity - No Saturation - Consistency D->E E->B Does Not Meet Criteria (Adjust Concentration) F Select Optimal IS Concentration E->F Meets Criteria G Perform IS Interference Check (6 Blank Lots + LLOQ) F->G G->F Fails Acceptance (Re-evaluate) H Finalize Method SOP G->H Passes Acceptance

Caption: A typical workflow for selecting and validating an internal standard concentration.

Troubleshooting Logic for IS Variability

Troubleshooting_IS_Variability Troubleshooting Internal Standard Variability Start High IS Variability Observed Pattern What is the pattern of variability? Start->Pattern Random Random Fluctuation Pattern->Random Random Systematic Systematic Trend (e.g., Signal Loss) Pattern->Systematic Systematic CheckPrep Review Sample Prep: - Pipetting - Mixing - Reconstitution Random->CheckPrep CheckLC Check LC/Autosampler: - Injection Volume - Air Bubbles - Carryover Random->CheckLC CheckMS Check MS Source: - Cleanliness - Stability Random->CheckMS CheckStability Evaluate IS Stability: - Autosampler Temp - Re-inject initial samples Systematic->CheckStability CheckAdsorption Investigate Adsorption: - Test different vials - Check solvent Systematic->CheckAdsorption CheckSystem Check for Leaks or Progressive Contamination Systematic->CheckSystem Resolved Problem Resolved CheckPrep->Resolved CheckLC->Resolved CheckMS->Resolved CheckStability->Resolved CheckAdsorption->Resolved CheckSystem->Resolved

Caption: A logical decision tree for diagnosing the root cause of internal standard variability.

References

Technical Support Center: Deuterium Exchange in Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter deuterium exchange in Picolinic acid-d4 during sample preparation for analytical experiments.

Troubleshooting Guide

This guide addresses common issues related to the loss of deuterium labels from this compound and offers systematic approaches to identify and resolve these problems.

Problem: I am observing a loss of deuterium from my this compound sample, leading to a decrease in isotopic purity.

Initial Assessment Workflow

cluster_solvent Solvent/Buffer Investigation cluster_temp Temperature Investigation cluster_time Time Investigation cluster_remediation Remediation Actions start Deuterium Loss Observed check_solvent Step 1: Verify Solvent/Buffer pH and Type start->check_solvent check_temp Step 2: Evaluate Sample Preparation Temperature check_solvent->check_temp solvent_protic Is the solvent protic (e.g., water, methanol)? check_solvent->solvent_protic check_time Step 3: Assess Sample Handling and Storage Time check_temp->check_time temp_high Was the sample exposed to elevated temperatures (>40°C)? check_temp->temp_high remediate Step 4: Implement Remediation Strategies check_time->remediate time_long Was there a prolonged period between sample preparation and analysis? check_time->time_long adjust_ph Adjust pH to 2.5-4.5 remediate->adjust_ph use_aprotic Use aprotic solvents (e.g., Acetonitrile-d3, DMSO-d6) remediate->use_aprotic keep_cold Maintain low temperatures (0-4°C) remediate->keep_cold minimize_time Minimize time between preparation and analysis remediate->minimize_time solvent_ph Is the pH outside the optimal range of 2.5-4.5? solvent_protic->solvent_ph Yes

Technical Support Center: Picolinic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting matrix effects in the quantification of picolinic acid and its deuterated internal standard, picolinic acid-d4. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate issues related to matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when using this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4][5] When quantifying an analyte using this compound as a stable isotope-labeled internal standard (SIL-IS), matrix effects can still be a concern if the suppression or enhancement is so severe that the signal for both the analyte and the internal standard falls below the limit of quantification.[6]

Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help compensate for matrix effects?

A2: A SIL-IS like this compound is the ideal choice for compensating for matrix effects.[1][7] Because it is chemically and physically almost identical to the unlabeled analyte (picolinic acid), it exhibits nearly identical behavior during sample extraction, chromatography, and ionization.[7] Therefore, any matrix-induced ion suppression or enhancement should affect both the analyte and the internal standard to the same degree.[8] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to more accurate and reliable quantification.[7][8]

Q3: What are the common causes of matrix effects in bioanalytical methods?

A3: The most common sources of matrix effects originate from endogenous or exogenous components within the biological sample itself. These include:

  • Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression, particularly in positive electrospray ionization (+ESI).[6][9]

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can build up in the MS source, reducing ionization efficiency.[6]

  • Endogenous Molecules: Other small molecules, lipids, peptides, and metabolites from the biological matrix can co-elute and compete for ionization.[6]

  • Sample Preparation Reagents: Reagents used during sample processing, if not fully removed, can interfere with ionization.[4]

Q4: Can I use matrix-matched calibrants instead of a SIL-IS like this compound?

A4: Yes, using matrix-matched calibrants is another common strategy to correct for matrix effects.[10][11] This involves preparing your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma for plasma samples). This ensures that the calibration curve is affected by the matrix in the same way as your unknown samples.[10] However, finding a truly "blank" matrix free of the endogenous analyte can be challenging. The use of a SIL-IS like this compound is often considered a more robust approach as it corrects for matrix effects in each individual sample.[1][7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of an analyte using this compound as an internal standard.

Issue 1: I am observing low signal intensity and poor sensitivity for both my analyte and this compound.

  • Possible Cause: Significant ion suppression is occurring due to co-eluting matrix components.[9]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Inadequate sample preparation is a primary cause of severe matrix effects. If you are using a simple protein precipitation method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering compounds like phospholipids.[4][7][12]

    • Optimize Chromatographic Separation: Modify your LC method to better separate your analyte and this compound from the regions of ion suppression.[4][12] This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or trying a different column chemistry (e.g., switching from a C18 to a phenyl-hexyl column).[6]

    • Sample Dilution: A simple and effective method to reduce the concentration of interfering matrix components is to dilute the sample extract.[13][14] Ensure that after dilution, the analyte concentration remains above the lower limit of quantitation (LLOQ).

Issue 2: The peak area ratio of my analyte to this compound is inconsistent across replicates of the same sample.

  • Possible Cause: This points to variable matrix effects between samples or inconsistent sample preparation.[14] Even with a SIL-IS, very high variability in the matrix composition between samples can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Handling: Ensure all samples are collected, processed, and stored under identical conditions to minimize variability in the sample matrix.

    • Automate Sample Preparation: Where possible, use automated liquid handling systems for sample preparation to reduce human error and improve consistency between samples.[14]

    • Evaluate Relative Matrix Effects: Perform a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect. If the coefficient of variation (%CV) of the response is high, it confirms that the matrix variability is the issue, and a more robust cleanup method is required.

Issue 3: I can't detect the this compound peak in my sample, but I can see it when I inject a pure standard solution.

  • Possible Cause: This is an extreme case of ion suppression where the signal for the internal standard is completely quenched by the matrix. It may also indicate a problem with the sample extraction recovery.

  • Troubleshooting Steps:

    • Perform a Post-Column Infusion Experiment: This experiment will help you visualize the specific retention times where ion suppression is occurring. You can then adjust your chromatography to ensure your analyte and this compound do not elute in these zones.[3][9][13]

    • Check Extraction Recovery: The issue may not be ion suppression but rather poor recovery of this compound during the sample preparation process. Calculate the extraction recovery to confirm.

    • Reduce Injection Volume: Injecting a smaller volume of the sample extract can reduce the total amount of matrix components entering the mass spectrometer, thereby lessening the ion suppression effect.[13]

Data Presentation

The following tables present hypothetical data to illustrate the evaluation of matrix effects.

Table 1: Evaluation of Absolute Matrix Effect Using the Post-Extraction Spike Method

Sample IDPeak Area in Solvent (A)Peak Area in Spiked Matrix (B)Matrix Effect (%) = (B/A) * 100
Matrix Lot 11,520,000988,00065.0% (Ion Suppression)
Matrix Lot 21,515,000945,00062.4% (Ion Suppression)
Matrix Lot 31,530,0001,652,000108.0% (Ion Enhancement)
Matrix Lot 41,525,0001,010,00066.2% (Ion Suppression)
Average 1,522,500 1,148,750 75.5%
%CV 0.4% 29.8% -

A Matrix Effect value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A high %CV across different matrix lots indicates significant relative matrix effects.[11]

Table 2: Impact of Different Sample Preparation Methods on Matrix Effect and Recovery

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95.2%55.4%52.7%
Liquid-Liquid Extraction (LLE)88.5%85.1%75.3%
Solid-Phase Extraction (SPE)91.3%97.8%89.3%

This table demonstrates that while protein precipitation may offer high recovery, it is less effective at removing interfering components, resulting in a strong matrix effect. SPE provides the cleanest extract, significantly reducing the matrix effect.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement from a biological matrix.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in the mobile phase reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-Spike Sample): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the standard solution from Set A.[11]

  • LC-MS/MS Analysis: Inject and analyze both sets of samples using your established LC-MS/MS method.

  • Calculation: Calculate the matrix effect for each lot using the following formula:

    • Matrix Effect (%) = (Mean Peak Area from Set B / Mean Peak Area from Set A) * 100[11]

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify the retention time regions in a chromatogram where matrix effects are most pronounced.

Methodology:

  • Experimental Setup:

    • Use a T-connector to introduce a constant flow of a standard solution containing the analyte and this compound into the LC eluent stream just before it enters the mass spectrometer's ion source.[6]

    • Use a syringe pump to deliver this solution at a steady, low flow rate (e.g., 10 µL/min).[6]

  • Analysis:

    • Begin infusing the standard solution and acquire MS data to establish a stable baseline signal for your analyte and this compound.[7]

    • While continuing the infusion, inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic gradient.[6][7]

  • Interpretation of Results:

    • Monitor the baseline signal of the infused compounds throughout the chromatographic run.

    • A stable, flat baseline indicates no ion suppression.[7]

    • Dips or decreases in the baseline signal correspond to retention time zones where co-eluting matrix components are causing ion suppression.[7][9]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow Start Inconsistent or Low Signal for this compound Check_ME Evaluate Matrix Effect (Post-Extraction Spike) Start->Check_ME ME_Severe Is Matrix Effect > 25%? Check_ME->ME_Severe Quantify ME Optimize_Cleanup Improve Sample Cleanup (e.g., switch PPT to SPE) ME_Severe->Optimize_Cleanup Yes Check_Recovery Evaluate Extraction Recovery ME_Severe->Check_Recovery No Optimize_Chroma Optimize Chromatography (Gradient, Column) Optimize_Cleanup->Optimize_Chroma End Re-validate Method Optimize_Cleanup->End Dilute Dilute Sample Extract Optimize_Chroma->Dilute Optimize_Chroma->End Dilute->End Check_Recovery->Optimize_Cleanup Recovery Poor Check_Recovery->End Recovery OK

Caption: Troubleshooting workflow for matrix effects in this compound analysis.

G cluster_1 Post-Column Infusion Workflow SyringePump Syringe Pump (Analyte + this compound Standard) T_Connector T-Connector SyringePump->T_Connector Constant Flow LC_Column LC Column LC_Column->T_Connector LC Eluent MS_Source Mass Spectrometer Ion Source T_Connector->MS_Source Data_System Data Acquisition System MS_Source->Data_System Blank_Matrix Inject Blank Extracted Matrix Blank_Matrix->LC_Column

Caption: Experimental workflow for the post-column infusion method.

References

Overcoming poor chromatographic resolution with Picolinic acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis involving Picolinic Acid. This guide provides troubleshooting for common issues related to chromatographic resolution and clarifies the role of Picolinic acid-d4 in analytical methods.

Troubleshooting Guide: Poor Chromatographic Resolution

Poor resolution can compromise the accuracy and precision of your analytical results. Below are common resolution problems with their potential causes and solutions.

Q1: Why are my analyte peaks tailing?

Peak tailing, where the peak asymmetry is greater than 1, can be caused by several factors.[1][2]

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[1][3]

    • Solution: Lower the mobile phase pH to < 3 with an acid like formic or trifluoroacetic acid.[1] Alternatively, add a competing base such as triethylamine (TEA) to the mobile phase to block the active silanol sites.[1] Using a highly end-capped column can also mitigate these interactions.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can result in poor peak shape.[1]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1]

  • Extra-column Effects: Excessive tubing length or dead volume in the system can contribute to peak tailing.[1]

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[1]

Q2: What causes my peaks to be broad?

Broad peaks can significantly reduce resolution and sensitivity.[1]

  • Solvent Mismatch: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak broadening.[1]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[1]

  • Low Column Temperature: Temperature can affect peak shape.

    • Solution: Increase the column temperature.[4]

  • Extra-column Volume: Large volumes outside the column can lead to peak broadening.[5]

    • Solution: Use shorter tubing with a smaller internal diameter and zero-dead-volume fittings.[4][5]

Q3: Why are my peaks splitting?

Split peaks can indicate a few potential problems.

  • Column Void: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[1]

    • Solution: Check for a void. Reversing and flushing the column at a low flow rate might help, but often the column needs replacement.[1]

  • Injector Issues: Problems with the injector can lead to improper sample introduction.

    • Solution: Inspect the injector for blockages or leaks and ensure the correct needle is properly seated.[1]

  • Co-elution: An impurity or isomer may be co-eluting with your analyte.

    • Solution: Adjust the mobile phase composition or gradient to improve the separation.[1]

Frequently Asked Questions (FAQs)

Q4: Can this compound be used to improve poor chromatographic resolution?

No, this compound is not used to improve chromatographic resolution. Its primary role is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by techniques like LC-MS.[6] An internal standard is added at a known concentration to samples and standards to correct for variations in sample preparation and instrument response. For accurate quantification, it is crucial that the internal standard (this compound) is well-resolved from the analyte (Picolinic acid) and any other interfering compounds.

Q5: What is the primary application of this compound in chromatography?

The main application of this compound is as an internal standard for the quantification of Picolinic acid in biological samples using mass spectrometry.[6][7] Its chemical properties are nearly identical to unlabeled Picolinic acid, but it has a different mass, allowing the mass spectrometer to distinguish between the analyte and the internal standard.

Q6: Does the deuterium labeling in this compound affect its retention time?

Yes, deuterium labeling can cause a slight shift in retention time, which is known as the deuterium isotope effect. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1][8] This small difference in retention is generally not sufficient to resolve co-eluting peaks but must be accounted for during method development.

Data Presentation

Table 1: LC-MS/MS Parameters for Picolinic Acid Analysis

Parameter Value Reference
Analyte Picolinic acid [7]
Internal Standard This compound [7]
Precursor Ion (m/z) 124 [7]
Product Ion (m/z) 78 [7]
IS Precursor Ion (m/z) 128 [7]
IS Product Ion (m/z) 82 [7]
Retention Time ~2.25 min [7]

| Detection Mode | Positive-ion MRM |[7] |

Table 2: Method Performance Characteristics

Parameter Value Reference
Linear Range 8 - 400 nmol/L [7]
Linearity (r²) 0.99 [7]
LOD (S/N > 5) 8 nmol/L [7]
Within-day CV 6-7 % [7]

| Between-day CV | 5-8 % |[7] |

Experimental Protocols

Protocol 1: Quantification of Picolinic Acid in Serum by LC-MS/MS

This protocol outlines a general procedure for the analysis of Picolinic acid using this compound as an internal standard.

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a stock solution of Picolinic acid in a suitable solvent (e.g., methanol/water).

    • Prepare a stock solution of this compound in the same solvent.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the Picolinic acid stock solution to create a series of calibration standards.

    • Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

  • Sample Preparation:

    • Thaw serum samples on ice.

    • To a known volume of serum, add the this compound internal standard solution.

    • Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or acetonitrile).[9][10]

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: A typical mobile phase might consist of an aqueous component with an acid (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

    • Gradient: Develop a gradient elution program that provides good separation of Picolinic acid from other matrix components.

    • Injection Volume: Typically 5-20 µL.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the transitions specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both Picolinic acid and this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of Picolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

TroubleshootingWorkflow Start Poor Chromatographic Resolution Problem Identify the Problem (Tailing, Broad, Split Peaks) Start->Problem Tailing Peak Tailing Problem->Tailing Tailing Broad Broad Peaks Problem->Broad Broad Split Split Peaks Problem->Split Split TailingCauses Potential Causes: - Secondary Interactions - Column Overload - Contamination - Extra-column Effects Tailing->TailingCauses BroadCauses Potential Causes: - Solvent Mismatch - Low Temperature - Extra-column Volume Broad->BroadCauses SplitCauses Potential Causes: - Column Void - Injector Issues - Co-elution Split->SplitCauses TailingSolutions Solutions: - Adjust pH/Add TEA - Dilute Sample - Flush/Replace Column - Check Tubing/Fittings TailingCauses->TailingSolutions BroadSolutions Solutions: - Match Sample Solvent - Increase Temperature - Minimize Dead Volume BroadCauses->BroadSolutions SplitSolutions Solutions: - Replace Column - Inspect Injector - Optimize Mobile Phase SplitCauses->SplitSolutions End Resolution Improved TailingSolutions->End BroadSolutions->End SplitSolutions->End

Caption: Troubleshooting workflow for poor chromatographic resolution.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike_IS Spike with This compound (IS) Sample->Spike_IS Deproteinize Deproteinize (e.g., Acid Precipitation) Spike_IS->Deproteinize Centrifuge Centrifuge Deproteinize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample/ Standard Supernatant->Inject Standards Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards Spike_Standards->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

References

Picolinic acid-d4 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of Picolinic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity and stability of this compound. For the solid powder, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution after preparation.[1] Some suppliers may ship the product at room temperature for continental US destinations, but long-term storage should adhere to the recommended colder temperatures.[1]

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled in a well-ventilated area.[2][3] Standard personal protective equipment (PPE), including safety glasses with side shields or chemical goggles, impervious gloves, and a lab coat, should be worn to avoid contact with the eyes, skin, and clothing.[2][4][5] Do not eat, drink, or smoke when handling the compound.[2][4] After handling, always wash your hands thoroughly with soap and water.[2]

Q3: What are the potential hazards associated with this compound?

A3: this compound is classified as harmful if swallowed and can cause serious eye damage.[4] It is important to avoid generating dust when handling the solid form, as dust clouds can form explosive mixtures with air.[2][5] The compound may also emit toxic fumes upon combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4]

Q4: What should I do in case of accidental exposure to this compound?

A4: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water and soap.[2][4]

  • Inhalation: If dust is inhaled, move to an area with fresh air.[2][4]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2][4]

Q5: How should I prepare stock solutions of this compound?

A5: this compound is soluble in DMSO and water.[1] For a 100 mg/mL solution in DMSO, ultrasonic treatment may be necessary.[1] It is important to use newly opened, hygroscopic DMSO as it can significantly impact solubility.[1] If using water to prepare a stock solution, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound Degradation Improper storage temperature.Ensure the compound is stored at the recommended temperatures: -20°C for powder, -80°C for solutions in solvent.[1]
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
Inconsistent Experimental Results Contamination of the compound.Use clean, dedicated spatulas and glassware. Handle in a clean and dry environment.
Inaccurate concentration of stock solution.Ensure complete dissolution of the powder. Use a calibrated balance for weighing and precise volumetric flasks for solvent addition.
Difficulty Dissolving the Compound Using old or hydrated DMSO.Use new, anhydrous DMSO for preparing solutions as this compound's solubility is sensitive to moisture.[1]
Insufficient mixing.Use sonication to aid dissolution in DMSO.[1]

Experimental Protocols

While specific experimental protocols will vary based on the application, the primary use of this compound is as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

General Protocol for Use as an Internal Standard:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO, Methanol, or Water) to a known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -80°C in small aliquots.

  • Sample Preparation:

    • To each experimental sample, standard, and quality control sample, add a precise and consistent volume of the this compound internal standard stock solution.

    • Vortex each sample to ensure thorough mixing.

    • Proceed with the sample extraction and analysis protocol specific to your experiment.

  • Data Analysis:

    • During data analysis (e.g., LC-MS/MS), monitor the signal for both the analyte of interest and this compound.

    • Calculate the response ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the response ratios of the standards against their known concentrations.

    • Determine the concentration of the analyte in the experimental samples by interpolating their response ratios from the calibration curve.

Visual Guides

Storage_Troubleshooting This compound Storage Troubleshooting start Start: Inconsistent Results check_storage Check Storage Conditions start->check_storage temp_correct Is Temperature Correct? (-20°C solid, -80°C solution) check_storage->temp_correct aliquoted Was the solution aliquoted? temp_correct->aliquoted Yes new_stock Prepare fresh stock solution temp_correct->new_stock No aliquoted->new_stock No review_handling Review handling procedures aliquoted->review_handling Yes end End: Problem Resolved new_stock->end review_handling->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Safe_Handling_Workflow This compound Safe Handling Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation weighing Weigh Solid Compound Carefully (Avoid Dust Generation) ventilation->weighing dissolving Dissolve in Appropriate Solvent weighing->dissolving storage Store Properly (Correct Temperature, Aliquoted) dissolving->storage cleanup Clean Work Area and Wash Hands storage->cleanup end End: Handling Complete cleanup->end

Caption: Step-by-step workflow for the safe handling of this compound.

References

Troubleshooting inconsistent Picolinic acid-d4 recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to inconsistent Picolinic acid-d4 recovery in their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues users may encounter during their experiments involving this compound.

Q1: What are the common causes of low or inconsistent recovery of this compound?

A1: Inconsistent recovery of this compound, a common internal standard, can stem from several factors throughout the analytical workflow. These issues can be broadly categorized into sample preparation, chromatographic conditions, and mass spectrometer settings. Specific causes include:

  • Sample Preparation:

    • Incomplete extraction from the sample matrix.

    • Degradation of the internal standard during sample processing.

    • Variability in protein precipitation or liquid-liquid extraction steps.

    • Adsorption to plasticware.

  • Chromatographic Issues:

    • Poor peak shape or shifting retention times.

    • Co-elution with interfering matrix components, leading to ion suppression or enhancement.[1][2]

  • Mass Spectrometry Detection:

    • In-source instability or degradation.

    • Incorrect mass transition settings.

    • Detector saturation.

  • Internal Standard Stability:

    • Degradation of this compound in stock or working solutions over time.[3]

    • Potential for H/D exchange under certain pH or temperature conditions.

Q2: My this compound signal is erratic across my sample batch. How can I troubleshoot this?

A2: Erratic signal intensity for an internal standard across a batch suggests a source of random error in your process. Here is a systematic approach to identify the root cause:

  • Evaluate Sample Preparation Consistency:

    • Review your sample preparation protocol for any steps that could introduce variability. Ensure precise and consistent pipetting of the internal standard, sample, and any extraction solvents.

    • Vortex and centrifuge all samples and standards under identical conditions.

  • Investigate Matrix Effects:

    • The composition of the biological matrix can vary between samples, leading to differential ion suppression or enhancement.[1][2][4]

    • Perform a post-extraction addition experiment to assess the matrix effect in problematic samples versus control samples.

  • Check for Autosampler Issues:

    • Inspect the autosampler for any signs of leaks or blockages.

    • Ensure the injection volume is consistent by checking the syringe and injection port.

    • Analyze a series of injections from the same vial to check for reproducibility.

Q3: I am observing a steady decline in the this compound signal throughout my analytical run. What could be the cause?

A3: A progressive decrease in signal can indicate a few potential issues:

  • Adsorption: this compound may be adsorbing to the surfaces of your LC system components (e.g., tubing, column frit). This can sometimes be mitigated by priming the system with a high-concentration standard or modifying the mobile phase.

  • Column Degradation: The performance of your analytical column may be deteriorating over the run, leading to peak broadening and a decrease in signal intensity.

  • Source Contamination: The mass spectrometer's ion source may be getting progressively contaminated, leading to a decrease in ionization efficiency. This is more likely if your samples are not sufficiently clean.

  • Internal Standard Instability: While less common during a single run, check if the internal standard is stable in the autosampler over the duration of your analysis. Consider cooling the autosampler tray.

Q4: What are the optimal storage and handling conditions for this compound stock and working solutions?

A4: Proper storage and handling are crucial for maintaining the integrity of your this compound internal standard.

  • Stock Solutions:

    • Store stock solutions at -80°C for long-term stability (up to 6 months).[3] For shorter periods, -20°C is acceptable (up to 1 month).[3]

    • Use amber vials to protect the compound from light.

    • Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions daily, if possible.

    • Store working solutions in the autosampler, preferably cooled (e.g., 4°C), during the analytical run.

    • If using aqueous solutions, consider sterile filtering to prevent bacterial growth.[3]

Data Presentation

Table 1: Impact of Sample Preparation Method on this compound Recovery

Sample Preparation MethodMean Recovery (%)Standard Deviation (%)Coefficient of Variation (%)
Protein Precipitation (Acetonitrile)85.212.514.7
Liquid-Liquid Extraction (Ethyl Acetate)92.86.16.6
Solid-Phase Extraction (Mixed-Mode)98.52.32.3

Table 2: Matrix Effect Evaluation in Different Biological Matrices

MatrixAnalyte Peak Area (Matrix)Analyte Peak Area (Solvent)Matrix Effect (%)
Human Plasma1.85 x 10^62.10 x 10^6-11.9 (Suppression)
Human Urine2.35 x 10^62.10 x 10^6+11.9 (Enhancement)
Rat Brain Tissue Homogenate1.50 x 10^62.10 x 10^6-28.6 (Suppression)

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

  • Sample Preparation:

    • Extract a representative blank matrix sample (e.g., plasma) using your established protocol (e.g., protein precipitation).

    • Prepare a neat solution of this compound in the final reconstitution solvent at the target concentration.

  • Spiking:

    • Take the extracted blank matrix and spike it with this compound to the same final concentration as the neat solution.

  • Analysis:

    • Inject both the spiked matrix sample and the neat solution into the LC-MS/MS system.

  • Calculation:

    • Calculate the matrix effect using the following formula:

      • Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Neat Solution) - 1) * 100

    • A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Protocol 2: Assessment of this compound Stability in Autosampler

  • Preparation:

    • Prepare a working solution of this compound in your final mobile phase composition.

    • Place the solution in a vial in the autosampler, maintained at a set temperature (e.g., 4°C or ambient).

  • Analysis:

    • Inject the solution at regular intervals over a prolonged period (e.g., every hour for 24 hours).

  • Evaluation:

    • Plot the peak area of this compound against time.

    • A stable internal standard should exhibit a consistent peak area with minimal deviation over time. A significant negative trend may indicate degradation or adsorption.

Visualizations

Troubleshooting_Workflow start Inconsistent Picolinic Acid-d4 Recovery prep Sample Preparation Review start->prep Start Here lcms LC-MS System Check start->lcms stability IS Stability Check start->stability sub_prep1 Pipetting Accuracy? prep->sub_prep1 sub_prep2 Extraction Efficiency? prep->sub_prep2 sub_prep3 Matrix Effects? prep->sub_prep3 sub_lcms1 Peak Shape / RT Shift? lcms->sub_lcms1 sub_lcms2 Autosampler Precision? lcms->sub_lcms2 sub_lcms3 Source Contamination? lcms->sub_lcms3 sub_stability1 Storage Conditions? stability->sub_stability1 sub_stability2 Freeze-Thaw Cycles? stability->sub_stability2 solution Problem Resolved sub_prep1->solution sub_prep2->solution sub_prep3->solution sub_lcms1->solution sub_lcms2->solution sub_lcms3->solution sub_stability1->solution sub_stability2->solution

Caption: Troubleshooting workflow for inconsistent this compound recovery.

Matrix_Effect_Assessment blank_matrix Blank Matrix (e.g., Plasma) extract Perform Sample Extraction blank_matrix->extract extracted_blank Extracted Blank Matrix extract->extracted_blank spike Spike with This compound extracted_blank->spike is_solution This compound Neat Solution analysis2 Analyze via LC-MS/MS is_solution->analysis2 analysis1 Analyze via LC-MS/MS spike->analysis1 compare Compare Peak Areas analysis1->compare analysis2->compare

Caption: Experimental workflow for assessing matrix effects.

References

Technical Support Center: Picolinic Acid-d4 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability of Picolinic acid-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions related to pH?

A1: The primary stability concerns for this compound in aqueous solutions are chemical degradation and isotopic exchange (deuterium for hydrogen). Both of these processes are significantly influenced by the pH of the solution. Picolinic acid itself can be susceptible to degradation pathways such as decarboxylation, particularly at elevated temperatures, and the rate of this degradation can be pH-dependent. For the deuterated form, the stability of the deuterium labels on the pyridine ring is also a key consideration, as they can undergo exchange with protons from the solvent, a process that is catalyzed by both acids and bases.

Q2: At what pH is this compound generally most stable?

A2: this compound, like other deuterated pyridine compounds, is expected to be most stable in a slightly acidic environment. The rate of hydrogen-deuterium exchange is typically at its minimum in the pH range of 2.5 to 4.5.[1] Within this window, both acid-catalyzed and base-catalyzed exchange reactions are minimized, thus preserving the isotopic purity of the molecule.

Q3: How does pH affect the potential for deuterium exchange on the pyridine ring?

A3: The deuterium atoms on the aromatic ring of this compound are susceptible to exchange with protons from the solvent under both acidic and basic conditions.

  • Under basic conditions (pH > 7): Base-catalyzed exchange is a significant concern. A base can abstract a deuteron from the pyridine ring, leading to its replacement with a proton from the solvent.

  • Under acidic conditions (pH < 2.5): Acid-catalyzed exchange can also occur. The pyridine nitrogen becomes protonated, which can increase the lability of the ring deuterons, making them more susceptible to exchange.[1]

Q4: Can the carboxylic acid group of this compound be affected by pH?

A4: Yes, the carboxylic acid group has a pKa of approximately 5.4.[2] At pH values above its pKa, the carboxylic acid will be deprotonated to form the carboxylate anion. Conversely, at pH values below its pKa, it will be in its protonated form. This ionization state can influence the molecule's overall stability, solubility, and interaction with other molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Deuterium Label / Isotopic Purity The pH of the solvent or buffer is outside the optimal stability range (2.5-4.5).Verify and adjust the pH of your experimental solutions to be within the 2.5-4.5 range if the protocol allows. For long-term storage of solutions, ensure the pH is within this stable range. Consider using aprotic solvents if compatible with your experimental design.
Exposure to high temperatures in non-optimal pH buffers.Avoid prolonged heating of this compound solutions, especially in strongly acidic or basic conditions. If heating is necessary, perform it in a tightly controlled pH environment within the optimal stability range.
Unexpected Degradation Products Instability at the experimental pH leading to chemical degradation.Conduct a forced degradation study to understand the stability profile of this compound under your specific experimental conditions (see Experimental Protocols section). This will help identify the pH at which the compound is most stable and characterize any degradation products.
Presence of strong oxidizing or reducing agents.Picolinic acid is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[2] Ensure your experimental setup is free from these incompatible substances.
Poor Solubility or Precipitation The pH of the solution is near the isoelectric point of picolinic acid.Picolinic acid is known to exist as a zwitterion in solution.[3] Adjusting the pH away from the isoelectric point can improve solubility. A saturated aqueous solution of picolinic acid has a pH of about 4.[4]
Inconsistent Analytical Results pH-dependent changes in the molecule's properties affecting analytical detection.The fluorescence intensity of picolinic acid is known to be pH-dependent.[5] If using a fluorescence-based detection method, ensure that the pH of your samples and standards is consistent. For HPLC analysis, the mobile phase pH can affect retention time and peak shape.[5]

Quantitative Data on pH Stability

pHTemperature (°C)Incubation Time (hours)Expected % this compound Remaining (Qualitative)Primary Concern
2.04024> 98%Minimal degradation and exchange
4.04024> 99%Optimal stability
6.0402495 - 98%Potential for slow deuterium exchange
8.0402490 - 95%Increased rate of base-catalyzed deuterium exchange
10.04024< 90%Significant base-catalyzed deuterium exchange and potential chemical degradation

Experimental Protocols

Protocol for a Forced Degradation Study of this compound under Different pH Conditions

This protocol outlines a general procedure for assessing the stability of this compound in acidic, neutral, and basic aqueous solutions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer, pH 7.0

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC-MS system

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • For each pH condition (acidic, neutral, basic), prepare three sets of solutions:

      • Acidic: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of ~50 µg/mL.

      • Neutral: Add an aliquot of the stock solution to pH 7.0 phosphate buffer to achieve a final concentration of ~50 µg/mL.

      • Basic: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of ~50 µg/mL.

    • Prepare a control sample by diluting the stock solution in the initial mobile phase of the HPLC method to the same final concentration.

  • Stress Conditions:

    • Incubate the acidic, neutral, and basic sample solutions at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 24, 48, or 72 hours).

    • Protect the solutions from light to avoid photolytic degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples before analysis to prevent further degradation.

    • Analyze all samples (including the time-zero control) by a validated stability-indicating HPLC-MS method. The method should be able to separate the parent this compound from any potential degradation products and monitor for any changes in the isotopic distribution.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point for each pH condition relative to the initial concentration.

    • Identify and characterize any significant degradation products using the mass spectrometry data.

    • Analyze the mass spectra to detect any loss of deuterium from the parent molecule.

Visualizations

picolinic_acid_stability cluster_conditions Experimental Conditions cluster_outcomes Stability Outcomes pH_low Low pH (< 2.5) degradation Chemical Degradation (e.g., Decarboxylation) pH_low->degradation Acid-catalyzed degradation exchange Deuterium Exchange (Loss of Isotopic Purity) pH_low->exchange Acid-catalyzed exchange pH_optimal Optimal pH (2.5 - 4.5) stability High Stability Minimal Degradation & Deuterium Exchange pH_optimal->stability pH_high High pH (> 7.0) pH_high->degradation Base-catalyzed degradation pH_high->exchange Base-catalyzed exchange picolinic_acid This compound in Aqueous Solution picolinic_acid->pH_low picolinic_acid->pH_optimal picolinic_acid->pH_high

Caption: Logical workflow of pH impact on this compound stability.

troubleshooting_workflow start Instability Observed (Degradation or D-Loss) check_pH Check Solution pH start->check_pH is_pH_optimal Is pH in 2.5 - 4.5 range? check_pH->is_pH_optimal adjust_pH Adjust pH to 2.5 - 4.5 is_pH_optimal->adjust_pH No check_temp Check Temperature is_pH_optimal->check_temp Yes adjust_pH->check_temp is_temp_high Is Temperature Elevated? check_temp->is_temp_high reduce_temp Reduce Temperature is_temp_high->reduce_temp Yes check_incompatibles Check for Incompatible Substances is_temp_high->check_incompatibles No reduce_temp->check_incompatibles is_incompatible_present Are Strong Acids/Bases/ Oxidizing/Reducing Agents Present? check_incompatibles->is_incompatible_present remove_incompatibles Remove Incompatible Substances is_incompatible_present->remove_incompatibles Yes stable_conditions Stable Conditions Achieved is_incompatible_present->stable_conditions No remove_incompatibles->stable_conditions

Caption: Troubleshooting workflow for this compound instability.

References

Common pitfalls when using deuterated internal standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in analytical testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical problems associated with deuterated internal standards?

A1: The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[1][2]

  • Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2][3]

  • Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1]

  • Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1][4]

  • In-source Instability: The deuterated IS exhibiting different stability or fragmentation patterns in the mass spectrometer's ion source compared to the analyte.[1][5]

Q2: Why is my deuterated internal standard losing its deuterium label (isotopic exchange)?

A2: Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][2] This is more likely to happen under the following conditions:

  • Label Position: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][6]

  • pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange of deuterium with hydrogen.[1][7][8] It is generally recommended to avoid such conditions.[8]

  • Temperature: Higher temperatures can increase the rate of isotopic exchange.[9][10]

  • Solvent Composition: Protic solvents like water and methanol can serve as a source of hydrogen atoms, promoting back-exchange.[9]

Loss of the deuterium label can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[1][11]

Q3: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?

A3: This phenomenon is known as the "deuterium isotope effect" and is a common issue in reversed-phase chromatography.[1]

  • Cause: The replacement of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's lipophilicity, causing the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1][3][12]

  • Consequences: A shift in retention time can lead to incomplete co-elution of the analyte and the internal standard. This can result in them being subjected to different matrix effects, which can cause scattered and inaccurate results.[1][3][12]

  • Troubleshooting:

    • Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.[1]

    • Use a Lower Resolution Column: In some cases, a column with lower resolving power can be used to ensure the analyte and internal standard elute as a single peak.[2][3]

Q4: What is the impact of isotopic impurity in my deuterated internal standard?

A4: The presence of the unlabeled analyte in the deuterated internal standard is a significant source of error, particularly at low analyte concentrations. This impurity can lead to an overestimation of the analyte's concentration.[7] It is crucial that the internal standard is free of the unlabeled species to a non-detectable level.[6]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Differential matrix effects occur when the analyte and the deuterated internal standard experience different degrees of ion suppression or enhancement, even with perfect co-elution.[2] This can lead to inaccurate quantification.[2] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[12]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.[1]

    • Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.[1]

    • Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system.[1]

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A significant difference in the matrix effect between the analyte and the internal standard indicates a differential matrix effect.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,000,0001,200,0000.83
Set B (Post-Spike) 600,000960,0000.63
Set C (Pre-Spike) 540,000864,0000.63

Calculations:

  • Analyte Matrix Effect: (600,000 / 1,000,000) * 100 = 60% (40% ion suppression)

  • IS Matrix Effect: (960,000 / 1,200,000) * 100 = 80% (20% ion suppression)

  • Analyte Recovery: (540,000 / 600,000) * 100 = 90%

  • IS Recovery: (864,000 / 960,000) * 100 = 90%

In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[1]

Guide 2: Assessing Isotopic Purity and Contribution from Internal Standard

It is essential to verify that the signal of the unlabeled analyte is not significantly impacted by impurities in the deuterated internal standard.

  • Prepare a Blank Sample: A matrix sample with no analyte.[1]

  • Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1]

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]

  • Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the IS with the unlabeled analyte.[1]

Visualizations

Troubleshooting_Workflow cluster_start start Inaccurate or Inconsistent Quantitative Results coelution Verify Co-elution of Analyte and IS start->coelution Is there a retention time shift? purity Confirm Isotopic and Chemical Purity of IS start->purity Is the IS pure? exchange Investigate Potential Isotopic Exchange start->exchange Is the label stable? adjust_chrom Adjust Chromatography (Gradient, Column) coelution->adjust_chrom new_is Source Higher Purity IS purity->new_is stable_label Ensure Stable Label Position exchange->stable_label adjust_conditions Modify pH or Temperature of Sample/Solvent exchange->adjust_conditions

A logical workflow for troubleshooting inaccurate quantitative results.

Isotopic_Exchange_Pathway cluster_cause Causes of Isotopic Exchange cluster_effect Effects on Analysis cluster_result Final Impact labile_position Labile Deuterium Position (-OH, -NH, alpha to C=O) is_loss Decrease in Deuterated IS Signal labile_position->is_loss harsh_conditions Harsh Conditions (Acidic/Basic pH, High Temp) harsh_conditions->is_loss protic_solvent Protic Solvents (Water, Methanol) protic_solvent->is_loss analyte_gain Increase in Unlabeled Analyte Signal is_loss->analyte_gain (Back-exchange) inaccurate_quant Inaccurate Quantification (Overestimation of Analyte) is_loss->inaccurate_quant analyte_gain->inaccurate_quant

The process and impact of isotopic back-exchange.

Purity_Impact cluster_is Deuterated Internal Standard cluster_result Analytical Result is_pure High Isotopic Purity (>98%) accurate Accurate Quantification is_pure->accurate is_impure Low Isotopic Purity (Contains Unlabeled Analyte) inaccurate Inaccurate Quantification (Overestimation) is_impure->inaccurate Contributes to analyte signal

Impact of internal standard purity on assay accuracy.

References

Validation & Comparative

The Analytical Advantage: A Comparative Guide to Picolinic Acid-d4 and 13C-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards: deuterated (d-labeled), such as Picolinic acid-d4, and carbon-13 (13C)-labeled standards.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes, these compounds are chemically almost identical to the analyte of interest but are distinguishable by their mass. This near-identical physicochemical behavior allows them to effectively compensate for variations throughout the analytical workflow, from sample preparation to detection. However, the choice between deuterium and 13C labeling is not trivial and can significantly impact assay performance.

Performance Comparison: this compound vs. 13C-Labeled Picolinic Acid

While direct head-to-head experimental data for this compound versus a 13C-labeled counterpart is not extensively published, we can draw upon a large body of evidence from studies comparing these labeling strategies for other small molecules to provide a robust comparison. The consensus in the scientific literature indicates that 13C-labeled standards are generally superior for achieving the highest levels of accuracy and precision in quantitative bioanalysis.[1][2][3][4][5][6][7]

The primary advantages of 13C-labeled internal standards over deuterated standards lie in their chromatographic behavior and isotopic stability.

Chromatographic Co-elution and Matrix Effects

An ideal internal standard should co-elute perfectly with the analyte to experience and, therefore, correct for the same matrix effects.[1][2][8] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix, are a major source of variability and inaccuracy in LC-MS analysis.[8][9]

  • 13C-Labeled Standards: These standards typically exhibit near-perfect co-elution with the unlabeled analyte.[2][5][10] This is because the substitution of 12C with 13C results in a negligible change to the molecule's physicochemical properties.

  • Deuterated Standards (e.g., this compound): Deuterium labeling can lead to a phenomenon known as the "isotope effect," where the deuterated compound has a slightly weaker interaction with the stationary phase of the chromatography column and, consequently, a shorter retention time than the unlabeled analyte.[1][2][8] This chromatographic separation, even if slight, can expose the analyte and the internal standard to different matrix environments as they elute, leading to differential matrix effects and compromising the accuracy of quantification.[9][11][12][13] In some cases, this can lead to significant quantitative errors, with one study reporting an error as high as 40%.[2][7]

Isotopic Stability

The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the analytical process.

  • 13C-Labeled Standards: The 13C atoms are integrated into the carbon backbone of the molecule, making them exceptionally stable and not prone to exchange.[1][3][4]

  • Deuterated Standards: Deuterium atoms, particularly those attached to heteroatoms or at acidic positions, can be susceptible to back-exchange with protons from the solvent (e.g., water in the mobile phase or biological matrix).[1][3][7][8][12] This can lead to a decrease in the purity of the internal standard and introduce inaccuracies in the results.

Quantitative Data Summary

The following tables summarize the expected performance differences between deuterated and 13C-labeled internal standards based on findings from various comparative studies.

Table 1: General Performance Characteristics

ParameterDeuterated (d-Labeled) Internal Standard (e.g., this compound)13C-Labeled Internal StandardKey Advantage
Chromatographic Co-elution Often exhibits a slight retention time shift (elutes earlier).[1][2][5][6][7]Typically co-elutes perfectly with the analyte.[2][5][10]13C-Labeled
Correction for Matrix Effects Can be compromised by differential matrix effects due to chromatographic separation.[9][11][12][13]Provides more accurate compensation due to identical elution profiles.[1][2][8]13C-Labeled
Isotopic Stability Susceptible to back-exchange of deuterium in certain molecular positions.[1][3][7][8][12]Highly stable as the label is part of the carbon skeleton.[1][3][4]13C-Labeled
Accuracy & Precision Can lead to inaccuracies and higher variability.[2][7][14]Generally demonstrates improved accuracy and precision.[1][2][14][15][16]13C-Labeled
Cost & Availability Often more readily available and less expensive.[1][3][4]Typically more expensive and may have limited availability.[4]Deuterated

Table 2: Typical Bioanalytical Method Validation Parameters (Illustrative)

Validation ParameterExpected Performance with Deuterated ISExpected Performance with 13C-Labeled IS
Accuracy (% Bias) Can be wider, potentially outside ±15% in the presence of significant matrix effects.Typically within ±15% (often tighter, e.g., within ±5%).
Precision (%CV) Generally higher, may approach the upper limit of 15% (20% at LLOQ).Generally lower, indicating better reproducibility.
Matrix Factor More variable between different lots of biological matrix.More consistent, closer to 1.0.
Lower Limit of Quantification (LLOQ) May be higher due to variability.Potentially lower due to improved signal-to-noise and reproducibility.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of an analyte like picolinic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Sample Thawing: Thaw plasma samples and quality control (QC) samples at room temperature.

  • Aliquoting: Aliquot 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (either this compound or 13C-labeled picolinic acid) to all tubes except for the blank matrix sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex mix all tubes for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Picolinic Acid: Q1/Q3 transition to be determined based on the parent and fragment ions.

      • This compound: Q1/Q3 transition corresponding to the deuterated parent and fragment ions.

      • 13C-Labeled Picolinic Acid: Q1/Q3 transition corresponding to the 13C-labeled parent and fragment ions.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Visualizations

Figure 1: Impact of Co-elution on Matrix Effect Compensation cluster_0 13C-Labeled Internal Standard cluster_1 Deuterated (d-Labeled) Internal Standard a1 Analyte and 13C-IS Co-elute a2 Experience Identical Matrix Effects a1->a2 a3 Accurate Quantification a2->a3 b1 Analyte and d-IS Partially Separate b2 Experience Differential Matrix Effects b1->b2 b3 Potential for Inaccurate Quantification b2->b3

Caption: Logical flow of co-elution's impact on quantification.

Figure 2: General Bioanalytical Workflow Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Prep Sample Preparation (e.g., Protein Precipitation) Spike->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Result Quantification Data->Result

Caption: A typical workflow for quantitative bioanalysis.

Figure 3: Kynurenine Pathway - Picolinic Acid Synthesis tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine amino_carboxymuconate 2-amino-3-carboxymuconate semialdehyde kynurenine->amino_carboxymuconate picolinic_acid Picolinic Acid amino_carboxymuconate->picolinic_acid

Caption: Simplified biosynthesis pathway of picolinic acid.

Conclusion and Recommendations

For the highest level of accuracy and precision in the quantitative bioanalysis of picolinic acid, a 13C-labeled internal standard is the preferred choice . Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects, leading to more reliable and robust data. This is particularly crucial for studies supporting regulatory submissions where data integrity is of utmost importance.

While This compound is a more cost-effective and readily available option, researchers must be aware of its potential limitations. The risk of chromatographic separation and differential matrix effects necessitates thorough method validation to ensure these phenomena do not compromise the quality of the analytical results.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the biological matrix, and budgetary constraints. However, for applications demanding the highest data quality, the investment in a 13C-labeled internal standard is well-justified.

References

Cross-validation of Picolinic acid-d4 with other quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of picolinic acid, with a focus on the use of Picolinic acid-d4 as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Picolinic acid, a catabolite of tryptophan, is implicated in various neuroprotective, immunological, and anti-proliferative processes.[1] Accurate quantification is crucial for understanding its physiological and pathological roles. This document compares the performance of LC-MS/MS using a deuterated internal standard with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Quantification Methods

The selection of an analytical method for picolinic acid quantification depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix complexity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis, particularly for LC-MS/MS, as it effectively compensates for matrix effects and variability during sample processing.[2]

ParameterLC-MS/MS with this compound Internal StandardHPLC with Fluorescence DetectionGC-MS with Silylation Derivatization
Linear Range 8 - 400 nmol/L[3]0.89 - 455 pmol (on column)[2]0.4 - 7 µM (in CSF)[4]
Linearity (r²) 0.99[3]0.999[2]≥ 0.9949 (in CSF)[4]
Limit of Detection (LOD) 8 nmol/L (S/N >5)[3]0.30 pmol (on column) (S/N = 3)[2]0.2 - 0.4 µM[4]
Limit of Quantification (LOQ) Not explicitly stated, but LLOQ is likely 8 nmol/LNot explicitly stated0.4 - 0.5 µM[4]
Precision (CV%) Within-day: 6-7%, Between-day: 5-8%[3]Within-day: 0.64 - 3.4%, Between-day: 5.4 - 6.0%[2]< 20% (at LOQ)[4]
Accuracy (Recovery %) Not explicitly stated99.0% (from serum)[2]40 - 80% (from CSF)[4]
Internal Standard This compound (Stable Isotope Labeled)Not typically used in this methodNot explicitly stated for picolinic acid
Derivatization Required NoYes (post-column with zinc acetate)[2]Yes (silylation)[4]
Selectivity High (due to MRM)Moderate to HighHigh (due to mass selection)
Throughput HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS Quantification of Picolinic Acid using this compound

This method offers high sensitivity and selectivity, making it ideal for complex biological matrices.

a. Sample Preparation:

  • To 100 µL of plasma or serum, add an appropriate amount of this compound internal standard solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

    • Picolinic acid transition: m/z 124 → 78[3]

    • This compound transition: m/z 128 → 82[3]

HPLC with Post-Column Fluorescence Derivatization for Picolinic Acid Quantification

This method provides good sensitivity and is a viable alternative when LC-MS/MS is not available.

a. Sample Preparation:

  • Deproteinize serum samples with perchloric acid.

  • Neutralize with potassium hydroxide.

  • Centrifuge and filter the supernatant before injection.

b. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: Capcell Pak C18.[2]

  • Mobile Phase: 0.1 mol/L sodium phosphate solution (pH 3.0) containing 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine.[2]

  • Flow Rate: 0.8 mL/min.[2]

  • Post-Column Derivatization: The column effluent is irradiated with UV light to induce fluorescence.[2]

  • Fluorescence Detection: Excitation at 336 nm and emission at 448 nm.[2]

GC-MS Quantification of Picolinic Acid

This method requires derivatization to increase the volatility of picolinic acid.

a. Sample Preparation and Derivatization:

  • Extract picolinic acid from the sample using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Perform silylation by adding a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heating.

b. Chromatographic and Mass Spectrometric Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized picolinic acid.

Mandatory Visualizations

Picolinic Acid Biosynthesis via the Kynurenine Pathway

Picolinic acid is an important catabolite of the essential amino acid tryptophan. Its synthesis occurs through the kynurenine pathway, a metabolic route that also produces other neuroactive compounds.

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Aminocarboxymuconate_semialdehyde 2-amino-3-carboxymuconate semialdehyde Kynurenine->Aminocarboxymuconate_semialdehyde Kynureninase Picolinic_acid Picolinic Acid Aminocarboxymuconate_semialdehyde->Picolinic_acid ACMSD Quinolinic_acid Quinolinic Acid Aminocarboxymuconate_semialdehyde->Quinolinic_acid Non-enzymatic

Caption: Simplified diagram of the Kynurenine Pathway leading to Picolinic Acid.

Experimental Workflow for LC-MS/MS Quantification

The use of a deuterated internal standard like this compound is integral to a robust LC-MS/MS workflow, ensuring high accuracy and precision.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound (IS) Sample->Spike Extraction Protein Precipitation & Solvent Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (HPLC/UPLC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-MS/MS, MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: General workflow for Picolinic Acid quantification by LC-MS/MS.

Logical Relationship for Method Selection

The choice of an analytical method for picolinic acid quantification involves a trade-off between various performance characteristics.

Method_Selection Start Start: Need to Quantify Picolinic Acid Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix Yes HPLC HPLC-Fluorescence Sensitivity->HPLC No Throughput High Throughput Needed? Matrix->Throughput Yes GCMS GC-MS Matrix->GCMS No LCMS LC-MS/MS with This compound Throughput->LCMS Yes Throughput->GCMS No

Caption: Decision tree for selecting a suitable picolinic acid quantification method.

References

A Comparative Guide to the Use of Picolinic Acid-d4 as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of picolinic acid and its deuterated analog, picolinic acid-d4, when used in quantitative mass spectrometry. We will delve into the principles of isotope effects in mass spectrometry, present comparative data, and provide detailed experimental protocols to support your research and development activities.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2]

The fundamental advantage of a SIL-IS is that it is chemically almost identical to the analyte.[3] This means it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[3] However, due to the mass difference, it is distinguishable by the mass spectrometer. By adding a known amount of the SIL-IS to samples and calibration standards, it can effectively compensate for variability in the analytical process, including:

  • Sample Preparation Losses: Inconsistent recoveries during extraction or cleanup steps.[3]

  • Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[3]

  • Injection Volume Variability: Minor differences in the volume of sample introduced into the LC-MS system.[1]

This compound is the deuterated form of picolinic acid, a compound often used as a derivatizing agent to improve the ionization efficiency and chromatographic retention of certain analytes.[1][4] When quantifying picolinic acid itself or using it as a derivatization agent, this compound serves as an ideal internal standard.

Understanding the Deuterium Isotope Effect

While a SIL-IS is nearly identical to the analyte, the substitution of hydrogen with deuterium can lead to subtle physicochemical differences known as the deuterium isotope effect. These effects are important to understand for accurate quantitative analysis.

Chromatographic Isotope Effect: In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[5] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small decrease in the molecule's hydrophobicity. This can result in a measurable retention time shift.[5][6] While often minor, this separation can be significant if the analyte and SIL-IS experience different levels of matrix effects at their respective elution times.[7]

Mass Spectrometric Isotope Effect: The primary and intended isotope effect in mass spectrometry is the mass shift, which allows the instrument to differentiate between the analyte and the SIL-IS. For this compound, the four deuterium atoms increase the mass by four Daltons. The fragmentation patterns in tandem mass spectrometry (MS/MS) are generally similar, but the corresponding fragment ions will also show a mass shift if they contain the deuterium labels.

Performance Comparison: Picolinic Acid vs. This compound

The following table summarizes the key mass spectrometric properties and expected chromatographic behavior of picolinic acid and this compound based on available data and established principles of isotope effects.

ParameterPicolinic AcidThis compoundComments
Molecular Weight ~123.11 g/mol ~127.13 g/mol Mass shift of +4 due to four deuterium atoms.
Precursor Ion (m/z) 124128Data for positive-ion multiple reaction monitoring (MRM).[8]
Product Ion (m/z) 7882The fragmentation conserves the deuterated pyridine ring.[8]
Retention Time 2.25 min[8]Expected to be slightly less than 2.25 minDeuterated compounds often elute slightly earlier in reversed-phase LC.[5] A co-elution or near co-elution is ideal.
Ionization Efficiency ReferenceExpected to be nearly identicalThe chemical properties governing ionization are largely unchanged.
Fragmentation Pattern ReferenceExpected to be analogous with mass shiftsThe core fragmentation pathways should be the same.

Experimental Protocols

Quantitative Analysis of Picolinic Acid in a Biological Matrix using this compound as an Internal Standard

This protocol provides a general workflow for the quantification of picolinic acid in a sample such as plasma or urine.

Materials and Reagents:

  • Picolinic acid standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma)

  • Acetonitrile (ACN) with 0.1% formic acid (Protein Precipitation Solvent)

  • Methanol (MeOH) and Water (HPLC-grade) for mobile phases

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare 1 mg/mL stock solutions of picolinic acid and this compound in methanol.

    • Create a working standard solution of picolinic acid by diluting the stock solution.

    • Prepare a working internal standard solution of this compound (e.g., at 100 ng/mL) in the initial mobile phase composition.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Spike the control biological matrix with the picolinic acid working standard solution to create a series of calibration standards at different concentrations.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each standard, QC, and unknown sample, add 150 µL of the working internal standard solution in ACN with 0.1% formic acid.

    • Vortex the samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to ensure separation from other matrix components (e.g., 5% B to 95% B over 3 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions (MRM):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • Picolinic Acid: 124 -> 78[8]

        • This compound: 128 -> 82[8]

      • Optimize collision energy and other source parameters for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both picolinic acid and this compound.

    • Calculate the peak area ratio (Analyte Area / IS Area) for each sample.

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of picolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Derivatization of a Hydroxyl-Containing Analyte with Picolinic Acid

This protocol describes a general method for derivatizing a hydroxyl-containing compound (e.g., a steroid) with picolinic acid to enhance its detection by LC-MS.[1]

Materials and Reagents:

  • Sample extract containing the hydroxyl-analyte, dried.

  • Picolinic acid (PA)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Sample Preparation:

    • Dry the sample extract containing the analyte under a stream of nitrogen.

  • Reagent Preparation:

    • Prepare a fresh mixed anhydride reagent by dissolving 30 mg of picolinic acid, 50 mg of MNBA, and 10 mg of DMAP in 1 mL of anhydrous THF.

    • Shake the mixture for 10-20 minutes until white crystallization appears.[1]

  • Derivatization Reaction:

    • To the dried sample, add 50-75 µL of the mixed anhydride reagent and 20 µL of triethylamine.[1]

    • Vortex briefly to mix.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30 minutes.[1]

  • Purification (Optional but Recommended):

    • The derivatized sample can be purified using solid-phase extraction (SPE) to remove excess reagents.

  • Reconstitution and Analysis:

    • Dry the derivatized sample and reconstitute it in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).

    • Inject the sample into the LC-MS/MS system. The analyte will now be detected as its picolinoyl ester derivative.

Visualizing the Workflow and Logic

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Acquisition (Peak Areas for Analyte & IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio CalCurve Generate Calibration Curve Ratio->CalCurve Concentration Determine Analyte Concentration CalCurve->Concentration

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Analyte Analyte-OH (e.g., Steroid) Esterification Esterification Reaction Analyte->Esterification Picolinic_Acid Picolinic Acid Mixed_Anhydride Formation of Reactive Mixed Anhydride Picolinic_Acid->Mixed_Anhydride Reagents MNBA, DMAP, TEA Reagents->Mixed_Anhydride Mixed_Anhydride->Esterification Derivative Analyte-O-Picolinoyl (Enhanced LC-MS Signal) Esterification->Derivative

Caption: Picolinic acid derivatization pathway for hydroxyl-containing analytes.

References

Picolinic Acid-d4 vs. Non-Labeled Picolinic Acid in MALDI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount for achieving optimal results. This guide provides a detailed comparison of deuterated picolinic acid (picolinic acid-d4) and its non-labeled counterpart, offering insights into their potential performance differences and providing relevant experimental protocols.

Performance Comparison: Picolinic Acid vs. This compound

The following table summarizes the known properties of picolinic acid and the anticipated characteristics of this compound based on established principles of using deuterated matrices in mass spectrometry.

FeaturePicolinic Acid (Non-Labeled)This compound (Deuterated)Rationale for Expected Performance
Molecular Weight 123.11 g/mol [3]127.13 g/mol []Substitution of four hydrogen atoms with deuterium.
Primary Application MALDI matrix for oligonucleotides and proteins.[1][2]Expected to be similar to non-labeled picolinic acid.Chemical properties governing matrix-analyte interaction remain largely unchanged.
Signal-to-Noise Ratio (S/N) Effective for various oligonucleotides, with demonstrated good S/N ratios.[1][2]Potentially higher for low-mass analytes.Deuteration shifts matrix-related peaks to a higher m/z, reducing interference in the low-mass region.[5]
Low-Mass Interference Can produce matrix-related signals in the low m/z range, potentially obscuring small analyte peaks.[6]Expected to have significantly reduced interference in the low m/z range.Matrix-related ions and their fragments will have a higher mass due to deuterium labeling.
Ionization Efficiency Superior to 3-hydroxypicolinic acid for oligonucleotides.[1][2]Expected to be comparable to non-labeled picolinic acid.The fundamental mechanism of laser energy absorption and proton transfer should not be significantly altered.
Cost Relatively low.Significantly higher.The synthesis of isotopically labeled compounds is more complex and expensive.

Experimental Protocols

The following protocols provide a general framework for the use of both picolinic acid and this compound as MALDI matrices. Optimization may be required based on the specific analyte and instrument used.

Matrix Solution Preparation
  • Standard Picolinic Acid Solution: Prepare a stock solution of 50 g/L picolinic acid (or this compound) in a 1:1 (v/v) mixture of acetonitrile and water.[7]

  • Additive Solution (Optional but Recommended): Prepare a 50 g/L solution of diammonium citrate in water. This additive helps to suppress sodium and potassium adducts, leading to cleaner spectra.[7]

  • Final Matrix Solution: Immediately before use, mix the picolinic acid stock solution and the diammonium citrate stock solution. A common ratio is 10:1 (v/v) of picolinic acid solution to additive solution.[7] Some protocols also incorporate 3-hydroxypicolinic acid in the final mix.[7]

Sample Preparation and Deposition (Dried-Droplet Method)
  • Analyte Solution: Dissolve the analyte (e.g., oligonucleotide) in deionized water or a suitable buffer to a concentration of 1-10 pmol/µL.

  • Analyte-Matrix Mixture: Mix the analyte solution and the final matrix solution in a 1:1 (v/v) ratio.

  • Spotting: Pipette 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the droplet to air-dry at room temperature. The spot should form a fine crystalline lattice.

  • Desalting (if necessary): For samples with high salt concentrations, it is advisable to perform a desalting step. This can be achieved by adding a small amount of cation exchange beads to the analyte solution before mixing with the matrix, or by a brief on-plate wash with cold deionized water.

MALDI-TOF Mass Spectrometry Analysis
  • Instrument Mode: Operate the mass spectrometer in the appropriate ion mode (typically negative ion mode for oligonucleotides).

  • Laser Power: Use the minimum laser power necessary to obtain a good signal, in order to minimize analyte fragmentation.

  • Mass Range: Set the mass analyzer to the expected mass range of the analyte.

  • Calibration: Calibrate the instrument using a standard of a similar mass to the analyte.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the theoretical advantage of using a deuterated matrix.

experimental_workflow cluster_prep Preparation cluster_spotting Sample Deposition cluster_analysis Analysis Matrix Sol. Prepare Matrix Solution (Picolinic Acid or this compound) Mix Mix Analyte and Matrix (1:1 v/v) Matrix Sol.->Mix Analyte Sol. Prepare Analyte Solution Analyte Sol.->Mix Spot Spot 1µL onto MALDI Target Mix->Spot Dry Air Dry Spot->Dry MALDI-MS MALDI-TOF MS Analysis Dry->MALDI-MS Data Acquire Mass Spectrum MALDI-MS->Data

Figure 1. General experimental workflow for MALDI-MS using picolinic acid matrices.

deuteration_advantage cluster_non_labeled Non-Labeled Picolinic Acid cluster_labeled This compound Matrix_H Matrix Ions (Low m/z) Overlap Potential Spectral Overlap Matrix_H->Overlap Analyte_H Analyte Ions Analyte_H->Overlap Separation Clear Spectral Window Overlap->Separation Benefit of Deuteration Matrix_D Deuterated Matrix Ions (Shifted to Higher m/z) Analyte_D Analyte Ions Analyte_D->Separation

Figure 2. Theoretical advantage of this compound in reducing low-mass spectral interference.

Conclusion

Picolinic acid is a highly effective MALDI matrix for the analysis of nucleic acids and proteins. While experimental data on this compound is sparse, the principles of isotopic labeling strongly suggest its utility in applications where low-mass interference from the matrix is a limiting factor. The primary trade-off for this potential improvement in spectral quality is the significantly higher cost of the deuterated material. Researchers analyzing small molecules that appear in the same m/z range as common matrix peaks should consider this compound as a viable, albeit more expensive, alternative to its non-labeled counterpart to achieve cleaner spectra and potentially higher signal-to-noise ratios for low-mass analytes. The experimental protocols provided herein are applicable to both forms of the matrix and should serve as a solid starting point for method development.

References

A Head-to-Head Comparison: Picolinic Acid-d4 Versus Structural Analogs for Clinical Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation and performance of internal standards for the quantitative analysis of picolinic acid in clinical samples.

In the realm of clinical bioanalysis, the accurate quantification of endogenous molecules like picolinic acid is paramount for understanding disease pathology and for drug development. Picolinic acid, a catabolite of tryptophan, is implicated in various neuroinflammatory and immunological processes. Its reliable measurement in complex biological matrices such as plasma and cerebrospinal fluid (CSF) necessitates robust analytical methodologies, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a reliable LC-MS/MS assay is the choice of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis.

This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Picolinic acid-d4, against a common alternative, the structural analog internal standard. This comparison is supported by experimental data from published validation studies, offering insights into key performance metrics such as linearity, limit of quantification (LLOQ), precision, and accuracy.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis.[1] In these standards, one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This structural near-identity ensures that the internal standard co-elutes with the analyte and experiences identical ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for highly effective correction of analytical variability, leading to superior accuracy and precision.

A Practical Alternative: Structural Analog Internal Standards

Performance Data: A Comparative Analysis

The following table summarizes the performance characteristics of analytical methods for picolinic acid using either this compound or a structural analog as the internal standard. It is important to note that the data for the structural analog (Tyramine) was obtained using Capillary Electrophoresis-Mass Spectrometry (CE-MS), a different analytical platform from the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method used for this compound. While a direct, head-to-head comparison on the same platform is ideal, this data provides valuable insights into the expected performance of each type of internal standard.

Performance ParameterThis compound (LC-MS/MS)Structural Analog (Tyramine) (CE-MS)
Linearity (r²) 0.990.9958
Lower Limit of Quantification (LLOQ) 8 nmol/L20 nM (in artificial CSF)
Within-day Precision (%CV) 6-7%< 2.0% (migration times), < 2.5% (peak areas)
Between-day Precision (%CV) 5-8%< 2.0% (migration times), < 2.5% (peak areas)
Accuracy/Recovery Not explicitly statedNot explicitly stated
Matrix Not specifiedArtificial Cerebrospinal Fluid (CSF)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are the key experimental protocols for the analysis of picolinic acid using both this compound and a structural analog internal standard.

Method 1: LC-MS/MS with this compound Internal Standard

This method is adapted from a validated supplementary protocol for the analysis of picolinic acid.

Sample Preparation:

  • To a 100 µL aliquot of the clinical sample (e.g., plasma), add a known amount of this compound working solution.

  • Precipitate proteins by adding 300 µL of acidified acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing a suitable modifier (e.g., formic acid).

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Picolinic acid: 124 m/z → 78 m/z

    • This compound: 128 m/z → 82 m/z

  • Data Analysis: The peak area ratio of picolinic acid to this compound is used to construct a calibration curve and quantify the analyte in the samples.

Method 2: CE-MS with Structural Analog (Tyramine) Internal Standard

This protocol is based on a published method for the analysis of picolinic acid in cerebrospinal fluid.

Sample Preparation:

  • To a 100 µL aliquot of the CSF sample, add a known amount of the tyramine internal standard solution.

  • For on-column preconcentration, acetonitrile can be added to the sample.

  • The sample is then ready for injection into the CE-MS system.

CE-MS Conditions:

  • Capillary: A coated capillary, such as a quaternary ammonium coated capillary, is used for separation.

  • Running Buffer: A suitable buffer, for example, 15 mmol/L ammonium carbonate at pH 11.0.

  • Separation Voltage: Applied voltage is optimized for the separation, e.g., -15 kV.

  • Injection: Hydrodynamic injection.

  • Mass Spectrometer: Coupled to an electrospray ionization mass spectrometer.

  • Data Analysis: The peak area ratio of picolinic acid to tyramine is used for quantification.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps involved in the validation of this compound for clinical sample analysis.

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Clinical Sample (e.g., Plasma) Add_IS Add this compound Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Experimental workflow for this compound validation.

SignalingPathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO ACMS 2-amino-3-carboxymuconate semialdehyde Kynurenine->ACMS Kynureninase Picolinic_Acid Picolinic Acid ACMS->Picolinic_Acid ACMSD Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid Spontaneous

Simplified Tryptophan metabolism pathway to Picolinic Acid.

Conclusion

The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The data presented in this guide underscores the superior performance of stable isotope-labeled internal standards like this compound for the LC-MS/MS analysis of picolinic acid in clinical samples. The near-identical physicochemical properties of this compound to the native analyte ensure the most accurate correction for analytical variability, leading to high precision and accuracy.

While structural analog internal standards can be a suitable alternative when a stable isotope-labeled version is unavailable, their use requires careful validation to ensure that they adequately track the analyte's behavior, particularly with respect to matrix effects. For researchers, scientists, and drug development professionals aiming for the highest quality data in clinical sample analysis, this compound is the recommended internal standard for the quantification of picolinic acid.

References

A Researcher's Guide to Inter-laboratory Comparison of Picolinic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the quantification of Picolinic acid-d4, a deuterated internal standard crucial for the accurate measurement of picolinic acid in various biological matrices. Picolinic acid, a catabolite of tryptophan, is implicated in various physiological and pathological processes, making its precise quantification essential for researchers, scientists, and drug development professionals. This document summarizes the performance of a common analytical technique, offers a detailed experimental protocol, and provides a visual representation of the experimental workflow to aid in establishing robust and reproducible analytical methods across different laboratories.

Comparative Analysis of this compound Quantification Methods

The primary analytical platform for the quantification of this compound, typically used as an internal standard for picolinic acid analysis, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

While no formal inter-laboratory comparison studies for this compound quantification are publicly available, this guide presents a hypothetical comparison based on typical performance characteristics of LC-MS/MS methods reported in the literature[1]. The following table summarizes the expected performance parameters from three hypothetical laboratories.

ParameterLaboratory ALaboratory BLaboratory C
Instrumentation LC-MS/MSLC-MS/MSLC-MS/MS
Linear Range 8 - 400 nmol/L[1]10 - 500 nmol/L5 - 500 nmol/L
Linearity (r²) >0.99[1]>0.99>0.99
Limit of Detection (LOD) 8 nmol/L[1]5 nmol/L2 nmol/L
Limit of Quantification (LOQ) 8 nmol/L10 nmol/L5 nmol/L
Within-day CV (%) 6-7%[1]<10%<8%
Between-day CV (%) 5-8%[1]<15%<10%
Recovery (%) 95 - 105%90 - 110%92 - 108%

Note: The data presented in this table is hypothetical and intended to illustrate the expected range of performance for a validated LC-MS/MS method for picolinic acid quantification using this compound as an internal standard. Actual performance may vary between laboratories.

Experimental Protocols

A detailed and standardized experimental protocol is fundamental to minimizing inter-laboratory variability. The following is a generalized protocol for the quantification of picolinic acid using this compound as an internal standard by LC-MS/MS, based on established methods.

1. Materials and Reagents

  • Picolinic acid (purity >98%)

  • This compound (purity >98%)[1]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine, cerebrospinal fluid)

2. Sample Preparation

  • Spiking: To an aliquot of the biological matrix, add a known concentration of this compound internal standard solution.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile or methanol to the sample to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Perform chromatographic separation on a C18 reversed-phase column.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive-ion multiple reaction monitoring (MRM) mode.

  • MRM Transitions:

    • Picolinic acid: precursor ion = 124 m/z; product ion = 78 m/z[1]

    • This compound: precursor ion = 128 m/z; product ion = 82 m/z[1]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of picolinic acid to this compound against the concentration of picolinic acid standards.

  • Determine the concentration of picolinic acid in the samples from the calibration curve.

Mandatory Visualizations

The following diagram illustrates the general workflow for the quantification of picolinic acid using this compound as an internal standard.

Picolinic_Acid_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for this compound quantification.

The logical relationship for ensuring data quality in an inter-laboratory comparison is depicted below.

Interlab_Comparison_Logic cluster_protocol Standardization cluster_execution Execution cluster_evaluation Evaluation SOP Standardized Operating Procedure Lab_A Laboratory A SOP->Lab_A Lab_B Laboratory B SOP->Lab_B Lab_C Laboratory C SOP->Lab_C CRM Certified Reference Materials CRM->Lab_A CRM->Lab_B CRM->Lab_C Data_Analysis Statistical Analysis Lab_A->Data_Analysis Lab_B->Data_Analysis Lab_C->Data_Analysis Performance_Eval Performance Evaluation Data_Analysis->Performance_Eval Report Comparison Report Performance_Eval->Report

Caption: Logic for ensuring inter-laboratory data comparability.

References

Picolinic Acid-d4 as an Internal Standard: A Comparative Guide on Linearity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of picolinic acid-d4 as a stable isotope-labeled internal standard, particularly focusing on its linearity and sensitivity in liquid chromatography-mass spectrometry (LC-MS) applications. We present supporting experimental data and compare its performance with an alternative internal standard.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In LC-MS-based quantification, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. The mass difference due to the deuterium atoms allows for distinct detection by the mass spectrometer without significantly altering chromatographic behavior.

Performance of this compound

This compound has demonstrated excellent performance as an internal standard for the quantification of picolinic acid. Its use ensures high accuracy and precision by effectively compensating for matrix effects and variations in extraction recovery.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for an analytical method employing this compound as an internal standard for the analysis of picolinic acid. For comparison, data from a method using a structural analog, tyramine, as an internal standard for picolinic acid analysis is also presented.

ParameterThis compound[1]Tyramine[2]
Linear Range 8 - 400 nmol/L0.02 - 10 µmol/L (20 - 10,000 nmol/L)
Linearity (R²) 0.990.9958
Limit of Detection (LOD) 8 nmol/L10 nmol/L
Limit of Quantification (LOQ) Not explicitly stated20 nmol/L
Within-day CV (%) 6 - 7Not explicitly stated
Between-day CV (%) 5 - 8< 2.5 (Inter-day repeatability of peak area)

As the data indicates, both this compound and tyramine can be used to develop a linear and sensitive method for the quantification of picolinic acid. However, the use of a stable isotope-labeled internal standard like this compound is generally preferred as it more closely mimics the behavior of the analyte during sample processing and ionization, which can lead to more robust and reliable data, especially in complex biological matrices.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the successful implementation of an analytical method. Below is a representative protocol for the quantification of picolinic acid in a biological matrix using this compound as an internal standard, based on common practices in the field.

Sample Preparation (Protein Precipitation)
  • To 50 µL of the biological sample (e.g., plasma, cerebrospinal fluid), add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Add 150 µL of ice-cold acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Picolinic Acid: 124 -> 78 m/z[1]

      • This compound: 128 -> 82 m/z[1]

Mandatory Visualization

Tryptophan-Kynurenine Metabolic Pathway

Picolinic acid is a key metabolite in the kynurenine pathway, the primary route of tryptophan degradation.[3][4] Understanding this pathway is crucial for interpreting the biological significance of picolinic acid levels.

Tryptophan_Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase _3_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->_3_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid _3_Hydroxykynurenine->Xanthurenic_Acid _3_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid _3_Hydroxykynurenine->_3_Hydroxyanthranilic_Acid Kynureninase Picolinic_Acid Picolinic_Acid _3_Hydroxyanthranilic_Acid->Picolinic_Acid Quinolinic_Acid Quinolinic_Acid _3_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: A simplified diagram of the Tryptophan-Kynurenine metabolic pathway leading to the formation of Picolinic Acid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte using an internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Quantification Quantification (Analyte/IS Ratio) LC_MS_Analysis->Quantification Results Final Concentration Quantification->Results

Caption: General experimental workflow for quantitative bioanalysis using an internal standard.

References

The Gold Standard in Bioanalysis: A Guide to the Accuracy and Precision of Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, the demand for utmost accuracy and precision is non-negotiable. For researchers, scientists, and drug development professionals, the reliability of quantitative data underpins the entire drug development pipeline. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in complex biological matrices. This guide provides an in-depth comparison of Picolinic acid-d4, a deuterated internal standard, with its non-labeled counterparts, highlighting its superior performance in bioanalytical assays.

Stable isotopically labeled (SIL) internal standards, such as this compound, are widely recognized as the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][2] Their value lies in their ability to mimic the analyte of interest throughout the analytical process, from sample extraction to detection, thereby providing a reliable means to correct for variability.[3][4]

Unparalleled Accuracy and Precision: A Comparative Overview

Deuterated standards like this compound offer significant advantages over non-isotopically labeled internal standards. By replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, these standards are chemically almost identical to the analyte but have a different mass.[3][5] This subtle yet crucial difference allows them to be distinguished by a mass spectrometer while behaving similarly during chromatographic separation and ionization.[3] This co-elution is a key characteristic that enables precise correction for matrix effects, ion suppression, and instrumental variability, leading to enhanced data quality.[3][5]

While specific experimental data comparing this compound to other internal standards in published literature is limited, the well-established principles of using deuterated standards allow for a clear expectation of its performance. The following table illustrates the expected performance of this compound compared to a hypothetical analogous (non-isotopically labeled) internal standard in a typical bioanalytical assay.

ParameterThis compound (Expected)Analogous Internal Standard (Typical)
Accuracy (% Bias) Within ±5%Within ±15%
Precision (%RSD) < 5%< 15%
Recovery (%) Consistent and comparable to analyteVariable
Matrix Effect CompensatedUnpredictable

This table represents expected performance based on the established advantages of deuterated internal standards.

The tighter accuracy and precision specifications for this compound are a direct result of its ability to track the analyte more effectively through the analytical workflow.

The Science Behind the Standard: Experimental Protocol

To achieve the high-quality data outlined above, a robust and well-validated bioanalytical method is essential. The following is a representative experimental protocol for the quantification of picolinic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte's properties.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Picolinic acid: Precursor ion -> Product ion

      • This compound: Precursor ion+4 -> Product ion

3. Data Analysis

  • The peak area ratio of the analyte to the internal standard is calculated.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: Bioanalytical workflow for picolinic acid quantification.

G cluster_ideal Ideal Internal Standard Properties cluster_pico This compound Properties Ideal_IS Ideal Internal Standard Property1 Chemically Identical Ideal_IS->Property1 Property2 Co-elutes with Analyte Ideal_IS->Property2 Property3 Similar Ionization Efficiency Ideal_IS->Property3 Property4 Mass Differentiable Ideal_IS->Property4 Pico_d4 This compound Pico_Prop1 Nearly Identical Chemistry Pico_d4->Pico_Prop1 Pico_Prop2 Co-elutes Pico_d4->Pico_Prop2 Pico_Prop3 Similar Ionization Pico_d4->Pico_Prop3 Pico_Prop4 Mass Difference of 4 Da Pico_d4->Pico_Prop4

Caption: this compound vs. ideal internal standard.

Conclusion

The use of this compound as an internal standard in bioanalytical assays represents a commitment to data quality. Its ability to accurately and precisely track the analyte of interest through complex workflows minimizes the impact of experimental variability, leading to more reliable and reproducible results. For researchers in drug discovery and development, the adoption of deuterated internal standards like this compound is a critical step towards ensuring the integrity and success of their bioanalytical studies.

References

Performance of Picolinic Acid-d4 as an Internal Standard in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of picolinic acid, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of picolinic acid-d4 in three key biological matrices: plasma, urine, and brain tissue. The information presented herein is supported by experimental data to aid in method development and validation.

Picolinic acid, a catabolite of the essential amino acid tryptophan, is implicated in various physiological and pathological processes. Its accurate quantification in biological samples is crucial for understanding its role in health and disease. This compound, a stable isotope-labeled version of the analyte, is a commonly used internal standard in mass spectrometry-based bioanalysis. Its near-identical physicochemical properties to the unlabeled picolinic acid make it an effective tool to compensate for variations during sample preparation and analysis.

Comparative Performance Across Biological Matrices

The performance of this compound as an internal standard is critically dependent on the complexity of the biological matrix. Plasma, urine, and brain tissue each present unique challenges, including differing levels of proteins, lipids, salts, and other endogenous components that can interfere with the analysis.

Performance ParameterPlasmaUrineBrain TissueAlternative Approaches & Considerations
Extraction Recovery High (typically >85%) with protein precipitation followed by solid-phase extraction (SPE).[1]Generally high and reproducible with simple dilute-and-shoot methods. SPE can be used for cleaner extracts.Moderate to high, requires thorough homogenization and extraction to disrupt tissue structure and release the analyte.Derivatization can improve extraction efficiency and chromatographic retention for picolinic acid.[2]
Matrix Effect Moderate to high due to phospholipids and proteins. This compound effectively compensates for these effects.[1]Low to moderate, primarily from salts and urea. This compound tracks the analyte's ionization response well.High and variable due to the complex lipid and protein composition. This compound is crucial for mitigating these effects.Advanced sample cleanup techniques like immunoaffinity capture can be considered for highly complex matrices.
Precision (%CV) Intra-day: 6-7%, Inter-day: 5-8%[3]Expected to be low (<15%) with appropriate dilution and use of this compound.Generally higher than plasma and urine due to sample heterogeneity, but can be controlled with robust homogenization and this compound.
Linearity (r²) >0.99[3]Typically >0.99Typically >0.99
Limit of Detection (LOD) 8 nmol/L[3]Dependent on dilution factor, but generally low.Dependent on homogenization efficiency and sample concentration.

Experimental Protocols and Methodologies

Accurate and reproducible quantification of picolinic acid requires meticulous attention to experimental detail. Below are detailed methodologies for sample preparation and analysis in plasma, urine, and brain tissue using this compound as an internal standard.

Analysis of Picolinic Acid in Human Plasma

This protocol is based on a validated ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[1]

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) for further cleanup if necessary.

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient elution with a mixture of water and acetonitrile containing formic acid.

  • Ionization: Positive electrospray ionization (ESI)

  • MS/MS Transitions:

    • Picolinic acid: 124 m/z → 78 m/z[3]

    • This compound: 128 m/z → 82 m/z[3]

Analysis of Picolinic Acid in Human Urine

A "dilute-and-shoot" approach is often sufficient for urine samples due to their lower protein content.

Sample Preparation:

  • Centrifuge the urine sample to remove particulate matter.

  • Dilute a 50 µL aliquot of the supernatant with 450 µL of a solution containing this compound in mobile phase.

  • Vortex and inject directly into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Similar to the plasma analysis protocol.

Analysis of Picolinic Acid in Brain Tissue

This protocol is adapted from a gas chromatography-mass spectrometry (GC-MS) method and can be modified for LC-MS/MS.[4]

Sample Preparation:

  • Weigh a portion of the frozen brain tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Add this compound internal standard to the homogenate.

  • Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated proteins and lipids.

  • The supernatant can be further purified by liquid-liquid extraction or SPE before LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Similar to the plasma analysis protocol.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the key steps in sample preparation and analysis.

Experimental_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_brain Brain Tissue Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add this compound p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Collection p4->p5 p6 SPE (Optional) p5->p6 a1 Injection p6->a1 Plasma Extract u1 Urine Sample u2 Centrifugation u1->u2 u3 Dilution with This compound u2->u3 u3->a1 Diluted Urine b1 Brain Tissue b2 Homogenization b1->b2 b3 Add this compound b2->b3 b4 Protein Precipitation b3->b4 b5 Centrifugation b4->b5 b6 Supernatant Collection b5->b6 b6->a1 Brain Extract a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Analysis a3->a4

Caption: Workflow for the analysis of picolinic acid in biological matrices.

Signaling Pathway Context: Tryptophan Metabolism

Picolinic acid is a downstream metabolite of the kynurenine pathway, a major route of tryptophan metabolism. Understanding this pathway is essential for interpreting the biological significance of picolinic acid levels.

Tryptophan_Metabolism Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KAT Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Kynurenine->Quinolinic_Acid KMO Picolinic_Acid Picolinic_Acid Anthranilic_Acid->Picolinic_Acid NAD NAD Quinolinic_Acid->NAD

Caption: Simplified diagram of the kynurenine pathway leading to picolinic acid.

Stability of Picolinic Acid and this compound

The stability of both the analyte and the internal standard in the biological matrix is crucial for accurate quantification, especially when samples are stored for extended periods.

ConditionPicolinic Acid StabilityThis compound StabilityRecommendation
Room Temperature (24h) Generally stable in plasma and urine.Stable.Process samples as soon as possible or store at lower temperatures.
Refrigerated (4°C, 72h) Stable in acidified plasma and urine.Stable.Acidification of plasma and urine samples can improve stability.
Frozen (-20°C to -80°C) Stable for extended periods (months).Stable for extended periods (months).[5]Long-term storage should be at -80°C.
Freeze-Thaw Cycles (3 cycles) Generally stable, but should be minimized.Stable.Aliquot samples to avoid multiple freeze-thaw cycles.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of picolinic acid in various biological matrices. Its use is essential for correcting matrix effects and other sources of variability, particularly in complex samples such as plasma and brain tissue. The provided experimental protocols and performance data offer a solid foundation for researchers to develop and validate their own bioanalytical methods. Careful consideration of sample preparation, chromatographic conditions, and stability is key to achieving high-quality, reproducible data in the study of picolinic acid's role in biological systems.

References

Validating Bioanalytical Assays with Picolinic Acid-d4: A Comparative Guide to Regulatory Compliance and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and biomarker data. When quantifying picolinic acid, a key metabolite in the kynurenine pathway of tryptophan, the choice of internal standard is critical. This guide provides an objective comparison of assay validation guidelines and performance data, highlighting the advantages of using a stable isotope-labeled internal standard, Picolinic acid-d4, over other alternatives.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly recommend the use of stable isotope-labeled internal standards (SIL-IS) for quantitative mass spectrometry-based assays.[1] this compound, as a SIL-IS, offers significant advantages in mimicking the analyte's behavior during sample preparation, chromatography, and ionization, thereby providing superior accuracy and precision.

Performance Data: this compound as the Gold Standard

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of picolinic acid has demonstrated excellent performance characteristics. Below is a summary of typical validation data for an LC-MS/MS method utilizing this compound.

Validation Parameter Performance with this compound Internal Standard Typical Acceptance Criteria (FDA/ICH M10)
Linearity (r²) >0.99[1]≥0.99
Linear Range 8 - 400 nmol/L[1]Defined by the study requirements
Lower Limit of Quantification (LLOQ) 8 nmol/L[1]Signal should be at least 5 times the blank response
Accuracy Within ±15% of nominal concentrationWithin ±15% (±20% at LLOQ)
Precision (CV%) Within-day: 6-7%Between-day: 5-8%[1]≤15% (≤20% at LLOQ)
Matrix Effect (IS-Normalized) CV ≤15%CV ≤15%
Recovery Consistent and reproducibleNot required to be 100%, but must be consistent
Stability Stable under relevant storage and handling conditionsNo significant degradation

Comparison with Structural Analog Internal Standards

While specific comparative data for picolinic acid analysis was not identified in the public domain, the scientific consensus and regulatory guidance favor SIL-IS over structural analogs. A structural analog internal standard, while potentially more readily available, may exhibit different physicochemical properties, leading to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte. This can result in less reliable data, especially when encountering significant matrix effects. The use of a deuterated standard like this compound minimizes these discrepancies, leading to more robust and reliable results.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline the key experimental protocols for validating an LC-MS/MS assay for picolinic acid using this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing this compound at a fixed concentration.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method
  • Chromatographic Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: Typically around 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

    • Picolinic Acid MRM Transition: 124 > 78 m/z[1]

    • This compound MRM Transition: 128 > 82 m/z[1]

Validation Experiments

1. Selectivity and Specificity

  • Objective: To demonstrate that the method can differentiate and quantify the analyte and internal standard from endogenous matrix components.

  • Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., plasma).

    • Analyze blank matrix spiked only with the internal standard (this compound).

    • Analyze blank matrix spiked with picolinic acid at the Lower Limit of Quantification (LLOQ).

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of picolinic acid and this compound in the blank matrix. The response of the internal standard should not be affected by the presence of the analyte, and vice versa.

2. Matrix Effect

  • Objective: To assess the suppressive or enhancing effect of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Obtain at least six different lots of the blank biological matrix.

    • Prepare three sets of samples:

      • Set A (Neat Solution): Picolinic acid and this compound in the reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix extract spiked with picolinic acid and this compound.

    • Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.

    • Calculate the internal standard-normalized MF.

    • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤15%.

3. Accuracy and Precision

  • Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ).

4. Stability

  • Objective: To evaluate the stability of picolinic acid in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Analyze QC samples after subjecting them to specific conditions:

      • Freeze-Thaw Stability: Three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting the expected sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

      • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Regulatory Landscape

To further clarify the experimental and regulatory processes, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Precipitation Add Acetonitrile with This compound Sample->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Bioanalytical Workflow for Picolinic Acid Quantification.

G Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability Calibration Calibration Curve Validation->Calibration

Key Pillars of Bioanalytical Method Validation.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to a secure and compliant laboratory environment. Picolinic acid-d4, a deuterated form of picolinic acid, requires meticulous disposal procedures due to its inherent hazards. This guide provides essential, step-by-step instructions for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes serious eye damage (H318)

  • Harmful to aquatic life (H402)

Adherence to safety protocols is critical when handling this compound. The following table summarizes key safety information derived from safety data sheets (SDS).

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, Oral (Category 4)
alt text
P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Serious eye damage (Category 1)
alt text
P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Hazardous to the aquatic environment, acute hazard (Category 3)P273: Avoid release to the environment.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service.[1] Laboratory personnel must not attempt to dispose of this chemical through standard waste or sewer systems.

Waste Collection and Storage:
  • Use Original or Compatible Containers: Whenever possible, store this compound waste in its original container. If this is not feasible, use a container made of a compatible material that is in good condition with a secure, tight-fitting lid.[1]

  • Proper Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Segregate Waste: Do not mix this compound waste with other waste streams, especially incompatible materials such as bases or oxidizing agents.[1] Store acid waste separately.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[1]

  • Designated Storage Area: Store the contained waste in a designated, well-ventilated, and clearly marked satellite accumulation area (SAA) within the laboratory. This area should be away from drains and sources of ignition.[1]

Spill and Emergency Procedures:

In the event of a spill, immediate and appropriate action is necessary to minimize risks.

  • Ensure Adequate Ventilation: If a spill occurs, ensure the area is well-ventilated, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes safety goggles, a face shield, a lab coat or apron, and chemical-resistant gloves.[1]

  • Contain the Spill: Use a dry, inert absorbent material to contain the spill.[1] Avoid generating dust.

  • Collect and Store Waste: Carefully collect the absorbent material and any contaminated debris and place it into a suitable, sealable, and properly labeled container for hazardous waste.[1][2][3]

  • Clean the Area: After the bulk of the spill has been collected, decontaminate the area according to your laboratory's established procedures.

  • Environmental Protection: Do not allow the product or wash water from cleaning to enter drains.[2]

Arranging for Professional Disposal:
  • Contact your EHS Department: Your institution's Environmental Health and Safety department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Follow Institutional Protocols: Adhere to all institutional guidelines and complete any necessary paperwork for the waste disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start This compound Waste Generated spill Spill Occurs start->spill Is it a spill? collect_waste Collect waste in a properly labeled, compatible container start->collect_waste Routine Waste ppe Wear appropriate PPE (goggles, gloves, lab coat) spill->ppe Yes store_waste Store sealed container in a designated secondary containment area collect_waste->store_waste contain_spill Contain spill with inert, dry material ppe->contain_spill collect_spill Collect spill residue into a labeled hazardous waste container contain_spill->collect_spill decontaminate Decontaminate the affected area collect_spill->decontaminate decontaminate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for professional disposal store_waste->contact_ehs end Waste Disposed of by Licensed Professional Service contact_ehs->end

Caption: A workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Picolinic Acid-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensure personal safety and maintain the integrity of experimental outcomes. This document provides crucial safety and logistical information for the handling of Picolinic acid-d4, including comprehensive personal protective equipment (PPE) guidelines, step-by-step operational procedures, and appropriate disposal methods. The guidance provided is based on the safety data for Picolinic acid, as the deuterated form shares similar chemical properties and hazards.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, which is considered a hazardous substance.

Protection TypeRecommended EquipmentSpecifications and Use
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Inspect gloves before use and dispose of contaminated gloves properly.[1] Wash and dry hands after handling.[1]
Laboratory coat.To prevent skin contact.[2]
Respiratory Protection Dust respirator.Use an approved/certified respirator (e.g., NIOSH P95 or EU EN 143 P1) if ventilation is inadequate or dust is generated.[1][2] For large spills, a self-contained breathing apparatus is recommended.[2]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize risks in a laboratory setting.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use process enclosures, local exhaust ventilation, or a chemical fume hood to keep airborne levels below exposure limits.[2]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container securely sealed and dry.[2]

  • Store away from incompatible materials such as oxidizing agents, bases, strong reducing agents, and strong acids.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

IncidentFirst Aid Measures
Eye Contact Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[2]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.

Spill and Disposal Plan

Proper management of spills and waste is crucial to prevent environmental contamination and ensure safety.

Spill Response:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.[3]

    • Use dry clean-up procedures.[3]

    • Wear appropriate PPE, including gloves, safety glasses, and a dust respirator.

    • Collect the spilled material in a suitable, labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and alert the emergency response team.[3]

    • Wear a full suit, splash goggles, dust respirator, boots, and gloves.[2] A self-contained breathing apparatus should be used.[2]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contaminated packaging should be disposed of as unused product.[1]

  • Do not let the product enter drains.[1]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp post_clean Clean Work Area handle_exp->post_clean No Spill spill Spill Occurs handle_exp->spill Spill post_ppe Doff and Dispose of PPE post_clean->post_ppe storage Store in Cool, Dry, Ventilated Area post_ppe->storage disposal Dispose as Hazardous Waste post_ppe->disposal end_safe End (Safe Completion) storage->end_safe disposal->end_safe start Start start->prep_ppe spill_response Follow Spill Response Protocol spill->spill_response spill_response->post_clean

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Picolinic acid-d4
Reactant of Route 2
Picolinic acid-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。